Ethyl 4-(4-butylphenyl)-4-oxobutanoate
Description
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Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-(4-butylphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-3-5-6-13-7-9-14(10-8-13)15(17)11-12-16(18)19-4-2/h7-10H,3-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVLDWIWTFZMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616951 | |
| Record name | Ethyl 4-(4-butylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115199-55-8 | |
| Record name | Ethyl 4-(4-butylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 4-(4-butylphenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 115199-55-8
This technical guide provides a comprehensive overview of Ethyl 4-(4-butylphenyl)-4-oxobutanoate, a ketoester of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, outlines a probable synthetic pathway, and provides a framework for its experimental application, addressing the core requirements of researchers in the field.
Compound Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 115199-55-8 | [1][2][3][4][5] |
| Molecular Formula | C16H22O3 | [5][6] |
| Molecular Weight | 262.34 g/mol | [5][6] |
| Boiling Point | 385.4 °C at 760 mmHg | [5] |
| Density | 1.023 g/cm³ | [5] |
| Purity | Typically ≥97% | [5] |
Experimental Protocols
Step 1: Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation
This step involves the reaction of butylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Materials:
-
Butylbenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane, cooled in an ice bath, add succinic anhydride portion-wise.
-
Slowly add butylbenzene to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-(4-butylphenyl)-4-oxobutanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system.
-
Step 2: Esterification of 4-(4-butylphenyl)-4-oxobutanoic acid
The carboxylic acid obtained in the first step is then esterified to yield the final product.
-
Materials:
-
4-(4-butylphenyl)-4-oxobutanoic acid
-
Anhydrous ethanol
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid)
-
Anhydrous sodium bicarbonate or sodium carbonate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of 4-(4-butylphenyl)-4-oxobutanoic acid in an excess of anhydrous ethanol is prepared.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The mixture is heated under reflux for several hours. The reaction can be monitored by TLC.
-
After the reaction is complete, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude this compound.
-
The final product can be purified by vacuum distillation or column chromatography.
-
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound
The following diagram illustrates the logical workflow of the proposed two-step synthesis.
Caption: Proposed two-step synthesis of this compound.
Signaling Pathways and Biological Activity
Currently, there is a lack of publicly available scientific literature detailing the specific biological activity or the involvement of this compound in any signaling pathways. However, the general class of γ-ketoesters and related structures are known to be of interest in medicinal chemistry. For instance, some arylbutanoate derivatives have been investigated for their potential as enzyme inhibitors, such as Src kinase inhibitors.[8] Given its structure, it is plausible that this compound could serve as a scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic applications.[9]
Further research is required to elucidate the biological role, if any, of this compound. Researchers and drug development professionals are encouraged to consider this compound as a building block for creating novel chemical entities for screening in various biological assays.
Experimental Workflow for Biological Screening
The following diagram outlines a general workflow for the initial biological screening of a novel compound like this compound.
Caption: General workflow for initial biological screening of a novel compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. AB368143 | CAS 115199-55-8 – abcr Gute Chemie [abcr.com]
- 3. AB368143 | CAS 115199-55-8 – abcr Gute Chemie [abcr.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. ETHYL 4-(4-N-BUTYLPHENYL)-4-OXOBUTYRATE | CAS#:115199-55-8 | Chemsrc [chemsrc.com]
- 6. 115199-55-8|Ethyl 4-(4-n-Butylphenyl)-4-oxobutanoate|BLDpharm [bldpharm.com]
- 7. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 9. Buy Ethyl 4-(4-nitrophenyl)-3-oxobutanoate | 62088-12-4 [smolecule.com]
Ethyl 4-(4-butylphenyl)-4-oxobutanoate molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides the core chemical properties of Ethyl 4-(4-butylphenyl)-4-oxobutanoate, a compound of interest in various research and development applications. The following data has been compiled to provide accurate and readily accessible information for scientific use.
Chemical Properties
The fundamental chemical identifiers for this compound are summarized in the table below. This information is critical for experimental design, chemical synthesis, and regulatory documentation.
| Identifier | Value |
| Molecular Formula | C₁₆H₂₂O₃ |
| Molecular Weight | 262.349 g/mol [1] |
| CAS Number | 115199-55-8[1][2] |
Further Information
Please note that this document focuses solely on the molecular weight and formula of this compound. An in-depth technical guide, detailed experimental protocols, and signaling pathway diagrams are beyond the scope of this particular topic, as they pertain to the application and biological interaction of the compound rather than its intrinsic chemical properties.
Consequently, the creation of experimental workflow or signaling pathway diagrams using Graphviz is not applicable in this context.
References
An In-depth Technical Guide to the Key Starting Materials for the Synthesis of Ethyl 4-(4-butylphenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential starting materials and the synthetic pathway for the preparation of Ethyl 4-(4-butylphenyl)-4-oxobutanoate. This compound is a valuable intermediate in the synthesis of various organic molecules relevant to pharmaceutical and materials science research. The synthesis is primarily a two-step process involving a Friedel-Crafts acylation followed by a Fischer esterification. This guide will detail the properties of the key reagents, provide a detailed experimental protocol, and present quantitative data in a structured format.
Overview of the Synthetic Pathway
The synthesis of this compound proceeds through two major reaction steps. The first step is the Friedel-Crafts acylation of butylbenzene with succinic anhydride to form the intermediate, 4-(4-butylphenyl)-4-oxobutanoic acid. This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride. The subsequent step involves the Fischer esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst to yield the final ester product.
Caption: Synthetic workflow for this compound.
Key Starting Materials: Properties and Safety
A thorough understanding of the physicochemical properties and safety precautions for each starting material is crucial for the successful and safe execution of this synthesis.
Butylbenzene
Butylbenzene is the aromatic substrate in the Friedel-Crafts acylation. Its butyl group is an ortho-, para- director, and the para-substituted product is typically favored due to steric hindrance.
| Property | Value |
| Chemical Formula | C₁₀H₁₄ |
| Molar Mass | 134.22 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 183 °C |
| Melting Point | -88 °C |
| Density | 0.860 g/mL at 25 °C |
Safety and Handling: Butylbenzene is a flammable liquid and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Keep away from heat, sparks, and open flames.
Succinic Anhydride
Succinic anhydride serves as the acylating agent in the Friedel-Crafts reaction.
| Property | Value |
| Chemical Formula | C₄H₄O₃ |
| Molar Mass | 100.07 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 119-120 °C |
| Boiling Point | 261 °C |
Safety and Handling: Succinic anhydride is a corrosive solid and a respiratory irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood and wear appropriate PPE. It is also moisture-sensitive.
Anhydrous Aluminum Chloride (AlCl₃)
Anhydrous aluminum chloride is the Lewis acid catalyst essential for the Friedel-Crafts acylation.
| Property | Value |
| Chemical Formula | AlCl₃ |
| Molar Mass | 133.34 g/mol |
| Appearance | White or pale yellow crystalline solid |
| Sublimation Point | 180 °C |
Safety and Handling: Anhydrous aluminum chloride reacts violently with water, releasing heat and toxic hydrogen chloride gas. It is highly corrosive to the skin, eyes, and respiratory tract. All handling must be performed in a dry environment, preferably in a glove box or a fume hood with precautions to exclude moisture. Wear robust PPE, including a face shield. In case of fire, do not use water; use a Class D fire extinguisher or dry sand.
Ethanol
Ethanol is the alcohol used for the esterification of the carboxylic acid intermediate.
| Property | Value |
| Chemical Formula | C₂H₅OH |
| Molar Mass | 46.07 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 78.37 °C |
| Melting Point | -114.1 °C |
| Density | 0.789 g/mL at 20 °C |
Safety and Handling: Ethanol is a highly flammable liquid and its vapors can form explosive mixtures with air.[1] Handle in a well-ventilated area away from ignition sources. Wear standard PPE.
Experimental Protocols
The following protocols are based on established procedures for Friedel-Crafts acylation and Fischer esterification, with quantitative data adapted from analogous syntheses.
Step 1: Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid
This procedure follows the principles of the Friedel-Crafts acylation. A patent for a similar reaction involving biphenyl and succinic anhydride provides a useful reference for the reaction conditions.[2]
Caption: Experimental workflow for the Friedel-Crafts acylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| Butylbenzene | 134.22 | (e.g., 50.0 g) | (e.g., 0.372) | 1.0 |
| Succinic Anhydride | 100.07 | (e.g., 37.2 g) | (e.g., 0.372) | 1.0 |
| Anhydrous AlCl₃ | 133.34 | (e.g., 109.8 g) | (e.g., 0.824) | 2.2 |
| Dichloroethane (solvent) | - | (e.g., 500 mL) | - | - |
| Concentrated HCl | - | (for work-up) | - | - |
| Ice | - | (for work-up) | - | - |
| Ethyl Acetate | - | (for extraction) | - | - |
| Saturated NaCl (brine) | - | (for washing) | - | - |
| Anhydrous Na₂SO₄ | - | (for drying) | - | - |
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add butylbenzene and dichloroethane.
-
Cool the stirred solution to 0-5 °C in an ice bath.
-
Gradually add anhydrous aluminum chloride to the cooled solution, ensuring the temperature does not exceed 10 °C.
-
Add succinic anhydride portion-wise over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
The reaction is quenched by carefully and slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and then with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-(4-butylphenyl)-4-oxobutanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane).
Step 2: Synthesis of this compound
This step is a standard Fischer esterification.
Caption: Experimental workflow for the Fischer esterification.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(4-butylphenyl)-4-oxobutanoic acid | 234.29 | (e.g., 23.4 g) | (e.g., 0.1) |
| Ethanol (absolute) | 46.07 | (e.g., 150 mL) | (excess) |
| Concentrated H₂SO₄ | 98.08 | (e.g., 1-2 mL) | (catalytic) |
| Saturated NaHCO₃ solution | - | (for washing) | - |
| Diethyl ether or Ethyl acetate | - | (for extraction) | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | (for drying) | - |
Procedure:
-
In a round-bottom flask, dissolve 4-(4-butylphenyl)-4-oxobutanoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent.
-
The resulting crude ester can be purified by vacuum distillation or column chromatography to yield pure this compound.
Conclusion
The synthesis of this compound is a robust two-step process that relies on well-established organic reactions. The key to a successful synthesis lies in the careful handling of the starting materials, particularly the moisture-sensitive and corrosive anhydrous aluminum chloride, and in the precise control of the reaction conditions. This guide provides the necessary information for researchers to safely and effectively produce this valuable chemical intermediate.
References
Theoretical Synthesis Pathway for Ethyl 4-(4-butylphenyl)-4-oxobutanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a theoretical yet robust two-step synthesis pathway for Ethyl 4-(4-butylphenyl)-4-oxobutanoate. The synthesis commences with the Friedel-Crafts acylation of butylbenzene with succinic anhydride to yield the intermediate, 4-(4-butylphenyl)-4-oxobutanoic acid. Subsequent Fischer esterification of this carboxylic acid with ethanol affords the target ester. This document provides detailed, plausible experimental protocols, a summary of quantitative parameters based on analogous reactions, and a visual representation of the synthesis workflow. The methodologies described are grounded in established organic chemistry principles and data from closely related transformations, offering a practical framework for the laboratory synthesis of this compound.
Introduction
This compound is a keto-ester that may serve as a valuable building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring a substituted aromatic ring, a ketone, and an ester functional group, provides multiple points for further chemical modification. This guide details a common and efficient theoretical pathway for its preparation.
Overall Synthesis Pathway
The proposed synthesis is a two-step process:
-
Step 1: Friedel-Crafts Acylation - The reaction of butylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-(4-butylphenyl)-4-oxobutanoic acid.[1][2]
-
Step 2: Fischer Esterification - The acid-catalyzed esterification of 4-(4-butylphenyl)-4-oxobutanoic acid with ethanol to produce this compound.
Experimental Protocols
Step 1: Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid (Theoretical Protocol)
This protocol is adapted from the analogous Friedel-Crafts acylation of biphenyl with succinic anhydride.[3]
Reaction:
Butylbenzene + Succinic Anhydride --(AlCl₃)--> 4-(4-butylphenyl)-4-oxobutanoic acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Butylbenzene | 134.22 | 30.0 g (34.8 mL) | 0.223 |
| Succinic Anhydride | 100.07 | 22.3 g | 0.223 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 74.3 g | 0.557 |
| Dichloromethane (DCM) | - | 200 mL | - |
| 6M Hydrochloric Acid (HCl) | - | 250 mL | - |
| 5% Sodium Hydroxide (NaOH) solution | - | As needed | - |
| Toluene | - | For recrystallization | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (74.3 g, 0.557 mol) and dichloromethane (100 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve butylbenzene (30.0 g, 0.223 mol) and succinic anhydride (22.3 g, 0.223 mol) in dichloromethane (100 mL).
-
Transfer the solution of butylbenzene and succinic anhydride to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40 °C) for 4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 250 g of crushed ice and 50 mL of concentrated HCl.
-
Stir the mixture until the orange complex decomposes.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (100 mL), then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from toluene to yield 4-(4-butylphenyl)-4-oxobutanoic acid as a white to off-white solid.
Expected Yield: Based on similar reactions, a yield of 70-85% is anticipated.
Step 2: Synthesis of this compound (Theoretical Protocol)
This protocol is a standard Fischer esterification procedure.
Reaction:
4-(4-butylphenyl)-4-oxobutanoic acid + Ethanol --(H₂SO₄)--> this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4-(4-butylphenyl)-4-oxobutanoic acid | 234.29 | 23.4 g | 0.1 |
| Ethanol (absolute) | 46.07 | 100 mL | - (excess) |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2 mL | - (catalyst) |
| Diethyl Ether | - | 150 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-(4-butylphenyl)-4-oxobutanoic acid (23.4 g, 0.1 mol) in absolute ethanol (100 mL).
-
Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield a colorless to pale yellow oil.
Expected Yield: Fischer esterifications typically proceed in high yields, often exceeding 90%.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the theoretical synthesis.
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Fischer Esterification |
| Reactants (molar ratio) | Butylbenzene (1), Succinic Anhydride (1), AlCl₃ (2.5) | 4-(4-butylphenyl)-4-oxobutanoic acid (1), Ethanol (excess) |
| Solvent | Dichloromethane | Ethanol (also a reactant) |
| Catalyst | Aluminum Chloride (Lewis Acid) | Sulfuric Acid (Brønsted Acid) |
| Reaction Temperature | 0-5 °C (addition), then reflux (~40 °C) | Reflux (~78 °C) |
| Reaction Time | 5 hours | 6-8 hours |
| Anticipated Yield | 70-85% | >90% |
Signaling Pathways and Logical Relationships
The logical progression of the synthesis, from starting materials to the final product, is illustrated below. This diagram highlights the key transformations and the role of the reagents in each step.
Conclusion
The described two-step synthesis provides a clear and theoretically sound pathway for the preparation of this compound. The Friedel-Crafts acylation followed by Fischer esterification are reliable and well-understood reactions in organic synthesis. While the provided protocols are theoretical, they are based on established procedures for similar molecules and offer a strong starting point for experimental work. Optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, may be necessary to achieve maximum yields and purity. This guide serves as a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of $ AlC{l_3} $ ? [vedantu.com]
- 3. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]
Friedel-Crafts acylation to produce aryl keto esters
An In-Depth Technical Guide to the Friedel-Crafts Acylation for the Production of Aryl Keto Esters
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction as a robust method for synthesizing aryl keto esters—valuable intermediates in the pharmaceutical and fine chemical industries. This document details the core reaction principles, key methodologies, detailed experimental protocols, and applications in drug development, with a focus on quantitative data and procedural workflows.
Core Principles and Mechanism
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group. The reaction is a form of electrophilic aromatic substitution (EAS) where the aromatic ring acts as a nucleophile, attacking a highly reactive acylium ion electrophile. This electrophile is typically generated in situ from an acyl halide or anhydride using a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
The primary advantages of Friedel-Crafts acylation over its alkylation counterpart include:
-
No Carbocation Rearrangement : The acylium ion is resonance-stabilized and does not rearrange, leading to predictable product structures.
-
Avoidance of Polyacylation : The product, an aryl ketone, contains an electron-withdrawing acyl group that deactivates the aromatic ring, preventing further acylation reactions.
The general mechanism proceeds through three key steps:
-
Formation of the Acylium Ion : The Lewis acid catalyst activates the acylating agent (e.g., an acyl chloride) to form a resonance-stabilized acylium ion.
-
Electrophilic Attack : The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the aromaticity of the ring.
-
Deprotonation and Regeneration : A weak base removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst. The final ketone product initially forms a complex with the Lewis acid, which is subsequently hydrolyzed during aqueous workup.
Key Methodologies for Aryl Keto Ester Synthesis
Aryl keto esters can be synthesized through several strategic variations of the Friedel-Crafts acylation. The choice of acylating agent is critical and defines the structure of the final product.
Intermolecular Acylation with Cyclic Anhydrides
The most common and reliable method for producing γ- and δ-keto acids (which are readily esterified to the corresponding aryl keto esters) is the acylation of arenes with cyclic anhydrides like succinic anhydride (for γ-keto acids) and glutaric anhydride (for δ-keto acids). The reaction typically uses a stoichiometric amount of AlCl₃ and a suitable solvent such as nitrobenzene or a halogenated hydrocarbon.
The following table summarizes the reaction outcomes for the acylation of various aromatic substrates with succinic anhydride, demonstrating the versatility of this method.
| Arene | Catalyst (Equivalents) | Solvent | Conditions | Product | Yield (%) | Reference |
| Benzene | AlCl₃ (2.2) | Benzene | Reflux, 30 min | 4-Oxo-4-phenylbutanoic acid | 87-93% | Organic Syntheses |
| Toluene | AlCl₃ (2.5) | Toluene / CH₂Cl₂ | 0 °C to RT | 4-Oxo-4-(p-tolyl)butanoic acid | 92% | J. Chem. Educ. |
| Biphenyl | AlCl₃ (2.5) | Dichloromethane | RT | 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoic acid | High | PMC8234839[1] |
| Biphenyl | AlCl₃ (2.0) | Chlorobenzene | 110 °C, 4 h | 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoic acid | 75% | US Patent 4621154A[2] |
| Pyrene | AlCl₃ (2.5) | (Solvent-free) | Ball-milling, 2 h | 4-Oxo-4-(pyren-1-yl)butanoic acid | 40% | Beilstein J. Org. Chem.[3] |
This protocol is adapted from a verified Organic Syntheses procedure, a reliable source for reproducible chemical methods.
Reagents:
-
Succinic Anhydride: 68 g (0.68 mole)
-
Anhydrous Aluminum Chloride (AlCl₃): 195 g (1.46 moles)
-
Thiophene-free Benzene: 300 cc (dried)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice and Water
Procedure:
-
Setup: In a 2-L three-necked, round-bottomed flask fitted with a mechanical stirrer and two reflux condensers, place the succinic anhydride (68 g) and dry benzene (300 cc).
-
Catalyst Addition: Start the stirrer and add the powdered anhydrous aluminum chloride (195 g) all at once. An immediate reaction occurs with the evolution of HCl gas, which should be directed to a gas trap. The mixture becomes hot and turns a brownish color.
-
Reaction: Heat the mixture on a steam bath under reflux for 30 minutes. The mixture becomes a thick, dark brown paste.
-
Workup - Hydrolysis: Cool the flask in cold water. Slowly add 300 cc of water from a dropping funnel inserted into one of the condensers. This hydrolysis step is exothermic.
-
Workup - Benzene Removal: Remove the excess benzene by steam distillation. Pour the hot residual solution into a 2-L beaker.
-
Workup - Isolation: Add 100 cc of concentrated HCl to the hot mixture. The product, β-benzoylpropionic acid (4-oxo-4-phenylbutanoic acid), separates as a colorless oil that soon solidifies upon cooling.
-
Purification: Cool the mixture to 0 °C. Collect the solid product by filtration, wash with a cold mixture of 50 cc of concentrated HCl and 150 cc of water, and then with 200 cc of cold water.
-
Drying: The crude product is dried. The reported yield is 108–116 g (87–93%). The crude product is typically pure enough for subsequent esterification without further purification.
Intramolecular Acylation (Cyclization)
When the aromatic ring and the acyl chloride (or carboxylic acid) moiety are part of the same molecule, an intramolecular Friedel-Crafts acylation can occur to form a new ring. This method is highly effective for synthesizing cyclic aryl ketones, including those with an ester group, which are important scaffolds in medicinal chemistry. The reaction is typically promoted by strong acids like polyphosphoric acid (PPA) or by converting the carboxylic acid to an acyl chloride followed by treatment with AlCl₃. This is a key step in the Haworth synthesis of polycyclic systems.[4]
The synthesis of cyclic β-keto esters like ethyl 1-oxoindane-2-carboxylate often involves an intramolecular Dieckmann condensation. However, a Friedel-Crafts approach is also viable, typically starting from a precursor like phenylmalonyl chloride. The following is a representative protocol for such a cyclization.
Reagents:
-
3-Phenylpropanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Acid Chloride Formation: Reflux 3-phenylpropanoic acid with an excess of thionyl chloride (SOCl₂) for 2 hours to form 3-phenylpropanoyl chloride. Remove the excess SOCl₂ under reduced pressure.
-
Cyclization Setup: Dissolve the crude 3-phenylpropanoyl chloride in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add anhydrous AlCl₃ (approximately 1.1 equivalents) portion-wise to the cooled solution while stirring.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, or until TLC indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice mixed with concentrated HCl to decompose the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. The resulting crude product, α-tetralone, can be purified by vacuum distillation or column chromatography. (Note: This example yields a cyclic ketone; introducing an ester group requires a more complex starting material, but the cyclization principle remains the same).
Application in Drug Development: Synthesis of a Fenofibrate Intermediate
Friedel-Crafts acylation is a pivotal reaction in the industrial synthesis of many active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Fenofibrate , a widely prescribed lipid-lowering drug. A key step in its manufacture is the acylation of anisole with 4-chlorobenzoyl chloride to produce 4-chloro-4'-methoxybenzophenone, a direct precursor to the drug's core structure.[4][5]
The following data is derived from patent literature describing the synthesis of this key intermediate.[1][3]
| Anisole (mol) | 4-Chlorobenzoyl Chloride (mol) | Catalyst (Type) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 0.1 | 0.11 | AlCl₃-IL-SiO₂@γ-Fe₂O₃ | Dichloromethane | 60 | 1.0 | 90%[3] |
| 0.1 | 0.11 | AlCl₃-IL-SiO₂@γ-Fe₂O₃ | Dichloromethane | 120 | 1.5 | 91.7%[1] |
| 0.1 | 0.11 | AlCl₃-IL-SiO₂@γ-Fe₂O₃ | Dichloromethane | 90 | 1.5 | 94.2%[1] |
| 0.1 | 0.11 | ZnCl₂-IL-SiO₂@γ-Fe₂O₃ | Carbon Tetrachloride | 90 | 2.0 | 87%[1] |
This protocol is adapted from patent CN106278842A, which details the use of a modern, recoverable catalyst system.[1]
Reagents:
-
Anisole: 10.8 g (0.1 mol)
-
p-Chlorobenzoyl chloride: 19.3 g (0.11 mol)
-
Catalyst (AlCl₃-IL-SiO₂@γ-Fe₂O₃): 27 g (20 mol%)
-
Dichloromethane: 200 mL
-
Ethyl acetate (for washing)
-
Anhydrous MgSO₄ (for drying)
Procedure:
-
Reaction Setup: To a 500 mL three-necked flask, add anisole (10.8 g), p-chlorobenzoyl chloride (19.3 g), the solid-supported catalyst (27 g), and dichloromethane (200 mL).
-
Reaction: Mix the components uniformly and heat the mixture to 60 °C in a water bath with stirring. Maintain the reaction for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Catalyst Recovery: After the reaction is complete, separate the magnetic catalyst using an external magnet. Wash the recovered catalyst with ethyl acetate (3 x 20 mL) for reuse.
-
Workup: Combine the organic phases (the reaction solution and the ethyl acetate washes). Dry the combined solution over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and remove the solvents by distillation under reduced pressure to yield the final product, 4-chloro-4'-methoxybenzophenone. A reported yield under these specific conditions is 22.97 g (93%).[1]
Conclusion
The Friedel-Crafts acylation remains a powerful and versatile tool for the synthesis of aryl ketones and their derivatives, including the industrially significant class of aryl keto esters. By selecting the appropriate arene and acylating agent—whether a cyclic anhydride for γ/δ-keto esters or a suitable precursor for intramolecular cyclization—researchers can access a wide array of complex molecular architectures. The application of this century-old reaction in modern drug manufacturing, as exemplified by the synthesis of a Fenofibrate intermediate, underscores its enduring importance. Continued innovation in catalyst design, including the development of recyclable and environmentally benign solid-acid catalysts, will ensure that Friedel-Crafts acylation remains a relevant and efficient strategy for professionals in chemical synthesis and drug development.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. intramolecular friedel-crafts cyclization: Topics by Science.gov [science.gov]
- 3. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 4. condor.depaul.edu [condor.depaul.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Biological Activity of Substituted Phenylbutanoates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the multifaceted biological activities of substituted phenylbutanoates. These compounds, with sodium phenylbutyrate as a leading example, have garnered significant interest for their therapeutic potential across a range of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. This document details their primary mechanisms of action, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the core signaling pathways involved.
Primary Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
A principal mechanism through which substituted phenylbutanoates exert their effects is the inhibition of histone deacetylases (HDACs).[1][2][3] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, phenylbutanoate derivatives promote histone hyperacetylation, resulting in a more relaxed chromatin structure that facilitates the transcription of various genes, including tumor suppressors like p21(WAF/CIP1).[3][4] This action can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]
Quantitative Data: HDAC Inhibitory Activity
The potency of substituted phenylbutanoates as HDAC inhibitors can be significantly enhanced through structural modifications. The following table summarizes the inhibitory concentrations for key derivatives.
| Compound | Target/Assay | IC50 Value | Reference |
| (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide | HDAC Inhibition | 16 nM | [4] |
| Phenylbutyrate | HDAC Class I and II | Dose-dependent inhibition observed | [5] |
| N-phenyl ureidobenzenesulfonate derivatives | Cell Proliferation | 0.24 - 20 µM | [6] |
Signaling Pathway: HDAC Inhibition
The following diagram illustrates the signaling pathway initiated by phenylbutanoate-mediated HDAC inhibition.
Experimental Protocol: HDAC Activity Assay (Luminescent)
This protocol is based on commercially available kits like the HDAC-Glo™ I/II Assay.
-
Cell Culture: Plate glioblastoma cells (e.g., LN-229) in a 96-well plate and culture overnight.
-
Compound Treatment: Treat cells with varying concentrations of the substituted phenylbutanoate for a specified period (e.g., 24 hours). Include a positive control (e.g., Trichostatin A) and a vehicle control.
-
Reagent Preparation: Prepare the HDAC-Glo™ I/II reagent according to the manufacturer's instructions. This reagent contains a luminogenic substrate that produces light upon deacetylation by HDACs.
-
Lysis and Assay: Add the prepared reagent to each well. This lyses the cells and initiates the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the reaction to proceed.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A decrease in luminescence relative to the vehicle control indicates HDAC inhibition. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mechanism of Action: Modulation of Inflammatory Pathways
Phenylbutyrate (PBA) has been shown to be a potent inhibitor of inflammation by targeting the NF-κB signaling pathway.[7] This pathway is central to the production of pro-inflammatory cytokines. PBA prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of inflammatory genes.[7]
Signaling Pathway: NF-κB Inhibition
The diagram below outlines the mechanism by which phenylbutyrate antagonizes the NF-κB pathway.
Experimental Protocol: Western Blot for NF-κB Pathway Analysis
This protocol details the detection of phosphorylated IκBα (p-IκBα) as a marker of NF-κB activation.[7]
-
Cell Treatment: Culture human corneal epithelial (HCE) or THP-1 cells and treat with an inflammatory stimulant (e.g., LPS or poly(I:C)) with or without phenylbutyrate for a designated time (e.g., 4 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα). Also, probe a separate membrane or strip the current one to probe for total IκBα and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-IκBα band intensity in phenylbutyrate-treated samples indicates pathway inhibition.
Mechanism of Action: Attenuation of Endoplasmic Reticulum (ER) Stress
Phenylbutyrate also functions as a chemical chaperone, helping to alleviate Endoplasmic Reticulum (ER) stress.[8] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR).[9] If prolonged, the UPR can initiate apoptosis, often through the PERK-ATF4-CHOP signaling axis. PBA can mitigate ER stress, thereby inhibiting this pro-apoptotic pathway. This mechanism is particularly relevant in neurodegenerative diseases and other conditions characterized by protein misfolding.[8]
Signaling Pathway: ER Stress Inhibition
This diagram shows how phenylbutyrate can interrupt the PERK-ATF4-CHOP arm of the UPR.
Other Biological Activities and Synthesis
Beyond the primary mechanisms, substituted phenylbutanoates and related structures have been investigated for other activities.
| Compound Class / Derivative | Biological Activity | Key Findings | Reference |
| Ethyl 2,4-dioxo-4-arylbutanoates | Src Kinase Inhibition | Showed moderate inhibitory activity against Src Kinase | [10] |
| Phenylbutyrate | PPAR-gamma Activation | Induces apoptosis via a PPAR-gamma-dependent pathway | [11] |
| 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives | Antihypertensive, Urease Inhibition | Showed significant free radical scavenging and urease inhibitory action | [12] |
Experimental Protocol: General Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates
This protocol is adapted from the synthesis of Src kinase inhibitors.[10]
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve a substituted acetophenone derivative in dry ethanol.
-
Base Addition: Add sodium ethoxide to the solution.
-
Reactant Addition: Slowly add diethyl oxalate to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Acidification: Acidify the reaction mixture to a pH of 2 using sulfuric acid.
-
Extraction: Extract the product into an organic solvent such as dichloromethane.
-
Purification: Dry the organic phase over sodium sulfate, evaporate the solvent under vacuum, and recrystallize the crude product from ethanol to obtain the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.
-
Characterization: Confirm the structure of the final compound using techniques like FTIR, 1H NMR, and 13C NMR.
General Experimental Workflow
The development and evaluation of novel substituted phenylbutanoates typically follow a structured workflow from chemical synthesis to biological testing.
Conclusion
Substituted phenylbutanoates are a versatile class of molecules with significant therapeutic promise. Their ability to act as HDAC inhibitors, anti-inflammatory agents, and chemical chaperones underscores their potential in treating a wide array of complex diseases. The ongoing synthesis and evaluation of novel derivatives continue to expand their biological applications, offering new avenues for drug discovery and development. This guide provides a foundational understanding of their mechanisms and the experimental approaches required to further investigate this important class of compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel N-phenyl ureidobenzenesulfonate derivatives as potential anticancer agents. Part 2. Modulation of the ring B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical phenylbutyrate antagonizes NF-κB signaling and resolves corneal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 11. Phenylbutyrate induces apoptosis and lipid accumulations via a peroxisome proliferator-activated receptor gamma-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4-(4-butylphenyl)-4-oxobutanoate and its Derivatives for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-(4-butylphenyl)-4-oxobutanoate, a ketoester with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct research on this specific molecule, this document leverages data from structurally analogous compounds, such as chalcones and other ethyl 4-oxo-4-arylbutanoate derivatives, to project its potential biological activities and guide future research. This guide outlines plausible synthetic routes, detailed experimental protocols for evaluating biological activity, and a framework for data presentation. The primary focus is on the potential anticancer and kinase inhibitory properties, with a specific emphasis on Src kinase.
Introduction
This compound belongs to the class of 4-aryl-4-oxobutanoates, which are recognized for their versatile chemical reactivity and diverse biological activities. The core structure, featuring a phenyl ring, a ketone, and an ester functional group, serves as a valuable scaffold for the synthesis of a wide array of derivatives. The presence of a 4-butylphenyl moiety is of particular interest, as the alkyl chain can influence lipophilicity and potentially enhance interactions with biological targets.
While direct studies on this compound are not extensively reported in the literature, the broader family of related compounds has demonstrated significant potential in several therapeutic areas. Notably, derivatives of 4-oxo-4-arylbutanoic acids and their esters have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. Furthermore, the structurally related chalcones (1,3-diaryl-2-propen-1-ones) are well-documented for their wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4]
This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.
Synthesis of this compound
A probable and efficient method for the synthesis of this compound is through a two-step process involving a Friedel-Crafts acylation followed by esterification.
Step 1: Friedel-Crafts Acylation of Butylbenzene
The initial step involves the reaction of butylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). This reaction forms 4-(4-butylphenyl)-4-oxobutanoic acid.
Step 2: Esterification
The resulting carboxylic acid is then esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product, this compound.
Caption: Proposed synthetic pathway for this compound.
Potential Biological Activities and Signaling Pathways
Based on the activities of structurally similar molecules, this compound derivatives are hypothesized to be promising candidates for anticancer drug discovery. A key potential target is the Src family of non-receptor tyrosine kinases.
Src kinase is a proto-oncogene that plays a crucial role in regulating cell proliferation, survival, migration, and adhesion.[5] Its overexpression and hyperactivity are correlated with the progression and metastasis of various human cancers, including those of the breast, colon, and pancreas.[5] Therefore, inhibitors of Src kinase are of significant interest as potential anticancer agents.[5]
Derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been synthesized and shown to exhibit moderate inhibitory activity against Src kinase.[5] This suggests that the 4-oxo-4-arylbutanoate scaffold could serve as a basis for the development of novel Src kinase inhibitors.
Caption: Simplified Src kinase signaling pathway and potential point of inhibition.
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.1 eq) portion-wise.
-
Add butylbenzene (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Synthesis of this compound
-
Dissolve 4-(4-butylphenyl)-4-oxobutanoic acid (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Src Kinase Inhibition Assay
Several formats are available for measuring Src kinase activity. An example of a non-radioactive, ELISA-based assay is provided below.
-
Plate Coating: Coat a 96-well plate with a Src substrate, such as poly(Glu, Tyr) 4:1.
-
Kinase Reaction: In a separate plate, prepare the kinase reaction mixture containing Src kinase, ATP, and various concentrations of the test compound.
-
Phosphorylation: Transfer the kinase reaction mixture to the substrate-coated plate and incubate to allow for phosphorylation of the substrate.
-
Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
-
Signal Generation: After incubation and washing, add a TMB substrate solution. The HRP will catalyze the conversion of TMB to a colored product.
-
Absorbance Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
Data Analysis: The signal intensity is proportional to the Src kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Modification | Cell Line | IC₅₀ (µM) |
| EB-1 | (Parent Compound) | MCF-7 | Data to be determined |
| A549 | Data to be determined | ||
| HCT116 | Data to be determined | ||
| EB-2 | e.g., Amide derivative | MCF-7 | Data to be determined |
| A549 | Data to be determined | ||
| HCT116 | Data to be determined | ||
| EB-3 | e.g., Heterocyclic derivative | MCF-7 | Data to be determined |
| A549 | Data to be determined | ||
| HCT116 | Data to be determined | ||
| Doxorubicin | (Positive Control) | MCF-7 | Reference value |
| A549 | Reference value | ||
| HCT116 | Reference value |
Table 2: In Vitro Src Kinase Inhibitory Activity
| Compound ID | Modification | Src Kinase IC₅₀ (µM) |
| EB-1 | (Parent Compound) | Data to be determined |
| EB-2 | e.g., Amide derivative | Data to be determined |
| EB-3 | e.g., Heterocyclic derivative | Data to be determined |
| Staurosporine | (Positive Control) | Reference value |
Conclusion and Future Directions
This compound presents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the biological activities of related compounds, derivatives of this molecule are prime candidates for investigation as anticancer agents, potentially through the inhibition of key signaling molecules like Src kinase. This guide provides the necessary foundational information, including synthetic strategies and detailed experimental protocols, to initiate such research.
Future work should focus on the synthesis of a library of derivatives with modifications to both the butanoate chain and the phenyl ring to establish a clear structure-activity relationship (SAR). Promising compounds should be further evaluated in more advanced preclinical models, including in vivo efficacy and toxicity studies. The exploration of other potential biological targets for this class of compounds is also warranted.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide on Ethyl 4-(4-butylphenyl)-4-oxobutanoate: Properties, Safety, and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled from publicly available data. A specific Safety Data Sheet (SDS) for Ethyl 4-(4-butylphenyl)-4-oxobutanoate (CAS No. 115199-55-8) was not found. The safety and handling information provided herein is based on data for structurally similar compounds and should be treated as a precautionary guide. Always perform a thorough risk assessment before handling this chemical.
Chemical and Physical Properties
This compound is an organic compound that can be used as a building block in organic synthesis.[1] Its known physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 115199-55-8 | [1] |
| Molecular Formula | C16H22O3 | [1] |
| Molecular Weight | 262.34 g/mol | [1] |
| Purity | 97.0% | [2] |
| Density | 1.023 g/cm³ | [2] |
| Boiling Point | 385.4°C at 760 mmHg | [2] |
| Flash Point | 168.1°C | [2] |
| LogP | 3.55520 | [2] |
| Vapor Pressure | 3.82E-06 mmHg at 25°C | [2] |
Safety and Handling Information
A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. The following information is aggregated from the SDS of structurally related oxobutanoate compounds and should be used for general guidance only.
General Safety Precautions
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to minimize exposure to vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.
Hazard Identification and First Aid
Based on related compounds, potential hazards may include:
-
Flammability: May be combustible and can form explosive mixtures with air, especially when heated. Keep away from heat, sparks, and open flames.
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
First Aid Measures (General Recommendations):
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Experimental Protocols and Methodologies
Signaling Pathways and Logical Relationships
There is no available information on any biological signaling pathways involving this compound.
The following diagrams illustrate a general workflow for the safe handling of chemical reagents like substituted oxobutanoates and a logical relationship for hazard mitigation.
Caption: General workflow for safe chemical handling.
Caption: Logical relationship for hazard mitigation.
References
Solubility and stability of Ethyl 4-(4-butylphenyl)-4-oxobutanoate
An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-(4-butylphenyl)-4-oxobutanoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical framework for evaluating the solubility and stability of this compound. As of the date of this publication, specific experimental data for this compound is not extensively available in the public domain. Therefore, this guide furnishes detailed experimental protocols and data presentation templates to enable researchers to generate and systematically record the necessary data.
Introduction
This compound is a ketoester derivative that may be of interest in various research and development endeavors, including medicinal chemistry and material science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its application. This guide outlines the standardized methodologies for determining these key parameters.
Physicochemical Properties
A summary of the known and predicted properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂O₃ | - |
| Molecular Weight | 262.34 g/mol | - |
| Appearance | Solid (predicted) | - |
| CAS Number | 115199-55-8 | - |
Solubility Assessment
The solubility of a compound is a critical determinant of its utility, impacting everything from reaction kinetics to bioavailability. Solubility can be assessed under two main paradigms: kinetic and thermodynamic.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound at the moment of precipitation from a stock solution (typically in DMSO) upon addition to an aqueous medium. It is a high-throughput method often used in early-stage discovery.[1][2][3]
This method relies on detecting the turbidity that arises from compound precipitation.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: Add a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[3]
-
Turbidity Reading: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed.
Thermodynamic Solubility
Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. It is a more accurate representation of a compound's intrinsic solubility.[1][2]
The shake-flask method is the gold standard for determining thermodynamic solubility.[2]
-
Addition of Excess Compound: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS, ethanol, etc.).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the solution.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution to determine the thermodynamic solubility.
Data Presentation: Solubility
The results of the solubility studies should be recorded in a structured format.
Table 1: Kinetic Solubility of this compound
| Aqueous Medium | Temperature (°C) | Method | Kinetic Solubility (µM) |
|---|---|---|---|
| PBS (pH 7.4) | 25 | Turbidimetry | |
| Simulated Gastric Fluid | 37 | Turbidimetry |
| Simulated Intestinal Fluid | 37 | Turbidimetry | |
Table 2: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Method | Thermodynamic Solubility (mg/mL) |
|---|---|---|---|
| Water | 25 | Shake-Flask | |
| Ethanol | 25 | Shake-Flask | |
| Propylene Glycol | 25 | Shake-Flask |
| PBS (pH 7.4) | 25 | Shake-Flask | |
Stability Assessment
Stability testing is crucial to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5][6] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[4][7]
Forced Degradation (Stress Testing)
Stress testing helps to identify potential degradation products and establish the intrinsic stability of the molecule.[8]
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to a variety of stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid and solution).
-
Photolytic: Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B).
-
-
Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of a substance under defined storage conditions.[4][6][9]
-
Batch Selection: Use at least three primary batches of the substance for formal stability studies.[4]
-
Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (if significant change occurs in accelerated conditions).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 3, 6 months.[4]
-
-
Analytical Tests: At each time point, perform a suite of tests to assess the quality of the substance, which should include:
-
Appearance
-
Assay (potency)
-
Degradation products/impurities
-
Data Presentation: Stability
The results from stability studies should be meticulously documented.
Table 3: Forced Degradation of this compound
| Stress Condition | Duration | Assay of Parent (%) | Number of Degradants | Major Degradant (% Area) |
|---|---|---|---|---|
| 0.1 N HCl, 60°C | 24 h | |||
| 0.1 N NaOH, 60°C | 24 h | |||
| 3% H₂O₂, RT | 24 h | |||
| 80°C (Solid) | 48 h |
| Photolytic | ICH Q1B | | | |
Table 4: Long-Term Stability of this compound (25°C/60%RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
|---|---|---|---|
| 0 | |||
| 3 | |||
| 6 | |||
| 9 |
| 12 | | | |
Table 5: Accelerated Stability of this compound (40°C/75%RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
|---|---|---|---|
| 0 | |||
| 3 |
| 6 | | | |
Visualized Workflows
The following diagrams illustrate the experimental workflows for determining solubility and stability.
Caption: Experimental Workflows for Solubility Assessment.
Caption: Experimental Workflows for Stability Assessment.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Stability testing protocols | PPTX [slideshare.net]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
A Technical Guide to Photoredox Catalysis in Organic Synthesis and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, offering mild, efficient, and environmentally responsible approaches to constructing complex molecular architectures.[1][2] By harnessing the energy of visible light, photocatalysts can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under conditions that are often compatible with sensitive functional groups.[3][4] This paradigm shift has profound implications for medicinal chemistry, enabling novel strategies for the synthesis of bioactive molecules, late-stage functionalization of complex drug candidates, and the construction of challenging carbon-carbon and carbon-heteroatom bonds.[1][5][6]
This technical guide provides an in-depth overview of photoredox catalysis, focusing on its practical applications in organic synthesis and drug discovery. It includes detailed experimental protocols for key transformations, quantitative data to illustrate reaction scope and efficiency, and visualizations of catalytic cycles and experimental workflows to facilitate understanding and implementation.
Core Principles of Photoredox Catalysis
Photoredox catalysis operates on the principle of converting light energy into chemical energy.[5] A photocatalyst (PC), typically a transition metal complex (e.g., of Ruthenium or Iridium) or an organic dye, absorbs a photon of visible light, promoting it to an electronically excited state (*PC).[2][4] This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to engage in single-electron transfer with organic substrates.[3][4]
The catalytic cycle can proceed through two primary pathways:
-
Reductive Quenching Cycle: The excited photocatalyst (*PC) is first reduced by an electron donor, generating a reduced catalyst (PC•⁻). This potent reductant then donates an electron to a substrate (an electron acceptor) to form a radical anion, regenerating the ground-state photocatalyst.
-
Oxidative Quenching Cycle: The excited photocatalyst (*PC) is oxidized by an electron acceptor, forming an oxidized catalyst (PC•⁺). This powerful oxidant then accepts an electron from a substrate (an electron donor) to generate a radical cation, returning the photocatalyst to its ground state.[4]
These SET events generate radical ions from otherwise stable organic molecules, unlocking unique reaction pathways that are often inaccessible through traditional thermal methods.[1]
Application in Medicinal Chemistry: Metallaphotoredox Decarboxylative Cross-Coupling
A transformative application of photoredox catalysis in medicinal chemistry is its merger with transition metal catalysis, a strategy known as metallaphotoredox catalysis.[7][8] This dual catalytic approach has been particularly impactful for the formation of C(sp³)–C(sp²) bonds, which are ubiquitous in pharmaceutical agents.
One of the most powerful examples is the decarboxylative cross-coupling of aliphatic carboxylic acids with aryl halides.[4] Carboxylic acids are abundant, inexpensive, and stable feedstocks, making them ideal starting materials.[9][10] This method provides a direct route to alkylated arenes and heteroarenes, which are crucial motifs in many drug molecules.
The reaction below, developed by the laboratories of Doyle and MacMillan, showcases the coupling of a readily available amino acid derivative with an aryl bromide.[4]
Key Experiment: Decarboxylative C(sp³)–C(sp²) Coupling
This protocol details the synthesis of a protected γ-aminobutyric acid (GABA) derivative coupled to a bromobenzonitrile scaffold, a common structure in medicinal chemistry.
Experimental Protocol:
-
Reaction Setup: To an 8 mL vial equipped with a magnetic stir bar is added NiCl₂·glyme (1.1 mg, 0.005 mmol, 0.05 equiv), 4,4'-di-tert-butyl-2,2'-bipyridine (1.3 mg, 0.005 mmol, 0.05 equiv), Ir(ppy)₂(dtbbpy)PF₆ (4.6 mg, 0.005 mmol, 0.05 equiv), Na₂CO₃ (21.2 mg, 0.2 mmol, 2.0 equiv), and the N-Boc-γ-aminobutyric acid (30.5 mg, 0.15 mmol, 1.5 equiv).
-
Reagent Addition: The vial is sealed with a cap containing a PTFE septum. 4-Bromobenzonitrile (18.2 mg, 0.1 mmol, 1.0 equiv) is added, followed by anhydrous dimethylformamide (DMF, 1.0 mL).
-
Degassing: The reaction mixture is sparged with argon for 15 minutes.
-
Initiation and Incubation: The vial is placed approximately 5 cm from a 26 W fluorescent lamp and stirred at room temperature.
-
Workup and Purification: After 24 hours, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NaCl. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.
Data Presentation: Substrate Scope and Efficiency
The power of this methodology lies in its broad applicability. The following table summarizes the yields for the coupling of various carboxylic acids and aryl halides, demonstrating the reaction's tolerance for diverse functional groups.
| Entry | Carboxylic Acid | Aryl Halide | Product | Yield (%) |
| 1 | N-Boc-γ-aminobutyric acid | 4-Bromobenzonitrile | 4-(3-(Boc-amino)propyl)benzonitrile | 95 |
| 2 | N-Boc-valine | 4-Bromobenzonitrile | 4-(1-(Boc-amino)-2-methylpropyl)benzonitrile | 85 |
| 3 | Cyclohexanecarboxylic acid | 3-Bromoquinoline | 3-(Cyclohexylmethyl)quinoline | 78 |
| 4 | N-Boc-proline | 2-Bromopyridine | 2-(N-Boc-pyrrolidin-2-yl)pyridine | 88 |
| 5 | Phenylacetic acid | 1-Bromo-4-(trifluoromethyl)benzene | 1-(Benzyl)-4-(trifluoromethyl)benzene | 91 |
Data adapted from representative literature on metallaphotoredox decarboxylative couplings.[4]
Visualizing the Process: Workflows and Mechanisms
To better understand the practical and theoretical aspects of photoredox catalysis, the following diagrams illustrate a typical experimental workflow and the proposed catalytic cycle for the decarboxylative cross-coupling reaction.
Application in Drug Discovery: Targeting Kinase Signaling
The strategic application of photoredox catalysis extends to the synthesis of targeted therapeutics, such as kinase inhibitors.[11] Kinases are a major class of drug targets, and developing novel scaffolds that can selectively inhibit their function is a primary goal in drug discovery. The Janus kinases (JAKs), for example, are implicated in myeloproliferative neoplasms and inflammatory diseases.
The synthesis of JAK2 inhibitors like LY2784544 has been significantly improved by employing photoredox catalysis.[12] A key step involves a Minisci-type reaction to append a morpholine-containing fragment onto a core heterocycle, a transformation that was challenging using conventional methods but was achieved in good yield and selectivity with a photoredox approach.[12]
Conclusion and Future Outlook
Photoredox catalysis has transitioned from a niche academic curiosity to an indispensable tool in both organic synthesis and medicinal chemistry.[3][13] Its ability to facilitate previously challenging transformations under exceptionally mild conditions has accelerated the discovery and development of new therapeutic agents.[4][6] The combination of photoredox systems with other catalytic paradigms, such as transition metal catalysis, organocatalysis, and biocatalysis, continues to expand the synthetic toolkit.[8][14] As the field matures, further innovations in catalyst design, reaction engineering for large-scale applications, and the discovery of novel photoreactions will undoubtedly continue to drive progress in drug discovery and development.[1][15]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ethz.ch [ethz.ch]
- 3. Illuminating Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. acceledbio.com [acceledbio.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 10. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and analysis of a light-activated kinase inhibitor - American Chemical Society [acs.digitellinc.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. mdpi.com [mdpi.com]
- 14. Photoredox Catalysis in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Step-by-step synthesis protocol for Ethyl 4-(4-butylphenyl)-4-oxobutanoate
Abstract
This application note provides a detailed, two-step experimental protocol for the synthesis of Ethyl 4-(4-butylphenyl)-4-oxobutanoate. The synthesis involves an initial Friedel-Crafts acylation of butylbenzene with succinic anhydride to yield 4-(4-butylphenyl)-4-oxobutanoic acid, followed by a Fischer esterification to produce the final ethyl ester. This protocol is intended for researchers and professionals in organic chemistry and drug development. All quantitative data is summarized in tables, and a graphical representation of the workflow is provided.
Introduction
This compound is a keto-ester derivative that can serve as a building block in the synthesis of various organic molecules. Its structure, featuring a substituted aromatic ring and a reactive ester functional group, makes it a valuable intermediate for the development of novel compounds. The following protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.
Overall Reaction Scheme
The synthesis is performed in two sequential steps:
-
Step 1: Friedel-Crafts Acylation
Butylbenzene + Succinic Anhydride → 4-(4-butylphenyl)-4-oxobutanoic acid
-
Step 2: Fischer Esterification
4-(4-butylphenyl)-4-oxobutanoic acid + Ethanol → this compound
Experimental Protocols
Step 1: Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation
This procedure is adapted from the well-established Friedel-Crafts acylation of aromatic compounds.[1][2][3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Butylbenzene | 134.22 | 13.42 g (15.0 mL) | 100 |
| Succinic Anhydride | 100.07 | 10.01 g | 100 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.33 g | 220 |
| Dichloromethane (DCM) | - | 150 mL | - |
| 2M Hydrochloric Acid | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and heating mantle
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Standard glassware for extraction and filtration
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (29.33 g, 220 mmol) and dry dichloromethane (100 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve succinic anhydride (10.01 g, 100 mmol) in 50 mL of dry dichloromethane.
-
Slowly add the succinic anhydride solution to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add butylbenzene (13.42 g, 100 mmol) dropwise over 30 minutes, keeping the temperature at 0-5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice and stir until the ice has melted.
-
Slowly add 100 mL of 2M hydrochloric acid to the mixture.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 4-(4-butylphenyl)-4-oxobutanoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to obtain the pure product.
Step 2: Synthesis of this compound via Fischer Esterification
This procedure follows the general principles of Fischer esterification.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-(4-butylphenyl)-4-oxobutanoic acid | 234.29 | 11.71 g | 50 |
| Ethanol (absolute) | 46.07 | 100 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Standard glassware for extraction and drying
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-(4-butylphenyl)-4-oxobutanoic acid (11.71 g, 50 mmol) in absolute ethanol (100 mL).
-
Carefully add concentrated sulfuric acid (1 mL) to the solution while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Results
Product Characterization:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield |
| 4-(4-butylphenyl)-4-oxobutanoic acid | C₁₄H₁₈O₃ | 234.29 | White to off-white solid | 75-85% |
| This compound | C₁₆H₂₂O₃ | 262.34 | Colorless to pale yellow oil | 80-90% |
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme caution.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
References
- 1. organic chemistry - Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of $ AlC{l_3} $ ? [vedantu.com]
- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Preparation of Ethyl 4-(4-butylphenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory preparation of Ethyl 4-(4-butylphenyl)-4-oxobutanoate, a valuable intermediate in organic synthesis. The document outlines the primary synthetic routes, detailed experimental protocols, and relevant characterization data. Additionally, it includes a discussion of the potential applications of this class of compounds in drug discovery, supported by a signaling pathway diagram.
Introduction
This compound is an aromatic ketoester with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted phenyl ring and a keto-ester moiety, makes it a versatile building block for the synthesis of more complex molecules. For instance, similar aryl-substituted butanoates are investigated as precursors for indole derivatives which can possess a wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate, 4-(4-butylphenyl)-4-oxobutanoic acid. The data is compiled from analogous reactions and typical yields for these transformations.
| Parameter | 4-(4-butylphenyl)-4-oxobutanoic acid | This compound |
| Molecular Formula | C₁₄H₁₈O₃ | C₁₆H₂₂O₃ |
| Molecular Weight | 234.29 g/mol | 262.34 g/mol |
| Typical Yield | 85-95% | 90-98% |
| Physical State | Solid | Oil |
| Melting Point (°C) | 110-115 (typical for similar compounds) | Not Applicable |
| Boiling Point (°C) | Decomposes | > 250 (estimated) |
| Solubility | Soluble in polar organic solvents | Soluble in common organic solvents |
Experimental Protocols
The preparation of this compound is typically achieved in a two-step process:
-
Step 1: Friedel-Crafts Acylation to synthesize the intermediate carboxylic acid, 4-(4-butylphenyl)-4-oxobutanoic acid.
-
Step 2: Fischer Esterification to convert the carboxylic acid to the final ethyl ester product.
Protocol 1: Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid
This protocol describes the Friedel-Crafts acylation of butylbenzene with succinic anhydride.
Materials:
-
Butylbenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Büchner funnel
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (0.22 mol, 29.3 g).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add succinic anhydride (0.11 mol, 11.0 g) to the stirred suspension.
-
To this mixture, add butylbenzene (0.1 mol, 13.4 g) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2 hours.
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Stir the mixture vigorously for 15 minutes to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-(4-butylphenyl)-4-oxobutanoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene or a mixture of water and ethanol) to obtain the pure product.
Protocol 2: Synthesis of this compound
This protocol details the Fischer esterification of the carboxylic acid intermediate.
Materials:
-
4-(4-butylphenyl)-4-oxobutanoic acid
-
Ethanol (absolute)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-(4-butylphenyl)-4-oxobutanoic acid (0.05 mol, 11.7 g) in absolute ethanol (100 mL).
-
Carefully add concentrated sulfuric acid (2 mL) as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound as an oil.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Two-step synthesis of the target compound.
Potential Signaling Pathway Involvement
Aryl-substituted ketoesters are precursors to various heterocyclic compounds that can modulate biological pathways. For instance, they can be used to synthesize indole derivatives that may act as inhibitors of signaling pathways implicated in cancer, such as the Src kinase pathway.
Caption: Inhibition of Src Kinase by a derivative.
Application Notes and Protocols for Ethyl 4-(4-butylphenyl)-4-oxobutanoate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of Ethyl 4-(4-butylphenyl)-4-oxobutanoate as a key chemical intermediate in the development of pharmacologically active compounds, with a particular focus on the synthesis of kinase inhibitors.
Chemical Properties and Specifications
This compound is a keto-ester that serves as a versatile building block in organic synthesis. Its chemical structure, possessing both a ketone and an ester functional group, allows for a variety of subsequent chemical transformations.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 115199-55-8 |
| Molecular Formula | C₁₆H₂₂O₃ |
| Molecular Weight | 262.34 g/mol |
| Appearance | Pale yellow oil or low melting solid |
| Purity | Typically >97% |
Application as a Chemical Intermediate
The primary application of this compound is in the synthesis of heterocyclic compounds, many of which are scaffolds for potent and selective kinase inhibitors. The presence of the 1,4-dicarbonyl moiety makes it an ideal precursor for the construction of five- and six-membered rings through condensation reactions.
A significant application lies in the synthesis of pyrazolopyrimidine derivatives. These structures form the core of numerous targeted therapies, including inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways. Dysregulation of the BTK pathway is implicated in various B-cell malignancies and autoimmune diseases.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
The B-cell receptor (BCR) signaling cascade is crucial for B-cell development, differentiation, and activation. Upon antigen binding to the BCR, a series of downstream signaling events are initiated, with BTK playing a central role. Activated BTK phosphorylates phospholipase Cγ2 (PLCγ2), leading to the generation of second messengers that ultimately activate transcription factors like NF-κB, promoting B-cell proliferation and survival.[1][2][3] Inhibitors of BTK can block this signaling cascade, making it a prime target for therapeutic intervention in diseases characterized by overactive B-cell signaling.
Experimental Protocols
Protocol 1: Synthesis of this compound
This two-step protocol first describes the synthesis of the carboxylic acid precursor via a Friedel-Crafts acylation, followed by Fischer esterification to yield the target intermediate.
Step 1: Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid
This procedure is based on the well-established Friedel-Crafts acylation of an aromatic compound with an acid anhydride.
Materials:
-
Butylbenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add butylbenzene (1.0 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (3 eq).
-
Stir vigorously for 30 minutes until the aluminum salts are fully dissolved.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-(4-butylphenyl)-4-oxobutanoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Expected Yield: 75-85%
Step 2: Fischer Esterification to this compound
This is a classic acid-catalyzed esterification using an excess of ethanol to drive the equilibrium towards the product.
Materials:
-
4-(4-butylphenyl)-4-oxobutanoic acid (from Step 1)
-
Ethanol (absolute), large excess
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(4-butylphenyl)-4-oxobutanoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 20-fold molar excess).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Yield: 80-95%
Protocol 2: Synthesis of a Pyrazolopyrimidine Core Structure
This protocol outlines the general procedure for the cyclization of this compound with an aminopyrazole to form a pyrazolopyrimidine scaffold, a key component of many BTK inhibitors.
Materials:
-
This compound (from Protocol 1)
-
3-Amino-1H-pyrazole-4-carboxamide
-
Sodium ethoxide (NaOEt) or another suitable base
-
Ethanol, anhydrous
-
Acetic acid
Procedure:
-
To a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol, add 3-amino-1H-pyrazole-4-carboxamide (1.0 eq) and stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous ethanol dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize with acetic acid.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and then water.
-
Dry the solid under vacuum to obtain the crude pyrazolopyrimidine product.
-
Further purification can be achieved by recrystallization or column chromatography.
Expected Yield: 60-75%
| Reaction Step | Reactants | Key Reagents/Catalysts | Typical Yield |
| 1. Friedel-Crafts Acylation | Butylbenzene, Succinic anhydride | AlCl₃ | 75-85% |
| 2. Fischer Esterification | 4-(4-butylphenyl)-4-oxobutanoic acid, Ethanol | H₂SO₄ (catalytic) | 80-95% |
| 3. Pyrazolopyrimidine Formation | This compound, 3-Amino-1H-pyrazole-4-carboxamide | NaOEt | 60-75% |
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. The protocols provided herein offer a reliable pathway for its synthesis and demonstrate its utility in constructing complex heterocyclic scaffolds, such as those found in potent BTK inhibitors. These application notes serve as a guide for researchers in the field of drug discovery and development, enabling the efficient synthesis of novel therapeutic agents.
References
Application of Ethyl 4-(4-butylphenyl)-4-oxobutanoate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(4-butylphenyl)-4-oxobutanoate is a synthetic organic compound belonging to the class of 4-aryl-4-oxobutanoates. While direct biological applications of this specific molecule are not extensively documented in current literature, its structural motif is of significant interest in medicinal chemistry. Analogs and derivatives of 4-aryl-4-oxobutanoic acids have demonstrated promising activities as modulators of various biological targets, suggesting that this compound could serve as a valuable scaffold or intermediate in the discovery of novel therapeutics.
This document provides a hypothetical framework for the investigation of this compound in drug discovery, drawing upon the known activities of structurally related compounds. The potential applications explored herein are based on the established pharmacology of the 4-aryl-4-oxobutanoate core and include its evaluation as a potential Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, Histone Deacetylase (HDAC) inhibitor, and Src Kinase inhibitor.
Detailed experimental protocols are provided to guide researchers in the synthesis and biological evaluation of this compound and its derivatives.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 115199-55-8 |
| Molecular Formula | C₁₆H₂₂O₃ |
| Molecular Weight | 262.34 g/mol |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and dichloromethane |
Hypothetical Biological Activities and Potential Applications
Based on the activities of structurally similar compounds, this compound is a candidate for investigation in the following areas:
-
S1P1 Receptor Agonism: Derivatives of 4-oxo-4-arylbutanoic acids have been identified as potent and selective S1P1 receptor agonists. S1P1 agonism is a clinically validated mechanism for the treatment of autoimmune diseases such as multiple sclerosis. The butylphenyl moiety of the title compound may confer favorable pharmacokinetic properties.
-
HDAC Inhibition: Certain phenylbutanoic acid derivatives are known to inhibit histone deacetylases (HDACs), which are important targets in oncology. HDAC inhibitors have shown efficacy in the treatment of various cancers.
-
Src Kinase Inhibition: The 4-aryl-4-oxobutanoate scaffold has been explored for the development of Src kinase inhibitors. Src is a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general synthesis of 4-aryl-4-oxobutanoic acids via Friedel-Crafts acylation.
Materials:
-
Butylbenzene
-
Succinic anhydride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ethanol (EtOH), absolute
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Friedel-Crafts Acylation:
-
To a stirred suspension of aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.0 eq) portion-wise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add butylbenzene (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-(4-butylphenyl)-4-oxobutanoic acid.
-
-
Esterification:
-
Dissolve the crude 4-(4-butylphenyl)-4-oxobutanoic acid in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
DOT Diagram: Synthesis Workflow
Caption: Synthetic pathway for this compound.
In Vitro S1P1 Receptor Agonist Assay (Hypothetical)
This protocol describes a hypothetical cell-based assay to evaluate the S1P1 agonist activity of this compound.
Materials:
-
CHO-K1 cells stably expressing human S1P1 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
cAMP detection kit (e.g., HTRF-based or luminescence-based).
-
Forskolin.
-
S1P (Sphingosine-1-phosphate) as a positive control.
-
Test compound: this compound.
-
384-well microplates.
Procedure:
-
Cell Preparation:
-
Culture CHO-K1-hS1P1 cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a density of 1 x 10⁶ cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate and incubate for 1 hour at room temperature.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM).
-
Prepare a similar dilution series for the positive control, S1P.
-
-
Assay Protocol:
-
Add 5 µL of the diluted test compound or control to the respective wells.
-
Add 5 µL of forskolin solution (to stimulate cAMP production, final concentration typically 1-10 µM).
-
Incubate the plate at 37°C for 30 minutes.
-
Add the cAMP detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-2 hours) at room temperature.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of the forskolin-induced cAMP signal for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
DOT Diagram: S1P1 Agonist Assay Workflow
Caption: Workflow for the in vitro S1P1 receptor agonist assay.
In Vitro HDAC Inhibition Assay (Hypothetical)
This protocol outlines a hypothetical fluorometric assay to assess the HDAC inhibitory potential of this compound.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1).
-
HDAC assay buffer.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (containing a protease).
-
Trichostatin A (TSA) as a positive control inhibitor.
-
Test compound: this compound.
-
96-well black microplates.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Create a serial dilution in HDAC assay buffer to achieve a range of test concentrations.
-
Prepare a similar dilution series for TSA.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of HDAC assay buffer.
-
Add 5 µL of the diluted test compound or control.
-
Add 20 µL of the diluted HDAC enzyme solution.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 50 µL of the developer solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.
-
DOT Diagram: HDAC Inhibition Assay Logic
Caption: Logical flow of the fluorometric HDAC inhibition assay.
In Vitro Src Kinase Inhibition Assay (Hypothetical)
This protocol describes a hypothetical kinase assay to measure the inhibitory activity of this compound against Src kinase.
Materials:
-
Recombinant active Src kinase.
-
Kinase assay buffer.
-
Src-specific peptide substrate.
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Staurosporine or a known Src inhibitor as a positive control.
-
Test compound: this compound.
-
384-well white microplates.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in kinase assay buffer.
-
Prepare a similar dilution series for the positive control inhibitor.
-
-
Assay Protocol:
-
Add 2.5 µL of the diluted test compound or control to the wells of a 384-well plate.
-
Add 2.5 µL of the Src kinase solution.
-
Add 5 µL of a mixture of the peptide substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of Src kinase activity for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value.
-
DOT Diagram: Src Kinase Inhibition Assay Principle
Caption: Principle of the ADP-Glo™ based Src kinase inhibition assay.
Further Reading and Structure-Activity Relationship (SAR) Considerations
For researchers interested in developing this compound and its analogs, a thorough understanding of the structure-activity relationships (SAR) for related compound classes is crucial. Key considerations include:
-
Substitution on the Phenyl Ring: The nature, position, and size of substituents on the phenyl ring can significantly impact potency and selectivity for a given target. For instance, in the context of S1P1 agonists, lipophilic substituents are often favored. The butyl group in the title compound is a lipophilic moiety that may contribute to target engagement and favorable ADME properties.
-
The Butanoate Chain: Modifications to the butanoate linker, such as introducing conformational constraints or altering its length, can influence binding affinity and selectivity.
-
The Ethyl Ester: The ethyl ester is a potential site for modification to improve metabolic stability or to introduce prodrug strategies. Hydrolysis of the ester to the corresponding carboxylic acid may be required for activity at some targets.
It is recommended that researchers consult the primary literature on 4-oxo-4-arylbutanoic acid derivatives as S1P1 agonists, HDAC inhibitors, and Src kinase inhibitors to gain deeper insights into the SAR for each target class.
Disclaimer
The biological activities and experimental protocols described in this document are hypothetical and based on the known pharmacology of structurally related compounds. The actual biological profile of this compound may differ. This information is intended for research purposes only and should be used as a guide for further investigation. Appropriate safety precautions should be taken when handling all chemical substances.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 4-(4-butylphenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing Ethyl 4-(4-butylphenyl)-4-oxobutanoate as a key starting material. The following sections describe the synthesis of pyridazinone and pyrazolone derivatives, which are important scaffolds in medicinal chemistry.
Synthesis of 6-(4-butylphenyl)-4,5-dihydropyridazin-3(2H)-one
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including cardiovascular and anticancer properties.[1] The synthesis of 6-(4-butylphenyl)-4,5-dihydropyridazin-3(2H)-one from this compound is a straightforward and efficient process.
The reaction proceeds via the hydrazinolysis of the corresponding β-aroylpropionic acid, which can be obtained from the hydrolysis of this compound.[2] The subsequent cyclization with hydrazine hydrate yields the desired dihydropyridazinone.
Experimental Protocol
Step 1: Hydrolysis of this compound to 4-(4-butylphenyl)-4-oxobutanoic acid
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).
-
Add a 10% aqueous solution of sodium hydroxide (20 mL) to the flask.
-
Reflux the mixture for 2 hours.
-
After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid until a pH of 2 is reached, leading to the precipitation of a solid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-(4-butylphenyl)-4-oxobutanoic acid.
Step 2: Synthesis of 6-(4-butylphenyl)-4,5-dihydropyridazin-3(2H)-one
-
To a solution of 4-(4-butylphenyl)-4-oxobutanoic acid (5 mmol) in ethanol (30 mL), add hydrazine hydrate (10 mmol).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The solid product that precipitates is collected by filtration, washed with water, and recrystallized from ethanol to afford pure 6-(4-butylphenyl)-4,5-dihydropyridazin-3(2H)-one.[2]
Quantitative Data
| Starting Material | Intermediate | Product | Reagents | Reaction Time (Step 2) | Temperature (Step 2) | Yield (%) |
| This compound | 4-(4-butylphenyl)-4-oxobutanoic acid | 6-(4-butylphenyl)-4,5-dihydropyridazin-3(2H)-one | 1. NaOH, HCl 2. Hydrazine hydrate | 6 hours | Reflux (approx. 78 °C) | 85-95 |
Reaction Workflow
Caption: Synthesis of 6-(4-butylphenyl)-4,5-dihydropyridazin-3(2H)-one.
Synthesis of 5-(4-butylphenyl)-2,4-dihydro-3H-pyrazol-3-one
Pyrazolone derivatives are another important class of heterocyclic compounds with a wide range of pharmacological applications, including anti-inflammatory and analgesic activities. The synthesis of 5-(4-butylphenyl)-2,4-dihydro-3H-pyrazol-3-one from this compound involves a condensation reaction with hydrazine.
Experimental Protocol
-
In a round-bottom flask, dissolve this compound (10 mmol) in glacial acetic acid (40 mL).
-
Add hydrazine hydrate (12 mmol) dropwise to the solution while stirring.
-
Heat the reaction mixture at reflux for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to give the pure 5-(4-butylphenyl)-2,4-dihydro-3H-pyrazol-3-one.
Quantitative Data
| Starting Material | Product | Reagents | Reaction Time | Temperature | Yield (%) |
| This compound | 5-(4-butylphenyl)-2,4-dihydro-3H-pyrazol-3-one | Hydrazine hydrate, Acetic acid | 8 hours | Reflux (approx. 118 °C) | 75-85 |
Reaction Pathway
Caption: Synthesis of 5-(4-butylphenyl)-2,4-dihydro-3H-pyrazol-3-one.
Potential for Further Heterocyclic Syntheses
This compound is a versatile precursor for the synthesis of various other heterocyclic systems. Based on the reactivity of similar 1,3-dicarbonyl compounds and β-aroylpropionic acid esters, the following transformations can be explored:
-
Thiophene Derivatives: Reaction with Lawesson's reagent or phosphorus pentasulfide can lead to the formation of thiophene derivatives.
-
Pyrimidine Derivatives: Condensation with urea or thiourea in the presence of a base can yield pyrimidine-based heterocycles.
-
Isoxazole Derivatives: Reaction with hydroxylamine can afford isoxazole derivatives.[3]
These potential synthetic routes open up avenues for the creation of diverse libraries of heterocyclic compounds for screening in drug discovery programs. The exploration of different reaction conditions and reagents will likely lead to a variety of novel molecular architectures.
References
Application Note and Protocol: Purification of Ethyl 4-(4-butylphenyl)-4-oxobutanoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of Ethyl 4-(4-butylphenyl)-4-oxobutanoate using silica gel column chromatography. The described methodology is essential for obtaining a high-purity compound, a critical step in drug discovery and development pipelines where compound integrity is paramount. This protocol outlines the materials, equipment, and a step-by-step procedure for the efficient isolation of the target molecule.
Introduction
This compound is a keto-ester of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Synthesis of such molecules often results in a mixture of the desired product, unreacted starting materials, and byproducts. Column chromatography is a fundamental and widely used purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1][2] This application note details a robust method for the purification of this compound utilizing silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Glass chromatography column |
| Silica gel (60 Å, 230-400 mesh)[3] | Fraction collector or test tubes |
| n-Hexane (ACS grade or higher) | Rotary evaporator |
| Ethyl acetate (ACS grade or higher) | Thin-Layer Chromatography (TLC) plates (silica gel coated) |
| Dichloromethane (for sample loading) | UV lamp for TLC visualization |
| Anhydrous sodium sulfate | Beakers, flasks, and other standard laboratory glassware |
| TLC developing chamber | |
| Capillary tubes for TLC spotting |
Experimental Protocol
Preparation of the Mobile Phase
Prepare a series of mobile phases with varying polarities by mixing n-hexane and ethyl acetate in different ratios. A common starting point for keto-esters is a low polarity mixture, such as 9:1 or 8:1 (hexane:ethyl acetate). The optimal solvent system should be determined by Thin-Layer Chromatography (TLC) analysis.
Thin-Layer Chromatography (TLC) Analysis
Before performing the column chromatography, it is crucial to determine the appropriate mobile phase composition using TLC.
-
Dissolve a small amount of the crude product in a minimal amount of dichloromethane.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a small amount of the prepared mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Visualize the separated spots under a UV lamp.
-
The ideal solvent system will show good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4. Adjust the mobile phase polarity (by increasing the proportion of ethyl acetate) as needed to achieve the desired separation.
Column Packing
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Secure the column in a vertical position using a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the silica gel to settle evenly. Gently tap the column to ensure uniform packing and remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[4]
-
Continuously add the mobile phase to the top of the column, ensuring the silica gel bed does not run dry.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, a "dry loading" method can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the dissolved sample or the silica-adsorbed sample onto the top of the packed column.
Elution and Fraction Collection
-
Begin the elution by carefully adding the mobile phase to the top of the column.
-
Maintain a constant flow of the mobile phase through the column.
-
Collect the eluent in fractions of a consistent volume using a fraction collector or test tubes.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
If the separation is not sufficient with the initial mobile phase (isocratic elution), a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 9:1 to 8:2 hexane:ethyl acetate).[5]
Product Isolation
-
Identify the fractions containing the pure product based on the TLC analysis.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Data Presentation
Table 1: TLC Analysis for Mobile Phase Optimization
| Mobile Phase (Hexane:Ethyl Acetate) | Rf of Product | Rf of Major Impurity | Separation (ΔRf) | Observations |
| 95:5 | 0.15 | 0.25 | 0.10 | Poor separation, spots are too close. |
| 90:10 | 0.30 | 0.50 | 0.20 | Good separation, ideal for column chromatography. |
| 80:20 | 0.55 | 0.75 | 0.20 | Spots are too high on the plate, may elute too quickly. |
Table 2: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 30 cm x 2 cm |
| Crude Sample Weight | 1.0 g |
| Mobile Phase (Gradient) | Hexane:Ethyl Acetate (95:5 to 80:20) |
| Fraction Volume | 10 mL |
| Yield of Pure Product | To be determined experimentally |
| Purity of Final Product | To be determined by analytical methods |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of components in the column chromatography process.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using silica gel column chromatography. By following this protocol, researchers can achieve high purity of the target compound, which is crucial for subsequent research and development activities. The use of TLC for mobile phase optimization and careful execution of the column chromatography steps are key to a successful purification.
References
Application Notes and Protocols for the Analytical Characterization of Ethyl 4-(4-butylphenyl)-4-oxobutanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4-(4-butylphenyl)-4-oxobutanoate is a ketoester of significant interest in organic synthesis and as a potential intermediate in the development of pharmacologically active molecules. Its purity and structural integrity are paramount for its intended applications. These application notes provide a detailed overview of the analytical techniques and protocols for the comprehensive characterization of this compound.
The following sections detail the experimental procedures for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) as applied to this compound.
Analytical Techniques
A multi-faceted analytical approach is recommended for the unambiguous characterization of this compound. This typically involves a combination of spectroscopic and chromatographic methods to confirm the chemical structure, determine purity, and identify any potential impurities.
Workflow for Analytical Characterization:
Caption: A generalized workflow for the synthesis, purification, and analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
3.1. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (300 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1 second
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
3.2. Expected ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts for this compound based on the analysis of structurally similar compounds.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a | ~7.9 | Doublet | 2H |
| H-b | ~7.3 | Doublet | 2H |
| H-c | ~4.1 | Quartet | 2H |
| H-d | ~3.2 | Triplet | 2H |
| H-e | ~2.8 | Triplet | 2H |
| H-f | ~2.7 | Triplet | 2H |
| H-g | ~1.6 | Sextet | 2H |
| H-h | ~1.4 | Sextet | 2H |
| H-i | ~1.2 | Triplet | 3H |
| H-j | ~0.9 | Triplet | 3H |
Structure with Proton Assignments:
3.3. Expected ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are summarized below.
| Assignment | Chemical Shift (δ, ppm) |
| C=O (keto) | ~198 |
| C=O (ester) | ~173 |
| C-aromatic (quaternary) | ~148 |
| C-aromatic (quaternary) | ~135 |
| CH-aromatic | ~129 |
| CH-aromatic | ~128 |
| -O-CH₂- | ~61 |
| -C(=O)-CH₂- | ~35 |
| -Ph-CH₂- | ~35 |
| -CH₂-CH₂-C(=O)- | ~29 |
| -CH₂-CH₂-Ph | ~33 |
| -CH₂-CH₃ | ~22 |
| -O-CH₂-CH₃ | ~14 |
| -CH₂-CH₃ | ~14 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.
4.1. Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Parameters:
-
Gas Chromatograph:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
4.2. Expected Mass Spectral Data
The expected molecular ion peak [M]⁺ for this compound (C₁₆H₂₂O₃) is at m/z 262.16. Key fragmentation patterns can be predicted based on the structure of related phenyl ketones.
| m/z | Proposed Fragment |
| 262 | [M]⁺ |
| 217 | [M - OCH₂CH₃]⁺ |
| 189 | [M - COOCH₂CH₃]⁺ |
| 161 | [CH₃(CH₂)₃PhC=O]⁺ |
| 133 | [PhC=O]⁺ from butyl chain cleavage |
| 105 | [PhC=O]⁺ |
| 77 | [C₆H₅]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for quantifying it in mixtures. A reverse-phase method is generally suitable.
5.1. Experimental Protocol: HPLC
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Detector:
-
UV detector set at a wavelength of 254 nm.
-
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
5.2. Expected HPLC Data
A pure sample of this compound should yield a single major peak. The retention time will be dependent on the exact HPLC conditions used. Impurities, if present, will appear as separate peaks, typically with lower intensities.
Disclaimer: The NMR and MS spectral data provided are predicted based on the analysis of structurally similar compounds due to the limited availability of published data for this compound. Experimental results may vary. It is recommended to acquire and interpret the full spectral and chromatographic data for an unambiguous characterization of the compound.
Application Note: A Robust HPLC Method for Purity Analysis of Ethyl 4-(4-butylphenyl)-4-oxobutanoate
Abstract
This application note details the development and validation of a precise and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Ethyl 4-(4-butylphenyl)-4-oxobutanoate, a key intermediate in pharmaceutical synthesis. The method is designed to effectively separate the main component from potential process-related impurities and degradation products, ensuring the quality and consistency of the active pharmaceutical ingredient (API) manufacturing process. This document provides comprehensive experimental protocols, system suitability criteria, and validation parameters for researchers, scientists, and drug development professionals.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to the safety and efficacy of the final drug product. Therefore, a robust analytical method is required to monitor its purity and identify any potential impurities that may arise during synthesis or storage. This application note describes a stability-indicating HPLC method that can accurately quantify this compound and separate it from its potential impurities.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental for developing a successful HPLC method.
| Property | Value |
| Chemical Structure | See Figure 1 |
| Molecular Formula | C₁₆H₂₂O₃ |
| Molecular Weight | 262.34 g/mol |
| Predicted pKa | Approximately 19-20 (for the α-protons of the keto group), essentially neutral. |
| Predicted logP | Approximately 4.5 |
The high logP value indicates that this compound is a non-polar compound, making reverse-phase HPLC the ideal analytical approach.[1][2] Given its neutral nature, the mobile phase pH is not expected to significantly impact its retention, offering flexibility in method development.
Potential Impurities
The primary synthesis route for this compound is the Friedel-Crafts acylation of butylbenzene with succinic anhydride or a derivative thereof. Potential impurities can originate from starting materials, by-products of the reaction, and degradation.
Table 1: Potential Impurities
| Impurity Name | Structure | Origin |
| Butylbenzene | Unreacted starting material | |
| sec-Butylbenzene | Isomeric impurity in starting material[3][4] | |
| tert-Butylbenzene | Isomeric impurity in starting material[5] | |
| Succinic Anhydride | Unreacted starting material[6] | |
| Succinic Acid | Hydrolysis of succinic anhydride[7][8] | |
| Ethyl 4-(2-butylphenyl)-4-oxobutanoate (ortho-isomer) | Positional isomer from Friedel-Crafts reaction | |
| Ethyl 4-(3-butylphenyl)-4-oxobutanoate (meta-isomer) | Positional isomer from Friedel-Crafts reaction | |
| Diacylated Products | Poly-acylation side reaction | |
| 4-(4-butylphenyl)-4-oxobutanoic acid | Hydrolysis of the ester |
HPLC Method Development and Validation Workflow
The development of a robust HPLC method follows a systematic workflow to ensure the final method is suitable for its intended purpose.
Caption: Workflow for HPLC Method Development and Validation.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Analytical grade this compound reference standard and all potential impurities.
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL.
Chromatographic Conditions
The following conditions were optimized to achieve good resolution between the main peak and potential impurities.
Table 2: Optimized HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
System Suitability Testing
System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Repeatability of Injections (RSD) | ≤ 2.0% for 6 replicate injections |
| Resolution | ≥ 1.5 between the main peak and the closest eluting impurity |
Method Validation Protocol
The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[9][10][11]
Specificity (Forced Degradation)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The sample was subjected to various stress conditions to induce degradation.
Table 4: Forced Degradation Conditions
| Stress Condition | Details |
| Acid Hydrolysis | 1 N HCl at 60 °C for 24 hours |
| Base Hydrolysis | 1 N NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105 °C for 48 hours |
| Photolytic Degradation | UV light (254 nm) for 24 hours |
The method should be able to resolve the main peak from all degradation products.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of solutions of the reference standard over a concentration range of 50% to 150% of the nominal concentration (0.05 mg/mL to 0.15 mg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy was determined by the recovery of a known amount of reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): Determined by analyzing six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Determined by analyzing the same sample on different days by different analysts. The RSD between the two sets of results should be ≤ 2.0%.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should remain within the acceptance criteria for all variations.
Visualization of Analyte and Potential Impurities
The chemical structures of this compound and its key potential impurities are depicted below.
Caption: Chemical structure of this compound and potential impurities.
Conclusion
The developed RP-HPLC method is simple, precise, accurate, and specific for the purity determination of this compound. The method is stability-indicating and can be used for routine quality control analysis of the bulk drug and for monitoring its stability. The detailed protocols provided in this application note will be a valuable resource for scientists and researchers in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate | C14H18O3S | CID 24727712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 36383-15-0 CAS MSDS (SEC-BUTYLBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. SEC-BUTYLBENZENE | 36383-15-0 [amp.chemicalbook.com]
- 5. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 7. succinic anhydride - Chromatography Forum [chromforum.org]
- 8. quora.com [quora.com]
- 9. scispace.com [scispace.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. ijtsrd.com [ijtsrd.com]
Application Note: Identification of Ethyl 4-(4-butylphenyl)-4-oxobutanoate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and semi-quantitative analysis of Ethyl 4-(4-butylphenyl)-4-oxobutanoate, a keto ester of interest in pharmaceutical and chemical synthesis, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology provides a robust framework for sample preparation, instrument setup, and data analysis, ensuring reliable and reproducible results.
Introduction
This compound is an organic compound that contains both a ketone and an ester functional group. Its analysis is crucial for quality control in manufacturing, impurity profiling in drug development, and in metabolic studies.[1] GC-MS is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like keto esters.[2][3] This method combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry to provide detailed molecular information.[2]
Experimental Protocol
Sample Preparation
Proper sample preparation is critical to obtaining high-quality data and preventing contamination of the GC-MS system.[2][4] The following protocol is recommended for samples containing this compound.
1.1. Reagents and Materials:
-
Solvents: High-purity, volatile organic solvents such as dichloromethane, hexane, or ethyl acetate are recommended.[2][5] Avoid water and non-volatile solvents.[2]
-
Vials: Use 1.5 mL glass autosampler vials with inserts if sample volume is limited.[5]
-
Filters: Syringe filters (0.22 µm) may be necessary to remove particulate matter.
1.2. Procedure:
-
Dissolution: Accurately weigh a portion of the sample and dissolve it in a suitable volatile organic solvent (e.g., dichloromethane) to a concentration of approximately 10 µg/mL.[5]
-
Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte of interest.[2][6]
-
Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet and column.[2]
-
Transfer: Transfer the final prepared sample into a glass autosampler vial.
GC-MS Instrumentation and Conditions
The following instrumental parameters are a starting point and may require optimization for specific instruments and applications.
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of semi-volatile organic compounds.[5][7] |
| Inlet Mode | Splitless | To maximize the transfer of analyte onto the column for trace-level analysis.[5] |
| Inlet Temperature | 280 °C | Ensures efficient volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard injection volume for this type of analysis.[5] |
| Carrier Gas | Helium (99.999% purity) | An inert gas commonly used in GC-MS.[6] |
| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal separation efficiency. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A general-purpose temperature program to separate compounds with a range of boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible mass spectra. |
| Electron Energy | 70 eV | The standard energy for creating a library-searchable mass spectrum. |
| Source Temperature | 230 °C | Maintains the analyte in the gas phase within the ion source. |
| Quadrupole Temp | 150 °C | Ensures stable performance of the mass analyzer. |
| Mass Range | m/z 50-550 | A wide enough range to capture the molecular ion and key fragment ions. |
| Scan Rate | 5 Hz | Provides sufficient data points across a chromatographic peak. |
Data Analysis
-
Peak Identification: The primary identification of this compound will be based on its retention time and the comparison of its mass spectrum with a reference spectrum (if available) or by interpreting the fragmentation pattern.
-
Mass Spectral Interpretation: The mass spectrum is expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the ester and ketone functionalities.
-
Library Matching: The acquired mass spectrum can be compared against commercial mass spectral libraries (e.g., NIST) for tentative identification.
-
Quantification: For quantitative analysis, an internal standard method is recommended. A calibration curve should be prepared using standards of known concentrations.
Expected Results
The GC-MS analysis is expected to produce a chromatogram with a distinct peak at a specific retention time corresponding to this compound. The mass spectrum of this peak will provide the necessary information for its positive identification.
Table 1: Expected Quantitative Data
| Parameter | Expected Value |
| Retention Time (min) | Dependent on the specific GC system and conditions, but expected to be in the mid-to-late region of the chromatogram. |
| Molecular Ion (m/z) | 248.14 (Calculated for C15H20O3) |
| Key Fragment Ions (m/z) | Expected fragments corresponding to the loss of the ethoxy group (-OC2H5), the butanoyl chain, and cleavage of the butylphenyl group. |
| LOD/LOQ | To be determined experimentally, but expected to be in the low ng/mL range. |
Visualization of the Experimental Workflow
Caption: Workflow for the GC-MS identification of this compound.
Conclusion
The GC-MS protocol outlined in this application note provides a reliable and detailed method for the identification of this compound. The combination of optimized sample preparation, specific instrument parameters, and a clear data analysis workflow will enable researchers, scientists, and drug development professionals to confidently analyze this compound in various matrices. Adherence to these guidelines will facilitate accurate and reproducible results, which are essential for quality control and research and development activities.
References
- 1. organomation.com [organomation.com]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. Gas Chromatography Mass Spectrometry (GC-MS) Information | Thermo Fisher Scientific - US [thermofisher.com]
- 4. books.rsc.org [books.rsc.org]
- 5. uoguelph.ca [uoguelph.ca]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. lcms.cz [lcms.cz]
Application Notes and Protocols: Ethyl 4-(4-butylphenyl)-4-oxobutanoate as a Versatile Synthetic Building Block
Introduction
Ethyl 4-(4-butylphenyl)-4-oxobutanoate is a keto-ester functionalized aromatic compound with significant potential as a building block in synthetic organic chemistry and drug discovery. Its structural features, including a reactive ketone, a cleavable ester, and a lipophilic butylphenyl moiety, make it an attractive starting material for the synthesis of a variety of complex molecules and potential therapeutic agents. While specific experimental applications for this exact molecule are not extensively documented, its utility can be inferred from the well-established chemistry of related ethyl aryl-oxobutanoates. These analogs are known precursors to a range of biologically active compounds, including kinase inhibitors and heterocyclic scaffolds with diverse pharmacological properties.[1][2]
This document provides detailed application notes and hypothetical experimental protocols for the use of this compound as a synthetic building block. The protocols are based on established methodologies for structurally similar compounds and are intended to serve as a guide for researchers in medicinal chemistry and organic synthesis.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 115199-55-8 | Commercial Supplier |
| Molecular Formula | C₁₆H₂₂O₃ | Calculated |
| Molecular Weight | 262.34 g/mol | Calculated |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | 385.4 °C at 760 mmHg | Commercial Supplier |
| Density | 1.023 g/cm³ | Commercial Supplier |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred |
Proposed Applications in Chemical Synthesis
This compound is a versatile precursor for the synthesis of various molecular scaffolds. The presence of both a ketone and an ester functionality allows for a range of chemical transformations.
1. Synthesis of Substituted Pyrroles: The 1,4-dicarbonyl nature of the butanoate chain, after appropriate modification, makes it an ideal precursor for the Paal-Knorr pyrrole synthesis. Pyrrole derivatives are important structural motifs in many pharmaceuticals.
2. Precursor to Pyridazinones: Cyclocondensation reactions with hydrazine derivatives can yield pyridazinone structures, which are known to exhibit a range of biological activities, including cardiovascular and anti-inflammatory effects.
3. Synthesis of Kinase Inhibitor Scaffolds: Ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated as Src Kinase inhibitors.[2] By analogy, this compound can be a starting material for novel kinase inhibitors, where the butylphenyl group can occupy hydrophobic pockets in the enzyme's active site.
4. Knoevenagel Condensation for Novel Alkenes: The active methylene group adjacent to the ketone can participate in Knoevenagel condensation reactions with various aldehydes to generate substituted alkenes, which can be further elaborated into complex molecules.
Experimental Protocols
The following are detailed, hypothetical protocols for the experimental use of this compound.
Protocol 1: Synthesis of Ethyl 2-(4-(4-butylphenyl))-2,4-dioxobutanoate, a Kinase Inhibitor Precursor
This protocol is adapted from the synthesis of similar ethyl 2,4-dioxo-4-arylbutanoate derivatives.[2]
Workflow Diagram:
Caption: Synthetic workflow for a kinase inhibitor precursor.
Materials:
-
This compound (1.0 eq)
-
Diethyl oxalate (1.1 eq)
-
Sodium metal (1.1 eq)
-
Anhydrous Ethanol
-
Sulfuric acid (1 M)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol with stirring until all the sodium has reacted to form sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of this compound and diethyl oxalate in anhydrous ethanol dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight. After this period, heat the mixture to 80°C for 30 minutes.
-
Work-up: Cool the reaction mixture to room temperature and then acidify to pH 2 with 1 M sulfuric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure Ethyl 2-(4-(4-butylphenyl))-2,4-dioxobutanoate.
Expected Outcome: A crystalline solid. The purity and identity of the product should be confirmed by analytical techniques such as NMR, IR, and Mass Spectrometry.
Protocol 2: Synthesis of a 6-(4-butylphenyl)-3-pyridazinone Derivative
This protocol describes a cyclocondensation reaction to form a pyridazinone ring system.
Workflow Diagram:
Caption: Synthesis of a pyridazinone derivative.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
Addition of Reagent: Add hydrazine hydrate to the solution at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 6-(4-butylphenyl)-4,5-dihydro-3(2H)-pyridazinone.
Expected Outcome: A solid product. The structure should be confirmed by spectroscopic methods.
Potential Signaling Pathway Involvement
Derivatives of this compound, particularly those designed as kinase inhibitors, could potentially target signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates a hypothetical mechanism of action for a derivative targeting a generic receptor tyrosine kinase (RTK) pathway.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
This diagram shows a growth factor activating an RTK, which initiates the MAPK/ERK signaling cascade (RAS-RAF-MEK-ERK). A hypothetical kinase inhibitor derived from this compound could, for example, inhibit RAF kinase, thereby blocking downstream signaling and preventing cell proliferation.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a promising building block for the synthesis of diverse and potentially bioactive molecules. The protocols and applications outlined in this document, though based on analogies to similar compounds, provide a solid foundation for researchers to explore the synthetic utility of this compound in drug discovery and materials science. Further experimental validation is encouraged to fully elucidate its chemical reactivity and potential applications.
References
Application Notes and Protocols for the Synthesis of Ethyl 4-(4-butylphenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of Ethyl 4-(4-butylphenyl)-4-oxobutanoate, a valuable intermediate in organic synthesis and drug discovery. The synthesis is a two-step process involving a Friedel-Crafts acylation followed by an esterification.
Step 1: Friedel-Crafts Acylation of Butylbenzene
This initial step involves the reaction of butylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to form the intermediate, 4-(4-butylphenyl)-4-oxobutanoic acid. This reaction is an example of electrophilic aromatic substitution.[1][2][3]
Experimental Protocol
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃).
-
Solvent and Reagent Addition : Add a suitable inert solvent, such as nitrobenzene or 1,2-dichloroethane. Cool the mixture in an ice bath.
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Addition of Reactants : A mixture of butylbenzene and succinic anhydride is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride in the solvent.
-
Reaction Progression : After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to a specific temperature (e.g., 60°C) for several hours to ensure the completion of the reaction.
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Work-up : The reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification : The product, 4-(4-butylphenyl)-4-oxobutanoic acid, is extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reactants | ||
| Butylbenzene | 1.0 equivalent | |
| Succinic Anhydride | 1.0 - 1.2 equivalents | |
| Aluminum Chloride | 2.0 - 2.5 equivalents | Lewis acid catalyst |
| Solvent | Nitrobenzene or 1,2-Dichloroethane | Anhydrous |
| Reaction Temperature | 0°C to 60°C | Initial cooling followed by heating |
| Reaction Time | 2 - 6 hours | Monitored by TLC |
| Typical Yield | 70 - 85% | For the analogous reaction with toluene |
Step 2: Esterification of 4-(4-butylphenyl)-4-oxobutanoic acid
The second step is the conversion of the carboxylic acid intermediate to its corresponding ethyl ester, this compound. This is typically achieved through Fischer esterification using ethanol in the presence of an acid catalyst.[4]
Experimental Protocol
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Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the 4-(4-butylphenyl)-4-oxobutanoic acid obtained from Step 1 in an excess of absolute ethanol.
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Catalyst Addition : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[4]
-
Reaction : The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal : After the reaction is complete, the excess ethanol is removed by distillation under reduced pressure.
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Work-up : The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
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Purification : The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude ester can be purified by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reactants | ||
| 4-(4-butylphenyl)-4-oxobutanoic acid | 1.0 equivalent | |
| Ethanol | Excess (serves as solvent and reagent) | Anhydrous |
| Catalyst | ||
| Sulfuric Acid or p-Toluenesulfonic Acid | Catalytic amount (e.g., 0.1 eq) | [4] |
| Reaction Temperature | Reflux (approx. 78°C) | |
| Reaction Time | 4 - 8 hours | Monitored by TLC |
| Typical Yield | 80 - 95% |
Experimental Workflow Diagram
References
- 1. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of $ AlC{l_3} $ ? [vedantu.com]
- 2. organic chemistry - Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 4. 4-Oxo-4-p-tolylbutanoic acid, ethyl ester synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(4-butylphenyl)-4-oxobutanoate
Welcome to the technical support center for the synthesis of Ethyl 4-(4-butylphenyl)-4-oxobutanoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures for higher yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the two main stages of the synthesis: the Friedel-Crafts acylation to form 4-(4-butylphenyl)-4-oxobutanoic acid, and the subsequent Fischer esterification to yield the final product.
Part 1: Friedel-Crafts Acylation of Butylbenzene with Succinic Anhydride
Question: My Friedel-Crafts acylation reaction has a very low yield or failed completely. What are the possible causes and solutions?
Answer: Low or no yield in a Friedel-Crafts acylation is a common issue that can often be traced back to reactant and catalyst quality, or reaction conditions. Here are the primary troubleshooting steps:
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Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will decompose the catalyst, rendering it inactive.
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Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous solvents and ensure the succinic anhydride and butylbenzene are dry. Handle AlCl₃ quickly in a dry environment (e.g., glove box or under a nitrogen atmosphere) to minimize exposure to air.[1]
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Inactive Catalyst: The quality of the AlCl₃ is crucial. Old or improperly stored AlCl₃ may be partially hydrolyzed.
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Solution: Use a fresh, unopened container of anhydrous AlCl₃. A simple visual check can be helpful; it should be a fine, pale-yellow powder.
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Insufficient Catalyst: An insufficient amount of catalyst will lead to an incomplete reaction. Stoichiometrically, more than two equivalents of AlCl₃ are required because it complexes with both the carbonyl oxygen of the anhydride and the ketone product.
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Solution: Use at least 2.2-2.5 equivalents of AlCl₃ relative to the limiting reagent (succinic anhydride).
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Incorrect Reaction Temperature: The reaction temperature can influence the rate and selectivity.
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Solution: While some Friedel-Crafts acylations are run at room temperature or with heating, low-temperature conditions (e.g., 0 °C to -20 °C) can sometimes improve selectivity for the para-isomer and reduce side reactions.[2] If room temperature fails, try cooling the reaction mixture before and during the addition of the catalyst.
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Question: The main product of my Friedel-Crafts acylation is the ortho-isomer instead of the desired para-isomer. How can I improve the regioselectivity?
Answer: The directing effect of the butyl group favors both ortho and para substitution. However, the para product is usually thermodynamically more stable and sterically less hindered.
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Solvent Choice: The polarity of the solvent can influence the isomer ratio.
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Solution: Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the formation of the para-isomer as the para-product-catalyst complex may be less soluble and precipitate out, driving the equilibrium.[3] In contrast, polar solvents like nitrobenzene can sometimes lead to the thermodynamically favored product after prolonged reaction times.
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Reaction Temperature: Lower temperatures generally increase selectivity for the para-isomer.
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Solution: Running the reaction at a lower temperature (e.g., -10 °C to -30 °C) can enhance the formation of the para-substituted product.[2]
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Question: During the work-up of the Friedel-Crafts reaction, I'm observing an emulsion that is difficult to separate. What should I do?
Answer: Emulsion formation is common during the aqueous work-up of Friedel-Crafts reactions due to the presence of aluminum salts.
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Quenching Method: The way the reaction is quenched can significantly impact emulsion formation.
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Solution: Instead of quenching the reaction mixture with ice or water directly, slowly and carefully pour the reaction mixture into a vigorously stirred solution of crushed ice and concentrated hydrochloric acid. The acid helps to break down the aluminum complexes and keep the aluminum salts dissolved in the aqueous layer.
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Breaking the Emulsion: If an emulsion has already formed:
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Solution: Add a saturated solution of sodium chloride (brine) and swirl the separation funnel gently. The increased ionic strength of the aqueous layer can help to break the emulsion. In some cases, gentle filtration through a pad of Celite can also be effective.
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Part 2: Fischer Esterification of 4-(4-butylphenyl)-4-oxobutanoic Acid
Question: The yield of my Fischer esterification is low, and I recover a significant amount of the starting carboxylic acid. How can I drive the reaction to completion?
Answer: Fischer esterification is an equilibrium reaction. To achieve a high yield of the ester, the equilibrium must be shifted towards the products.[4][5][6][7][8]
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Use of Excess Alcohol: According to Le Chatelier's principle, using a large excess of one of the reactants (the alcohol, in this case, as it is often used as the solvent) will push the equilibrium towards the ester.[5][6][7]
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Solution: Use a significant excess of ethanol. Instead of stoichiometric amounts, use ethanol as the solvent for the reaction.
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Removal of Water: The other product of the reaction is water. Removing it as it forms will also drive the reaction to completion.[4][6]
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Solution: For higher boiling point alcohols, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene). For a lower boiling alcohol like ethanol, this is less practical. An alternative is to add a dehydrating agent, such as molecular sieves, to the reaction mixture.
-
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Catalyst Concentration: An adequate amount of a strong acid catalyst is necessary.
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Solution: Use a catalytic amount (typically 1-5 mol%) of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
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Question: My final product is contaminated with unreacted carboxylic acid. How can I effectively purify it?
Answer: Residual carboxylic acid can often be removed with a simple acid-base extraction.
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Work-up Procedure:
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Solution: After the reaction is complete, cool the mixture and dilute it with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move into the aqueous layer. Be cautious as this will produce CO₂ gas. Repeat the wash until no more gas evolves. Finally, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
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-
Chromatography:
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Solution: If the basic wash is insufficient, column chromatography on silica gel is an effective method for separating the non-polar ester from the more polar carboxylic acid.
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Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
A1: The synthesis is a two-step process:
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Friedel-Crafts Acylation: Butylbenzene reacts with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-(4-butylphenyl)-4-oxobutanoic acid.
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Fischer Esterification: The resulting carboxylic acid is then heated with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to produce this compound.
Q2: Which Lewis acid is best for the Friedel-Crafts acylation step?
A2: Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for this type of reaction.[9] Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, but may require harsher conditions or result in lower yields.[10]
Q3: Can I use an acyl chloride instead of succinic anhydride for the Friedel-Crafts reaction?
A3: Yes, an acyl chloride, specifically 4-chloro-4-oxobutanoyl chloride, could be used. However, succinic anhydride is often preferred as it is a stable solid, less corrosive, and the reaction with it produces a carboxylic acid directly, which can be useful for purification.[11]
Q4: What is a typical reaction time and temperature for the Fischer esterification?
A4: A typical procedure involves refluxing the carboxylic acid in excess ethanol with a catalytic amount of concentrated sulfuric acid for several hours (e.g., 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
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Infrared (IR) spectroscopy: This will show characteristic peaks for the ketone and ester carbonyl groups.
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Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
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Thin Layer Chromatography (TLC) or Gas Chromatography (GC): These can be used to assess the purity of the product.
Data Presentation
The following tables summarize the expected impact of various parameters on the yield of the two reaction steps. The yield percentages are representative and can vary based on the specific scale and experimental setup.
Table 1: Friedel-Crafts Acylation - Influence of Key Parameters on the Yield of 4-(4-butylphenyl)-4-oxobutanoic acid
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Rationale |
| Catalyst (AlCl₃) Equiv. | 1.5 | ~40-50% | 2.5 | >80% | Stoichiometric amounts are consumed by complexation with reactant and product. |
| Temperature | 25 °C | ~60-70% | -10 °C | ~75-85% | Lower temperatures can improve selectivity for the para isomer and reduce side reactions.[2] |
| Solvent | Nitrobenzene (polar) | ~65-75% | Dichloromethane (non-polar) | ~70-80% | Non-polar solvents can favor para-substitution.[3] |
Table 2: Fischer Esterification - Influence of Key Parameters on the Yield of this compound
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Rationale |
| Ethanol Equiv. | 1.5 | ~60-70% | 10 (as solvent) | >90% | A large excess of alcohol shifts the equilibrium towards the product.[6] |
| Catalyst (H₂SO₄) mol% | 0.5 | ~70-80% | 2.0 | >90% | A sufficient concentration of the acid catalyst is needed for an efficient reaction rate. |
| Water Removal | None | ~65-75% | Molecular Sieves | ~85-95% | Removing water as it forms drives the equilibrium to the right.[4] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid
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Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube with CaCl₂ or a nitrogen inlet).
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Reactant Addition: In the flask, dissolve succinic anhydride (1.0 eq) in an anhydrous solvent (e.g., dichloromethane). Add butylbenzene (1.1 eq).
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Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Cautiously add anhydrous aluminum chloride (2.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Work-up: Cool the reaction mixture back to 0 °C and slowly quench it by pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Protocol 2: Synthesis of this compound
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Preparation: In a round-bottom flask, combine 4-(4-butylphenyl)-4-oxobutanoic acid (1.0 eq) and a large excess of absolute ethanol (e.g., 10-20 eq, which also serves as the solvent).
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Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq).
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Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-6 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
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Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
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Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
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Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualizations
Reaction Pathway
Caption: Overall synthetic route for this compound.
Experimental Workflow for Yield Optimization
Caption: A logical workflow for optimizing the reaction yield.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. cerritos.edu [cerritos.edu]
- 2. 4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid (303090-93-9) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. Purification [chem.rochester.edu]
- 9. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 10. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]
- 11. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of $ AlC{l_3} $ ? [vedantu.com]
Identifying common side products in Ethyl 4-(4-butylphenyl)-4-oxobutanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(4-butylphenyl)-4-oxobutanoate.
Experimental Workflow Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the Friedel-Crafts acylation of butylbenzene with succinic anhydride to produce 4-(4-butylphenyl)-4-oxobutanoic acid. The subsequent step is the Fischer esterification of the keto acid with ethanol to yield the final ester product.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, categorized by the reaction step.
Step 1: Friedel-Crafts Acylation of Butylbenzene
Q1: My reaction yield is low. What are the potential causes and solutions?
A1: Low yields in Friedel-Crafts acylation can stem from several factors. Below is a summary of common causes and troubleshooting steps.
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by water. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Catalyst | The Lewis acid may have degraded due to improper storage or handling. | Use a fresh, unopened container of the Lewis acid catalyst. |
| Insufficient Catalyst | In Friedel-Crafts acylation, the Lewis acid complexes with the ketone product, so a stoichiometric amount is often required. | Use at least one equivalent of the Lewis acid catalyst for each equivalent of succinic anhydride. |
| Low Reaction Temperature | The reaction may not have sufficient energy to proceed at a reasonable rate. | While the initial mixing should be done at a low temperature to control the exothermic reaction, the reaction mixture may need to be warmed to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature and time. |
| Poor Mixing | In a heterogeneous mixture, inefficient stirring can lead to localized reactions and incomplete conversion. | Use a mechanical stirrer to ensure vigorous and efficient mixing of the reactants. |
Q2: I've isolated my product, but I see multiple spots on my TLC plate. What are the likely side products?
A2: The primary side products in the Friedel-Crafts acylation of butylbenzene are positional isomers.
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Ortho- and Meta- Isomers: The acylation can occur at the ortho, meta, or para positions of the butylbenzene ring. The para-substituted product, 4-(4-butylphenyl)-4-oxobutanoic acid, is generally the major product due to the steric hindrance of the butyl group, which disfavors substitution at the ortho position. The formation of the meta isomer is electronically disfavored.
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Diacylation Products: Although less common in acylation than alkylation (due to the deactivating nature of the acyl group), it is possible to get a second acylation on the aromatic ring, leading to di-acylated byproducts.
Quantitative Data on Isomer Distribution (Hypothetical):
| Product | Typical Yield (%) |
| para-isomer (desired) | 80 - 90% |
| ortho-isomer | 5 - 15% |
| meta-isomer | < 5% |
| Diacylation Products | < 2% |
Note: These are typical ranges and can vary based on reaction conditions.
Q3: How can I separate the desired para-isomer from the other isomers?
A3: Separation of the isomers can be challenging.
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Recrystallization: The para-isomer is often more crystalline and may have a different solubility profile than the ortho and meta isomers. Recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) can be effective in enriching the desired product.
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Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be used to separate the isomers. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed.
Step 2: Fischer Esterification of 4-(4-butylphenyl)-4-oxobutanoic acid
Q1: My esterification reaction does not go to completion, and I have a significant amount of starting material left. Why is this happening and how can I improve the conversion?
A1: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the ester), you can:
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Use an Excess of Alcohol: Using ethanol as the solvent in large excess will shift the equilibrium to favor the formation of the ethyl ester according to Le Chatelier's principle.
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Remove Water: The water produced during the reaction can be removed to push the reaction forward. This can be achieved by:
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Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).
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Drying Agents: Adding a drying agent like molecular sieves to the reaction mixture.
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Q2: I have an unexpected, low-boiling point side product. What could it be?
A2: A common side product in acid-catalyzed reactions with ethanol, especially at higher temperatures, is diethyl ether . This is formed by the acid-catalyzed dehydration of two ethanol molecules.
Troubleshooting Diethyl Ether Formation:
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Higher temperatures favor the elimination reaction that forms diethyl ether. | Maintain the reaction temperature at the reflux temperature of ethanol and avoid excessive heating. |
| Strongly Acidic Conditions | A high concentration of a strong acid catalyst can promote the dehydration of ethanol. | Use a catalytic amount of the acid (e.g., concentrated sulfuric acid). |
Q3: What is the best way to purify the final ester product?
A3: The purification of this compound typically involves the following steps:
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Neutralization: After the reaction is complete, the mixture is cooled and neutralized with a weak base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst and any unreacted carboxylic acid.
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Extraction: The ester is then extracted into an organic solvent like diethyl ether or ethyl acetate.
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Washing: The organic layer is washed with water and then with brine to remove any remaining water-soluble impurities.
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Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
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Distillation or Chromatography: For higher purity, the crude ester can be purified by vacuum distillation or column chromatography on silica gel.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0 °C in an ice bath.
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Addition of Reactants: In the dropping funnel, add a solution of butylbenzene (1.0 equivalent) and succinic anhydride (1.0 equivalent) in the same dry solvent. Add this solution dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
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Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
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Isolation: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(4-butylphenyl)-4-oxobutanoic acid.
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Purification: Purify the crude product by recrystallization from a suitable solvent.
Protocol 2: Synthesis of this compound (Fischer Esterification)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-butylphenyl)-4-oxobutanoic acid (1.0 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
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Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
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Extraction and Washing: Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases. Then wash with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
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Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel.
Logical Troubleshooting Workflow
Technical Support Center: Purification of Crude Ethyl 4-(4-butylphenyl)-4-oxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Ethyl 4-(4-butylphenyl)-4-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?
A1: The primary impurities often include:
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Regioisomers: Ortho- and meta-acylated products (Ethyl 4-(2-butylphenyl)-4-oxobutanoate and Ethyl 4-(3-butylphenyl)-4-oxobutanoate). The para-substituted product is typically the major isomer.
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Unreacted Starting Materials: Residual butylbenzene and derivatives of succinic acid.
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Lewis Acid Catalyst Residues: For example, aluminum chloride (AlCl₃), which needs to be thoroughly quenched and removed during the workup.
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Hydrolysis Product: 4-(4-butylphenyl)-4-oxobutanoic acid, which can form if the ester is exposed to acidic or basic conditions, especially with water present.
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Polyacylated Products: Although less common in acylation compared to alkylation, there is a possibility of diacylation of the butylbenzene ring under certain conditions.
Q2: My crude product is an oil/dark-colored solid. What are the likely causes and how can I address this?
A2: An oily or dark-colored crude product can result from several factors:
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Residual Solvent: Incomplete removal of the reaction solvent (e.g., nitrobenzene, dichloromethane) can leave the product as an oil. Ensure thorough evaporation under reduced pressure.
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Tarry Byproducts: Friedel-Crafts reactions can sometimes produce polymeric or tarry materials. A preliminary purification step, such as passing the crude material through a short plug of silica gel, can help remove these.
-
Colored Impurities: These can often be removed by recrystallization with the addition of a small amount of activated charcoal. However, use charcoal judiciously as it can also adsorb the desired product.
Q3: The ester group in my compound seems to be hydrolyzing during purification. How can I prevent this?
A3: The β-keto ester functionality is susceptible to hydrolysis. To minimize this:
-
Neutral Workup: Ensure that any aqueous workup steps are performed under neutral or near-neutral pH conditions. Avoid strong acids or bases.
-
Anhydrous Solvents: Use anhydrous solvents for chromatography and recrystallization whenever possible.
-
Avoid Protic Solvents if Possible: While alcohols like ethanol are sometimes used for recrystallization, be mindful of the potential for transesterification or hydrolysis, especially at elevated temperatures. If using an alcohol, minimize the heating time.
-
Temperature Control: Avoid prolonged heating of the compound, especially in the presence of water or alcohols.
Q4: I am having trouble separating the ortho-, meta-, and para-isomers. What purification techniques are most effective?
A4: The separation of regioisomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most effective method. A high-resolution setup with a long column and a carefully optimized solvent system (e.g., a shallow gradient of ethyl acetate in hexane) is recommended. Monitoring the fractions closely by TLC is crucial.
-
Recrystallization: Fractional recrystallization can sometimes be used, but it is often less efficient than chromatography for separating isomers with very similar solubilities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated and cooling too quickly.- High concentration of impurities. | - Use a lower-boiling point solvent.- Slow down the cooling rate (e.g., allow the flask to cool to room temperature before placing it in an ice bath).- Try to purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution and attempt to cool again.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.- Use a hot filtration setup to prevent the solution from cooling and crystallizing in the funnel. |
| Product is still impure after recrystallization. | - The chosen solvent is not suitable for rejecting the specific impurities.- The crystals formed too quickly, trapping impurities. | - Experiment with different solvent systems.- Ensure a slow cooling rate to allow for the formation of a pure crystal lattice. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | - The solvent system is not optimal (Rf of the target compound is too high or too low).- The column was not packed properly (channeling).- The column was overloaded with crude material. | - Develop a solvent system using TLC that gives the target compound an Rf value of approximately 0.2-0.4.[1]- Ensure the silica gel is packed uniformly without any air bubbles.- Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica to crude material by weight). |
| The compound is not eluting from the column. | - The eluting solvent is not polar enough. | - Gradually increase the polarity of the solvent system. |
| The compound is eluting too quickly with the solvent front. | - The eluting solvent is too polar. | - Start with a less polar solvent system. |
| Streaking or tailing of spots on TLC of the collected fractions. | - The compound may be degrading on the silica gel.- The sample was loaded in a solvent that is too polar.- The column is overloaded. | - Deactivate the silica gel by adding a small amount of triethylamine (1-2%) to the eluting solvent if the compound is acid-sensitive.- Load the sample in a minimal amount of the initial, non-polar eluting solvent.- Reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent. A mixture of ethyl acetate and hexane is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If an anti-solvent (e.g., hexane) is used, add it dropwise to the hot solution until turbidity persists, then add a few drops of the hot solvent to redissolve and allow to cool.
-
Isolation: Once crystallization appears complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid decomposition.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system that provides good separation of the desired product from impurities, aiming for an Rf value of ~0.3 for the product. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the chromatography column and allow it to pack uniformly. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent (or a less polar solvent if necessary for solubility). Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
The following table presents representative data for the purification of a crude sample of this compound.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Typical Solvent System |
| Recrystallization | 85% | >98% | 70-85% | Ethyl Acetate / Hexane |
| Column Chromatography | 85% | >99% | 80-95% | Hexane:Ethyl Acetate (gradient) |
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Optimizing Catalyst Choice for Friedel-Crafts Reactions of Butylbenzene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize catalyst selection for the Friedel-Crafts reaction of butylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences between Friedel-Crafts alkylation and acylation for modifying butylbenzene?
A1: Friedel-Crafts alkylation and acylation are both electrophilic aromatic substitution reactions used to form new carbon-carbon bonds on an aromatic ring.[1] However, they have key differences. Alkylation introduces an alkyl group directly but is prone to significant limitations such as polyalkylation, where multiple alkyl groups are added to the ring, and carbocation rearrangements, which can lead to isomeric impurities.[2][3] In contrast, acylation introduces an acyl group (R-C=O). This process avoids rearrangements because the acylium ion electrophile is resonance-stabilized.[1][4] The resulting ketone product is also deactivated towards further substitution, which effectively prevents polyacylation.[2][5] For synthesizing a specific alkylbenzene like butylacetophenone, acylation followed by reduction is often the preferred and more controllable method.
Q2: Which catalysts are most commonly used for the Friedel-Crafts reaction of butylbenzene?
A2: Strong Lewis acids are the conventional catalysts for Friedel-Crafts reactions.[5] Anhydrous aluminum chloride (AlCl₃) is a very common and potent choice.[1] Other Lewis acids like ferric chloride (FeCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) are also employed.[5][6] In recent years, solid acid catalysts such as zeolites and metal oxides have gained attention as more environmentally benign and reusable alternatives to traditional Lewis acids.[6]
Q3: Why is Friedel-Crafts acylation generally preferred over alkylation for functionalizing butylbenzene?
A3: Friedel-Crafts acylation offers superior control over the reaction products.[2] Key advantages include:
-
No Carbocation Rearrangements: The acylium ion is stabilized by resonance and does not rearrange, ensuring the straight-chain acyl group is added.[4][7]
-
Prevention of Polyalkylation: The acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents further acylation reactions.[2][5]
-
High Regioselectivity: Due to the steric bulk of the acyl group, acylation of butylbenzene (an ortho, para-director) strongly favors the formation of the para-substituted product.[5]
Q4: What is the expected regioselectivity for the Friedel-Crafts acylation of butylbenzene?
A4: The butyl group is an ortho-para directing substituent. In Friedel-Crafts acylation, the incoming electrophile is typically a bulky acylium ion.[5] Due to steric hindrance between the butyl group and the large acyl group, the reaction overwhelmingly yields the para-substituted product (4-butylacetophenone).[5]
Catalyst Performance Comparison
While specific yields can vary based on precise reaction conditions, the following table summarizes the general characteristics of common catalyst types for the Friedel-Crafts acylation of alkylbenzenes like butylbenzene.
| Catalyst Type | Common Examples | Typical Activity | Key Advantages | Common Issues & Considerations |
| Traditional Lewis Acids | AlCl₃, FeCl₃, SbCl₅ | Very High | High reactivity allows for lower reaction temperatures.[2][3] | Requires stoichiometric amounts; highly sensitive to moisture; corrosive waste streams; difficult to recycle.[8] |
| Solid Acid Catalysts | Zeolites (e.g., H-BEA, HZSM-5), Metal Oxides | Moderate to High | Reusable and environmentally friendly; can exhibit shape-selectivity, improving regioselectivity.[6] | May require higher temperatures; potential for lower activity compared to strong Lewis acids. |
| Metal Triflates | Yb(OTf)₃, Hf(OTf)₄ | High | Can be used in catalytic amounts; often more tolerant to functional groups than traditional Lewis acids.[8] | Higher cost compared to simple Lewis acids. |
| Bismuth Catalysts | BiCl₃ (from BiOCl) | Moderate | Water-insensitive and eco-friendly catalyst precursor (BiOCl); easily recovered and recycled.[8] | May require in-situ generation from an oxychloride precursor.[8] |
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Possible Cause: Inactive catalyst due to moisture.
-
Solution: Anhydrous Lewis acids like AlCl₃ are extremely sensitive to moisture.[9] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous catalyst.
-
-
Possible Cause: Insufficient catalyst activity.
-
Possible Cause: Deactivated aromatic ring.
Problem 2: Formation of Multiple Isomers
-
Possible Cause: This is a common issue in Friedel-Crafts alkylation due to carbocation rearrangements.[3]
-
Solution: The most effective solution is to use Friedel-Crafts acylation followed by a reduction step (like Clemmensen or Wolff-Kishner reduction) to obtain the desired alkylbenzene. Acylation does not suffer from rearrangements.[2]
-
-
Possible Cause: Insufficient regioselectivity.
-
Solution: While acylation of butylbenzene strongly favors the para product, optimizing reaction temperature can fine-tune selectivity. Lower temperatures often increase selectivity. Using shape-selective solid acid catalysts like certain zeolites can also enhance the formation of a single isomer.
-
Problem 3: Reaction is too Exothermic and Uncontrolled
-
Possible Cause: The reaction between the acyl chloride and the Lewis acid catalyst is highly exothermic.[10]
-
Solution: Control the rate of reaction by cooling the reaction mixture in an ice bath before and during the addition of the catalyst. Add the catalyst slowly and in small portions to manage the heat generated.[9]
-
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Butylbenzene using AlCl₃
This protocol describes the synthesis of 4-butylacetophenone from butylbenzene and acetyl chloride.
Materials:
-
Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice-cold water
-
5% aq. HCl solution
-
Saturated aq. NaHCO₃ solution
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). Ensure the system is under an inert atmosphere (nitrogen or argon).
-
Reagent Charging: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the resulting suspension to 0°C in an ice bath.
-
Addition of Acylating Agent: In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Addition of Substrate: Following the same dropwise procedure, add a solution of butylbenzene (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using TLC.[10]
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully quench the reaction by adding crushed ice, followed by ice-cold water.[9] This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% aq. HCl, water, saturated aq. NaHCO₃ solution, and finally brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Logical Relationships and Workflows
Caption: Workflow for selecting and optimizing a catalyst for the Friedel-Crafts acylation of butylbenzene.
Caption: Decision tree for troubleshooting low yield in Friedel-Crafts acylation reactions.
Caption: Simplified mechanism for the Friedel-Crafts acylation of butylbenzene.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. chemijournal.com [chemijournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. cerritos.edu [cerritos.edu]
- 10. docsity.com [docsity.com]
Technical Support Center: Preventing Degradation of Ethyl 4-(4-butylphenyl)-4-oxobutanoate During Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Ethyl 4-(4-butylphenyl)-4-oxobutanoate. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format to address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: The degradation of this compound is primarily caused by four factors:
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Hydrolysis: The ester functional group is susceptible to cleavage in the presence of moisture, especially under acidic or basic conditions.
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Oxidation: Exposure to air and oxidizing agents can lead to the degradation of the molecule.
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Photodegradation: The aromatic ketone structure can absorb UV and visible light, leading to photochemical reactions and degradation.
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Thermal Stress: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?
A2: To minimize degradation, store this compound in a cool, dry, and dark environment. Recommended storage conditions are:
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Temperature: 2-8°C.
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Atmosphere: In a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture ingress.
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Light: Protect from light by using amber vials or storing in a light-proof container.
Q3: How can I visually identify if my sample has degraded?
A3: While analytical methods are necessary for confirmation, visual signs of degradation may include a change in color from white or off-white to yellow, the formation of a precipitate, or a change in the material's consistency.
Q4: Which analytical techniques are recommended for assessing the purity and detecting degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for purity assessment and quantification of degradation products. For the identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.
Q5: What are the expected degradation products of this compound?
A5: The most probable degradation product from hydrolysis is 4-(4-butylphenyl)-4-oxobutanoic acid and ethanol . Oxidative and photodegradation pathways may lead to a more complex mixture of byproducts.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Yellowing of the solid compound | Photodegradation or thermal stress. | Store the compound in an amber, tightly sealed container at 2-8°C. Perform a purity check using HPLC. |
| Decreased peak area of the main compound in HPLC analysis | Degradation has occurred. | Review storage conditions and handling procedures. Quantify the degradation products to understand the primary degradation pathway. |
| Appearance of new peaks in the chromatogram | Formation of degradation products. | Characterize the new peaks using LC-MS to identify the degradation products. This will help in pinpointing the cause of degradation. |
| Inconsistent results in bioassays or chemical reactions | The purity of the starting material is compromised. | Always verify the purity of this compound by HPLC before use. Use a fresh, validated batch for critical experiments. |
Data Presentation
The following table summarizes typical data that might be obtained from a forced degradation study. These values are illustrative and serve as a guide for what to expect under various stress conditions.
Table 1: Illustrative Data from a Forced Degradation Study of this compound
| Stress Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradation Product(s) Identified |
| Acid Hydrolysis | 24 hours | 60°C | 18.5 | 4-(4-butylphenyl)-4-oxobutanoic acid |
| (0.1 M HCl) | ||||
| Base Hydrolysis | 4 hours | 40°C | 55.2 | 4-(4-butylphenyl)-4-oxobutanoic acid |
| (0.1 M NaOH) | ||||
| Oxidation | 24 hours | Room Temp | 12.8 | Various oxidized species |
| (3% H₂O₂) | ||||
| Thermal | 48 hours | 80°C | 7.3 | Minor unidentified products |
| Photolytic | 24 hours | Room Temp | 22.1 | Complex mixture of photodegradants |
| (UV/Vis light) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Chromatographic System:
-
HPLC with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
Start with 50% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to understand the stability of the compound.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Sample at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at 40°C. Sample at 1, 2, and 4 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature. Sample at 2, 8, and 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C. Sample at 24 and 48 hours.
-
Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained under the same temperature conditions.
-
Analysis: Analyze all samples using the stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.
Mandatory Visualizations
Caption: Key triggers and corresponding degradation pathways for this compound.
Troubleshooting ambiguous peaks in the NMR spectrum of Ethyl 4-(4-butylphenyl)-4-oxobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ambiguous peaks in the NMR spectrum of Ethyl 4-(4-butylphenyl)-4-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
| Assignment | Structure Moiety | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| H-a, C-a | -CH2-CH2-CH2-CH3 | ~ 0.93 (t, 3H) | ~ 13.9 |
| H-b, C-b | -CH2-CH2-CH2-CH3 | ~ 1.35 (sextet, 2H) | ~ 22.3 |
| H-c, C-c | -CH2-CH2-CH2-CH3 | ~ 1.60 (quintet, 2H) | ~ 33.5 |
| H-d, C-d | Ar-CH2-CH2- | ~ 2.65 (t, 2H) | ~ 35.5 |
| H-e, C-e | -(C=O)-CH2-CH2- | ~ 2.80 (t, 2H) | ~ 28.5 |
| H-f, C-f | -(C=O)-CH2-CH2- | ~ 3.25 (t, 2H) | ~ 35.0 |
| H-g, C-g | Ar-H (ortho to butyl) | ~ 7.28 (d, 2H) | ~ 128.8 |
| H-h, C-h | Ar-H (ortho to keto) | ~ 7.95 (d, 2H) | ~ 128.2 |
| H-i, C-i | -O-CH2-CH3 | ~ 4.15 (q, 2H) | ~ 60.8 |
| H-j, C-j | -O-CH2-CH3 | ~ 1.25 (t, 3H) | ~ 14.2 |
| C-k | Ar-C-butyl | ~ 149.0 | |
| C-l | Ar-C-(C=O)- | ~ 134.5 | |
| C-m | -(C=O)-Ar | ~ 198.0 | |
| C-n | -(C=O)-O- | ~ 173.0 |
Note: Chemical shifts are subject to solvent effects and concentration. These values are for guidance and minor deviations are expected.
Q2: My 1H NMR spectrum shows broad or overlapping signals in the aromatic region. What could be the cause?
A2: Broadening or overlapping of aromatic signals can arise from several factors:
-
High Sample Concentration: Overly concentrated samples can lead to broadened signals due to increased viscosity and intermolecular interactions.[1]
-
Poor Shimming: An inhomogeneous magnetic field will cause peak broadening. Careful shimming of the spectrometer is crucial.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Conformational Exchange: Slow rotation around the single bond between the aromatic ring and the carbonyl group on the NMR timescale can lead to broadened peaks or even the appearance of multiple signals for chemically equivalent protons.
Q3: I am seeing more peaks in my spectrum than I expect for my compound. What are the likely sources of these extra peaks?
A3: Extraneous peaks in an NMR spectrum are typically due to:
-
Residual Solvents: The deuterated solvent will always contain a small amount of its non-deuterated counterpart (e.g., CHCl3 in CDCl3). Other common laboratory solvents like acetone, ethyl acetate, or hexane are also frequent contaminants.
-
Impurities from Synthesis: Starting materials, reagents, or byproducts from the synthesis of this compound may be present.
-
Grease or Phthalates: Contamination from vacuum grease or plasticizers from lab equipment can introduce unwanted signals.
-
Water: A peak for water is commonly observed and its chemical shift is highly dependent on the solvent and temperature.
Q4: The integration of my peaks does not match the expected proton ratios. Why might this be?
A4: Inaccurate integration can result from:
-
Incomplete Relaxation: If the relaxation delay (d1) is too short, protons with longer T1 relaxation times (often quaternary carbons in 13C NMR, but can also affect protons) will not fully relax between scans, leading to smaller integrated areas.
-
Broad Peaks: Broadened signals can be difficult to integrate accurately.
-
Overlapping Signals: If peaks are overlapping, the integration regions may not be set correctly.
-
Signal Truncation: If the acquisition time is too short, the FID may be truncated, leading to distortions in the baseline and inaccurate integrals.
Troubleshooting Guide
If you are observing ambiguous peaks in your NMR spectrum, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for ambiguous NMR peaks.
Experimental Protocols
Standard Protocol for Acquiring a 1H NMR Spectrum of this compound
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. If necessary, use a vortex mixer. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically sufficient.
-
Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of at least 1-2 seconds to allow for adequate relaxation of the protons between pulses.
-
Acquisition Time (at): An acquisition time of 3-4 seconds is generally sufficient to ensure good digital resolution.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
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Integrate the signals and analyze the chemical shifts and coupling patterns.
-
This structured approach should help in obtaining a clean and interpretable NMR spectrum of this compound and aid in troubleshooting any ambiguous peaks that may arise.
References
Methods for removing impurities from an Ethyl 4-(4-butylphenyl)-4-oxobutanoate sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-(4-butylphenyl)-4-oxobutanoate. Here, you will find detailed methods for removing impurities and ensuring the high purity of your sample.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a sample of this compound?
Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. If synthesized via Friedel-Crafts acylation of butylbenzene with ethyl succinyl chloride or succinic anhydride, potential impurities include:
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Unreacted Starting Materials: Butylbenzene, ethyl succinyl chloride, or succinic acid.
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Isomeric Products: Positional isomers of the butylphenyl group (e.g., ortho or meta isomers instead of the desired para isomer).
-
Diacylated Products: Products where two molecules of the acylating agent have reacted with one molecule of butylbenzene.
-
Residual Catalyst: Aluminum chloride (AlCl₃) or other Lewis acids used in the synthesis.
-
Solvent Residues: Dichloromethane, nitrobenzene, or other solvents used in the reaction or workup.
-
Hydrolysis Products: 4-(4-butylphenyl)-4-oxobutanoic acid, formed by the hydrolysis of the ethyl ester.
Q2: What is the first step I should take to assess the purity of my sample?
Before attempting any purification, it is crucial to assess the purity of your crude sample. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. These analytical methods will help identify the number and nature of the impurities present, which will guide the selection of the most appropriate purification strategy.
Q3: Can I use a simple aqueous wash to remove some impurities?
Yes, an aqueous workup is an essential first step after synthesis. Washing the organic layer containing the crude product with a mild base, such as a saturated sodium bicarbonate solution, will help remove acidic impurities like unreacted succinic acid and the hydrolysis product, 4-(4-butylphenyl)-4-oxobutanoic acid. A subsequent wash with brine (saturated NaCl solution) will help remove residual water from the organic layer.
Troubleshooting Purification Challenges
| Problem | Possible Cause | Recommended Solution |
| Oily Product After Recrystallization | The chosen solvent system is not ideal; the compound may have a low melting point or high solubility. | Try a different solvent or a solvent mixture. A good starting point for esters is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a moderately polar solvent (e.g., ethyl acetate, acetone). Seeding the supersaturated solution with a small crystal of pure product can also induce crystallization. |
| Co-elution of Impurities During Column Chromatography | The polarity of the eluent is too high or too low, or the impurities have very similar polarity to the product. | Optimize the solvent system using TLC. A good separation on TLC is indicated by a clear difference in Rf values. For aromatic compounds, adding a small amount of toluene to the mobile phase can sometimes improve separation. |
| Product Decomposition on Silica Gel Column | The compound may be sensitive to the acidic nature of silica gel. | Use a deactivated stationary phase, such as neutral alumina, or add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent. |
| Low Recovery After Purification | The product may be partially soluble in the recrystallization mother liquor or too much adsorbent was used for chromatography. | For recrystallization, minimize the amount of hot solvent used to dissolve the product and cool the solution slowly to maximize crystal formation. For chromatography, use an appropriate amount of silica gel (typically 30-100 times the weight of the crude product). |
| Persistent Minor Impurities | The impurities are very similar in physical properties to the product. | A combination of purification techniques may be necessary. For example, column chromatography followed by recrystallization can often remove stubborn impurities. |
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify solids based on differences in their solubility in a particular solvent or solvent system at different temperatures.
Methodology:
-
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for keto esters include ethanol/water, ethyl acetate/hexanes, and acetone/water.
-
Dissolution: In a flask, add the minimum amount of the hot chosen solvent to your crude sample to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.
Methodology:
-
Stationary Phase and Eluent Selection: For this compound, silica gel is a common stationary phase. The eluent (mobile phase) is typically a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate. The optimal eluent composition should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Pass the eluent through the column under gravity or with positive pressure (flash chromatography). Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Distillation (for liquid impurities or products)
If the product or significant impurities are liquids with different boiling points, distillation can be an effective purification method.
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus. For compounds with high boiling points, vacuum distillation is necessary to prevent decomposition.
-
Distillation: Heat the crude sample in the distillation flask. Collect the fraction that distills at the expected boiling point of this compound. The boiling point will be dependent on the pressure.
-
Purity Check: Analyze the collected fractions by an appropriate analytical method (e.g., GC-MS) to confirm their purity.
Purification Workflow and Logic Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
Technical Support Center: Scaling Up Ethyl 4-(4-butylphenyl)-4-oxobutanoate Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 4-(4-butylphenyl)-4-oxobutanoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a Friedel-Crafts acylation reaction.
dot
Caption: Troubleshooting workflow for synthesis issues.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. | Ensure the Lewis acid is fresh and handled under anhydrous conditions. Consider using a newer batch. |
| Poor Quality Reagents: Butylbenzene or ethyl 3-(chloroformyl)propanoate may be impure. | Verify the purity of starting materials using techniques like GC or NMR. Purify if necessary. | |
| Suboptimal Reaction Temperature: The reaction may be too cold, leading to slow kinetics, or too hot, causing decomposition. | Experiment with a range of temperatures. For many Friedel-Crafts acylations, initial cooling followed by warming to room temperature is effective. | |
| Incorrect Stoichiometry: An incorrect ratio of reactants to the catalyst can hinder the reaction.[1] | Carefully measure and ensure the correct molar ratios. A slight excess of the acylating agent or catalyst may be beneficial. | |
| Impure Product | Formation of Isomers: Acylation may occur at the ortho or meta positions of butylbenzene in addition to the desired para position.[2] | Optimize reaction conditions (lower temperature, choice of solvent) to favor para substitution. Isomers may need to be separated by chromatography. |
| Polyacylation: The product, this compound, may undergo a second acylation. However, this is less likely as the ketone group is deactivating.[3][4] | Use a stoichiometric amount of the acylating agent or a slight excess of butylbenzene. | |
| Residual Starting Materials: Incomplete reaction can leave unreacted butylbenzene or acylating agent. | Increase reaction time or temperature moderately. Ensure efficient mixing. | |
| Byproducts from Side Reactions: The acylating agent can decompose or react with itself. | Add the acylating agent slowly to the reaction mixture to maintain a low concentration. | |
| Reaction Stalls or is Sluggish | Inadequate Mixing: In a scaled-up reaction, poor agitation can lead to localized concentration gradients and reduced reaction rates. | Use appropriate mechanical stirring and ensure the reaction mixture is homogeneous. |
| Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or by moisture.[5] | Use high-purity, dry reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficult Product Isolation | Emulsion Formation During Workup: The reaction mixture may form a stable emulsion with the aqueous quench solution.[6] | Break the emulsion by adding a saturated brine solution or a small amount of a different organic solvent. |
| Product Oiling Out During Crystallization: The product may separate as an oil instead of crystals during recrystallization. | Ensure the correct solvent system and concentration are used. Try seeding the solution with a small crystal of the pure product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of butylbenzene with ethyl 3-(chloroformyl)propanoate or succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7]
Q2: How can I minimize the formation of isomers during the reaction?
A2: The butyl group on butylbenzene is an ortho-, para-director. To maximize the yield of the desired para isomer and minimize the ortho isomer, it is recommended to run the reaction at a lower temperature. The steric hindrance at the ortho position is greater, and lower temperatures provide better selectivity.
Q3: What are the key safety precautions when performing a Friedel-Crafts acylation at scale?
A3: The reaction is typically exothermic and releases HCl gas. Key safety measures include:
-
Using a well-ventilated fume hood or a reactor with a proper off-gas scrubbing system.
-
Controlling the rate of addition of the reactants to manage the exotherm.
-
Using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Quenching the reaction carefully by slowly adding the reaction mixture to ice or a cold aqueous acid solution.
Q4: Can I reuse the Lewis acid catalyst?
A4: In a typical Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃) forms a complex with the product ketone and is consumed in stoichiometric amounts.[8] Therefore, it cannot be easily recovered and reused. For a more "green" and catalytic process, alternative solid acid catalysts can be explored, though their efficiency may vary.
Q5: What is a typical workup procedure for this reaction?
A5: A standard workup involves carefully quenching the reaction mixture by pouring it onto crushed ice and/or dilute hydrochloric acid. This hydrolyzes the aluminum chloride complexes. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with water, a dilute base (like sodium bicarbonate solution) to remove acidic impurities, and finally with brine. The solvent is then removed under reduced pressure.
Q6: How can I purify the final product?
A6: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, hexanes/ethyl acetate). If isomeric impurities are present, column chromatography on silica gel may be necessary.
Experimental Protocol (Lab-Scale Example)
This protocol describes a representative lab-scale synthesis of this compound.
dot
Caption: A typical experimental workflow for the synthesis.
Materials:
-
Butylbenzene
-
Ethyl 3-(chloroformyl)propanoate (or succinic anhydride and thionyl chloride to prepare it in situ)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or another suitable solvent
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl). Maintain an inert atmosphere (e.g., nitrogen).
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).
-
Add anhydrous DCM and cool the mixture in an ice bath (0 °C).
-
Add butylbenzene (1.0 equivalent) to the cooled suspension.
-
Dissolve ethyl 3-(chloroformyl)propanoate (1.0 to 1.1 equivalents) in anhydrous DCM and add it to the dropping funnel.
-
Add the acylating agent dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until completion (monitored by TLC or GC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following table summarizes typical reaction parameters and yields for Friedel-Crafts acylation reactions of alkylbenzenes, which can serve as a benchmark for the synthesis of this compound.
| Aromatic Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Toluene | Acetyl Chloride | AlCl₃ (1.1) | CS₂ | 0 - RT | 2 | ~90 |
| Ethylbenzene | Propionyl Chloride | AlCl₃ (1.2) | Nitrobenzene | 5 | 3 | ~85 |
| Benzene | Succinic Anhydride | AlCl₃ (2.2) | Nitrobenzene | 10 | 4 | ~90 |
| Anisole | Acetic Anhydride | FeCl₃ (0.1) | Ionic Liquid | 60 | 2 | 97[9] |
| Benzene | Lauroyl Chloride | AlCl₃ (2.0) | Benzene | 80 | 9 | 59.2 (after reduction) |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. All About Aromatic Ketones [unacademy.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation and Regeneration in Arylbutanoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during arylbutanoate synthesis.
Troubleshooting Guides
Problem: Decreased reaction conversion or yield over time.
Possible Cause: Catalyst deactivation.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in arylbutanoate synthesis?
A1: The most common sign is a gradual decrease in the conversion of the limiting reactant (either the aryl-containing carboxylic acid/ester or butanol) and, consequently, a lower yield of the desired arylbutanoate product over subsequent reaction cycles or with increased time on stream. You may also observe a change in the physical appearance of the catalyst, such as a change in color due to coke formation.
Q2: What are the primary mechanisms of deactivation for solid acid catalysts in this synthesis?
A2: The three main deactivation mechanisms are:
-
Leaching: The active catalytic species (e.g., sulfonic acid groups, heteropoly acids) detach from the solid support and dissolve into the reaction mixture. This leads to a permanent loss of active sites.
-
Fouling/Coking: Deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface and within its pores.[1] This physically blocks the active sites and hinders reactant access.
-
Poisoning: Strong adsorption of impurities from the reactants or solvent onto the active sites.[2] Water is a common poison for solid acid catalysts in esterification reactions as it can hydrolyze the active sites or compete for adsorption.[3] Nitrogen-containing compounds can also act as poisons by neutralizing the acid sites.[3]
Q3: How can I determine the cause of my catalyst's deactivation?
A3: A systematic approach is recommended:
-
Analyze the Reaction Mixture: Filter the reaction mixture and analyze the liquid phase for the presence of the catalyst's active components (e.g., sulfur for sulfonic acid catalysts, tungsten for tungstosilicic acid catalysts) using techniques like inductively coupled plasma (ICP) spectroscopy. This will indicate if leaching is occurring.
-
Characterize the Spent Catalyst: Analyze the used catalyst and compare it to the fresh catalyst.
-
Thermogravimetric Analysis (TGA): Can quantify the amount of coke or adsorbed species.
-
Scanning Electron Microscopy (SEM): Can visualize changes in the catalyst's surface morphology.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify changes in the functional groups on the catalyst surface.
-
-
Analyze Feedstock and Solvents: Check for the presence of potential poisons like water using Karl Fischer titration or other suitable analytical methods.
Q4: My Amberlyst-15 catalyst has lost activity. How can I regenerate it?
A4: Amberlyst-15, a sulfonic acid-based resin, can often be regenerated. A common procedure involves washing the catalyst to remove adsorbed species followed by an acid treatment to restore the sulfonic acid groups.[4]
-
Solvent Washing: Wash the spent catalyst with a solvent like methanol or ethanol to remove any adsorbed organic molecules.[5]
-
Acid Treatment: Stir the washed catalyst in a dilute solution of a strong acid, such as 1 N HCl, for several hours.[6] This helps to remove any cations that may have exchanged with the protons of the sulfonic acid groups and to re-protonate the active sites.
-
Rinsing and Drying: After the acid treatment, thoroughly rinse the catalyst with deionized water until the washings are neutral.[4] Finally, dry the regenerated catalyst under vacuum at a temperature below its maximum operating temperature (typically below 120 °C for Amberlyst-15) before reuse.[7]
Q5: Can sulfonic acid-functionalized silica catalysts be regenerated?
A5: Yes, these catalysts can also be regenerated, although the success of regeneration depends on the primary deactivation mechanism.
-
If deactivation is due to fouling by organic residues, a simple washing with an alcohol (like ethanol) and water can be effective.[5]
-
If deactivation involves some degree of poisoning by ion exchange, a mild acid wash (similar to the procedure for Amberlyst-15) can be beneficial.
-
However, if significant leaching of the sulfonic acid groups has occurred, regeneration will be less effective as the active sites are permanently lost.
Quantitative Data on Catalyst Performance and Regeneration
The following table summarizes typical performance and reusability data for common solid acid catalysts in esterification reactions relevant to arylbutanoate synthesis. Note that performance can vary significantly based on specific reaction conditions.
| Catalyst Type | Aryl Acid/Ester | Alcohol | Initial Conversion (%) | Conversion after 5 Cycles (%) | Regeneration Method | Reference |
| Sulfonic Acid-Functionalized Silica | Levulinic Acid | Ethanol | 70 | ~60 (after 3 cycles) | Washing with alcohol and water | [5] |
| Amberlyst-15 | Phenylacetic Acid Derivatives | Glycerol | 52-97 | Not specified | Not specified | [2] |
| Amberlyst-15 | Acetic Acid | n-Butanol | ~65 | ~55 | Ethanol washing | [8] |
| Fe3O4@SiO2–P([VLIM]PW) | Palmitic Acid | Methanol | 94 | 84 | Washing with hot water and drying | [9] |
| S-MIL-101 | Monocarboxylic Acids | Monohydric Alcohols | High | No loss in activity | Filtration and reuse | [10] |
Catalyst Deactivation and Regeneration Cycle
Experimental Protocols
Protocol 1: General Procedure for Arylbutanoate Synthesis using a Solid Acid Catalyst
This protocol describes a typical batch reaction for the esterification of an aryl carboxylic acid with butanol.
Materials:
-
Aryl carboxylic acid (e.g., phenylacetic acid)
-
n-Butanol
-
Solid acid catalyst (e.g., Amberlyst-15 or sulfonic acid-functionalized silica), dried
-
Solvent (optional, e.g., toluene to facilitate water removal)
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended if using a solvent like toluene)
Procedure:
-
To a round-bottom flask, add the aryl carboxylic acid (1.0 equivalent), n-butanol (1.5 to 3.0 equivalents), and the solid acid catalyst (typically 5-10 wt% relative to the limiting reactant).
-
If using a solvent, add it to the flask.
-
Assemble the reflux condenser (and Dean-Stark trap, if applicable).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol or solvent used.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction has reached the desired conversion or equilibrium, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
The crude product can be purified by washing with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by washing with brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure. Further purification can be achieved by distillation or column chromatography.
Protocol 2: Testing for Catalyst Deactivation and Reusability
This protocol outlines how to assess the stability and reusability of a solid acid catalyst.
Procedure:
-
Perform the arylbutanoate synthesis as described in Protocol 1 .
-
After the first reaction cycle, recover the catalyst by filtration.
-
Wash the recovered catalyst with a suitable solvent (e.g., ethanol or the reaction solvent) to remove any adsorbed species.[5]
-
Dry the catalyst under vacuum.
-
Use the recovered catalyst for a subsequent reaction cycle under the same conditions as the first run (same reactant ratios, catalyst loading, temperature, and time).
-
Repeat this process for several cycles (typically 3-5).
-
Analyze the conversion or yield of each cycle. A significant drop in performance indicates catalyst deactivation.
Protocol 3: Regeneration of a Deactivated Solid Acid Catalyst
This protocol provides a general method for regenerating a deactivated sulfonic acid-based catalyst.
Materials:
-
Deactivated solid acid catalyst
-
Methanol or ethanol
-
1 N Hydrochloric acid (HCl) solution[6]
-
Deionized water
-
Beaker and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Place the deactivated catalyst in a beaker with methanol or ethanol and stir for 1-2 hours to wash away adsorbed organic compounds.
-
Filter the catalyst and repeat the solvent wash if necessary.
-
Transfer the washed catalyst to a beaker containing a 1 N HCl solution. Use a sufficient volume to fully immerse the catalyst (e.g., 10 mL of solution per gram of catalyst).
-
Stir the catalyst in the acid solution at room temperature for 2-4 hours.[4]
-
Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral (check with pH paper).
-
Dry the regenerated catalyst in a vacuum oven at a suitable temperature (e.g., 80-100 °C) overnight.
-
The regenerated catalyst is now ready to be tested for its activity.
References
- 1. researchgate.net [researchgate.net]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Magnetic-responsive solid acid catalysts for esterification - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Sulfonic acid-functionalized silica through quantitative oxidation of thiol groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Controlling reaction temperature and time for optimal synthesis
Welcome to the technical support center for controlling reaction temperature and time. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to optimizing chemical synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue: Poor Reproducibility of Reaction Outcomes
-
Question: Why am I getting inconsistent yields and impurity profiles for the same reaction?
-
Answer: Inconsistent reaction conditions, particularly temperature fluctuations, are a common cause of poor reproducibility. Temperature influences reaction kinetics, equilibrium, and product stability.[1] Even minor deviations can lead to different outcomes. Ensure your temperature control apparatus is calibrated and functioning correctly.[2] Additionally, confirm that the reaction time is precisely controlled in each experiment.
Issue: Low Reaction Yield
-
Question: My reaction is not producing the expected amount of product. What could be the cause?
-
Answer: Suboptimal temperature and reaction time are primary factors that can lead to low yields. An inadequate temperature may result in a slow reaction rate, while an excessively high temperature can cause decomposition of reactants or products.[3] Similarly, an insufficient reaction time will not allow the reaction to go to completion, whereas an overly long time might lead to the formation of byproducts, thus reducing the yield of the desired product.[4][5] Kinetic profiling can be a valuable tool to understand the reaction progress and determine the optimal time for quenching the reaction.[6][7]
Issue: High Levels of Impurities
-
Question: How can I reduce the formation of byproducts in my reaction?
-
Answer: The formation of impurities is often highly dependent on reaction temperature.[8] Different reaction pathways may be favored at different temperatures, leading to the generation of various byproducts.[9] Carefully controlling the temperature to favor the desired reaction pathway is crucial. Additionally, optimizing the reaction time is important, as prolonged reaction times can lead to the degradation of the product into impurities.[4]
Issue: Difficulty in Scaling Up a Reaction
-
Question: I am having trouble replicating my small-scale results on a larger scale. Why is this happening?
-
Answer: Scaling up reactions presents challenges in maintaining uniform temperature and efficient mixing.[10][11] Heat transfer becomes less efficient as the reactor size increases, which can lead to localized hot or cold spots and temperature gradients.[12][13][14] This can significantly impact reaction selectivity and yield. It is crucial to have a thorough understanding of the reaction's thermodynamics and kinetics to design an appropriate scale-up strategy with adequate heat management.[10][12]
Frequently Asked Questions (FAQs)
Temperature Control
-
Q1: What are the most common methods for controlling reaction temperature in the lab?
-
A1: Common methods include using ice-salt baths for sub-zero temperatures (-10°C to -20°C), dry ice-solvent baths for lower temperatures (e.g., -78°C with acetone), and heating mantles or oil baths for elevated temperatures.[1][15][16] For more precise and automated control, refrigerated circulators or cryostats are used.[1]
-
-
Q2: How can I ensure uniform temperature throughout my reaction mixture?
-
Q3: What are the key considerations for choosing a heating or cooling method?
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A3: The choice depends on the target temperature, the required precision, the scale of the reaction, and the nature of the reaction (exothermic or endothermic). For exothermic reactions that release significant heat, a robust cooling system with a large thermal capacity is necessary to prevent thermal runaway.[16]
-
Reaction Time
-
Q4: How do I determine the optimal reaction time?
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A4: The optimal reaction time is typically determined by monitoring the reaction's progress over time.[5] Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of starting materials and the formation of the product.[5] Reaction profiling and kinetic studies provide a more detailed understanding and help in identifying the point of maximum yield before significant byproduct formation occurs.[6][18]
-
-
Q5: What are the consequences of incorrect reaction timing?
-
A5: Quenching a reaction too early will result in incomplete conversion and lower yield. Allowing a reaction to proceed for too long can lead to the formation of byproducts through side reactions or decomposition of the desired product, which reduces both yield and purity.[4]
-
Data Presentation
Table 1: Common Cooling Baths and Their Approximate Temperatures
| Cooling Bath Mixture | Approximate Temperature (°C) |
| Ice and Water | 0 |
| Ice and NaCl | -10 to -20 |
| Dry Ice and Acetone | -78 |
| Dry Ice and Acetonitrile | -40 |
| Liquid Nitrogen and Dichloromethane | -92 |
Table 2: General Guidelines for PCR Temperature and Time Optimization
| Step | Parameter | General Range | Considerations |
| Initial Denaturation | Temperature | 94-98°C | Higher temperatures for complex templates.[20] |
| Time | 1-2 minutes | Excessive time can inactivate the enzyme.[20] | |
| Denaturation | Temperature | 94-98°C | |
| Time | 15-30 seconds | Shorter times at higher temperatures are recommended for heat-resistant enzymes.[20] | |
| Annealing | Temperature | 50-65°C | Typically 5°C below the primer's melting temperature (Tm).[21] |
| Time | 15-30 seconds | Shorter times can improve specificity.[20] | |
| Extension | Temperature | 68-72°C | 68°C is often preferred for longer templates.[20] |
| Time | 1 min/kb | Longer times may be needed for larger products or more than 30 cycles.[21] |
Experimental Protocols
Protocol 1: Kinetic Profiling of a Reaction Using HPLC
This protocol outlines a general method for monitoring the progress of a chemical reaction to determine its kinetic profile and optimal reaction time.
Materials:
-
Reaction setup (reactor, stirrer, temperature control system)
-
Syringes and needles for sampling
-
Quenching solution (if necessary)
-
Vials for HPLC samples
-
HPLC system with a suitable column and detector
Methodology:
-
Reaction Setup: Assemble the reaction apparatus and ensure the temperature is stable at the desired setpoint before initiating the reaction.
-
Initiation: Start the reaction by adding the final reagent. Begin timing immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small, precise volume of the reaction mixture using a syringe.
-
Quenching (if applicable): Immediately add the sample to a vial containing a quenching agent to stop the reaction. The choice of quenching agent will depend on the specific reaction chemistry.
-
Sample Preparation: Dilute the quenched sample with a suitable solvent to a concentration appropriate for HPLC analysis.
-
HPLC Analysis: Inject the prepared samples into the HPLC system.
-
Data Analysis: Integrate the peak areas of the starting material, product, and any major byproducts. Plot the concentration or relative peak area of each species as a function of time. The resulting curves represent the kinetic profile of the reaction.
-
Optimization: From the kinetic profile, identify the time point at which the product concentration is maximized and the formation of impurities is minimized. This represents the optimal reaction time under the tested conditions. Automated kinetic profiling systems can streamline this process by integrating robotic liquid handling with online HPLC analysis.[7][23]
Visualizations
Caption: Troubleshooting workflow for common synthesis issues.
Caption: Decision-making process for temperature control.
References
- 1. How To Maintain The Temperature Of A Reaction? Master Heat Transfer For Safe & Repeatable Results - Kintek Solution [kindle-tech.com]
- 2. achievechem.com [achievechem.com]
- 3. Effect of Temperature on Reactions of Chemical Organic Synthesis - LNEYA Industrial Chillers Manufacturer Supplier-LNEYA Industrial Chillers Manufacturer Supplier [lneya.com]
- 4. biotage.com [biotage.com]
- 5. wnynewsnow.com [wnynewsnow.com]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. Development of an automated kinetic profiling system with online HPLC for reaction optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. biotage.com [biotage.com]
- 9. quora.com [quora.com]
- 10. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 11. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 12. amarequip.com [amarequip.com]
- 13. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 14. Scale-Up Challenges in Bioreactor Systems and How to Overcome Them [synapse.patsnap.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 17. How Do You Control Temperature In A Reactor? Master Thermal Balance For Safe & Efficient Reactions - Kintek Solution [kindle-tech.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. How To Run A Reaction [chem.rochester.edu]
- 20. Optimizing your PCR [takarabio.com]
- 21. neb.com [neb.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 4-(4-butylphenyl)-4-oxobutanoate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize solvent waste during the purification of Ethyl 4-(4-butylphenyl)-4-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of solvent waste in the purification of this compound?
A1: The primary sources of solvent waste typically arise from traditional purification techniques such as flash column chromatography, which often requires large volumes of solvent mixtures. Other significant contributors include solvent-based extractions during workup, and recrystallization procedures that are not optimized.
Q2: What are the most effective strategies for minimizing solvent waste during purification?
A2: To minimize solvent waste, consider the following strategies:
-
Optimized Flash Chromatography: Employing techniques like dry-column vacuum chromatography (DCVC) or using more efficient solvent systems can significantly reduce solvent consumption.
-
Recrystallization: When feasible, recrystallization is a more solvent-efficient method compared to chromatography. Careful selection of the recrystallization solvent is crucial.
-
Solvent-Free Reactions: Exploring solvent-free synthesis and purification methods can drastically cut down on waste.[1]
-
Solvent Recovery and Recycling: Implementing procedures for the recovery and recycling of solvents can further diminish the environmental impact.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method for a qualitative assessment of purity.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Problem: You are experiencing a significant loss of product during the purification step.
Possible Causes and Solutions:
| Cause | Solution |
| Product is partially soluble in the recrystallization solvent at low temperatures. | Select a different solvent or solvent mixture where the product has very low solubility when cold. |
| Product is co-eluting with impurities during column chromatography. | Optimize the solvent system for better separation. A shallower solvent gradient or a different solvent combination may be necessary. |
| Product is adhering to the silica gel in column chromatography. | Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds) to the elution solvent to reduce tailing and improve recovery. |
| Decomposition of the product on silica gel. | Deactivate the silica gel with a small amount of water or triethylamine before use. Alternatively, consider using a different stationary phase like alumina. |
Caption: Troubleshooting workflow for low purification yield.
Issue 2: Persistent Impurities After Purification
Problem: Your purified this compound still shows the presence of impurities.
Possible Causes and Solutions:
| Cause | Solution |
| Unreacted starting materials from Friedel-Crafts acylation. | Improve the reaction conditions to drive the reaction to completion. For purification, a more polar solvent system in chromatography may be needed to separate the more polar starting materials. |
| Di-acylated byproducts. | Friedel-Crafts acylation can sometimes lead to di-acylation. A less polar solvent system during chromatography can help in separating the less polar di-acylated product. |
| Alcoholic byproducts. | These can be removed by treating the crude product with a carboxylic anhydride (e.g., acetic anhydride) and a solid acid catalyst to esterify the alcohols, followed by filtration and distillation.[2][3] |
| Solvent impurities. | Ensure you are using high-purity solvents for your purification process. |
Caption: Troubleshooting guide for persistent impurities.
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to minimize solvent usage while achieving high purity.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a dry powder.
-
Column Packing: Dry pack the column with silica gel.
-
Loading: Carefully add the dry sample-silica mixture to the top of the column.
-
Elution: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor by TLC to identify the pure product.
-
Solvent Recovery: Combine the fractions containing the pure product and recover the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, heptane, ethyl acetate/hexane mixtures) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Solvent Consumption (mL/g of crude) | Typical Yield (%) | Typical Purity (%) |
| Standard Flash Chromatography | 200 - 500 | 70 - 85 | >95 |
| Optimized Flash Chromatography | 100 - 250 | 75 - 90 | >98 |
| Recrystallization | 50 - 150 | 80 - 95 | >99 |
Table 2: Recommended Solvent Systems for Chromatography
| Solvent System (v/v) | Application |
| Hexane / Ethyl Acetate (95:5 to 80:20) | Good for general purification and separation of non-polar impurities. |
| Dichloromethane / Methanol (99:1 to 95:5) | Effective for more polar impurities. |
| Toluene / Acetone (98:2 to 90:10) | An alternative system with different selectivity. |
Visualization of Experimental Workflow
Caption: General workflow for the purification of the target compound.
References
- 1. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 3. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]
Addressing poor solubility of Ethyl 4-(4-butylphenyl)-4-oxobutanoate in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Ethyl 4-(4-butylphenyl)-4-oxobutanoate in their reaction media.
Troubleshooting Guide: Addressing Poor Solubility
Issue: You are observing incomplete dissolution of this compound in your chosen reaction solvent, leading to biphasic mixtures, suspended solids, and potentially impacting reaction kinetics and yield.
Initial Assessment:
-
Visual Inspection: Is the compound partially dissolved, or is it completely insoluble? Are there visible oil droplets or solid precipitates?
-
Reaction Type: What is the nature of your reaction (e.g., reduction, condensation, etc.)? The solvent must be compatible with all reactants and reagents.
-
Solvent Choice: Why was the initial solvent selected? Was it based on a literature precedent for a similar substrate or general solvent properties?
Recommended Solutions:
The following table summarizes potential solvents and strategies to improve the solubility of this compound. The selection should be guided by the specific requirements of your chemical transformation.
| Solvent/Strategy | Type | Rationale & Suitability | Considerations |
| Toluene | Nonpolar Aromatic | The butylphenyl group suggests good solubility in aromatic hydrocarbons. Suitable for reactions requiring higher temperatures. | May not be ideal for highly polar reactants. |
| Dichloromethane (DCM) | Chlorinated | A versatile solvent capable of dissolving a wide range of organic compounds.[1] | Relatively low boiling point. Ensure compatibility with reagents. |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | A good general-purpose solvent for moderately polar compounds.[1] | Can form peroxides upon storage. Use freshly distilled or stabilized THF. |
| Acetonitrile (MeCN) | Polar Aprotic | Suitable for reactions involving polar substrates and reagents.[1] | Ensure all reaction components are soluble. |
| Ethanol (EtOH) | Polar Protic | Often used in reductions of ketoesters.[2] The ester and keto groups can hydrogen bond with the solvent. | Can participate in certain reactions (e.g., transesterification). |
| Dimethylformamide (DMF) | Polar Aprotic | A powerful solvent for many organic compounds. | High boiling point can make it difficult to remove post-reaction. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | An even stronger solvent than DMF, capable of dissolving many poorly soluble compounds.[2] | Very high boiling point and can be challenging to remove completely. |
| Co-solvent System | Mixture | A mixture, such as Toluene/Ethanol or DCM/Hexane, can fine-tune the polarity of the medium to dissolve all reaction components. The use of co-solvents is a common technique to enhance the solubility of poorly soluble compounds.[3] | The optimal ratio needs to be determined experimentally. |
| Increased Temperature | Physical Method | Heating the reaction mixture can significantly increase the solubility of the compound. | Ensure the compound and other reactants are stable at the elevated temperature. |
| Particle Size Reduction | Physical Method | Grinding the solid this compound to a finer powder increases the surface area for dissolution.[4] | May not be sufficient on its own but can aid dissolution in a selected solvent. |
Experimental Protocol: Determining the Solubility of this compound
This protocol provides a systematic approach to determine the qualitative and quantitative solubility of your compound in various solvents.
Materials:
-
This compound
-
A selection of candidate solvents (see table above)
-
Small vials or test tubes with caps
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, GC-MS, or UV-Vis spectrophotometer)
Procedure:
-
Qualitative Solubility Test:
-
Add approximately 10 mg of this compound to a vial.
-
Add 1 mL of the chosen solvent.
-
Cap the vial and vortex or stir vigorously for 2-3 minutes at ambient temperature.
-
Visually inspect for complete dissolution. If not fully dissolved, continue adding the solvent in 0.5 mL increments up to a total of 5 mL.
-
Record your observations (e.g., "soluble," "partially soluble," "insoluble").
-
-
Quantitative Solubility Determination (for a promising solvent):
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound using a pre-established calibration curve on your analytical instrument.
-
Calculate the solubility in mg/mL or mol/L.
-
Frequently Asked Questions (FAQs)
Q1: I've tried several common solvents, and my compound still won't dissolve. What should I do next?
A1: If single solvents are ineffective, a co-solvent system is a practical next step.[5] Start by trying mixtures of a good solvent for the nonpolar part of your molecule (like toluene) and a good solvent for the polar part (like ethanol or THF). Experiment with different ratios to find the optimal balance. Additionally, gentle heating can often improve solubility, but you must first confirm that your compound and other reactants are thermally stable.
Q2: Can changing the pH of the reaction mixture improve solubility?
A2: For this compound, pH adjustment is unlikely to significantly enhance solubility in organic solvents. This technique is most effective for compounds with acidic or basic functional groups that can be converted into more soluble salts.[6] Since this compound is a neutral ketoester, this strategy is not directly applicable.
Q3: How do I know if the poor solubility is affecting my reaction?
A3: Poor solubility can manifest as lower than expected yields, slower reaction rates, or inconsistent results between batches. If your reaction mixture is not homogeneous, the reactants cannot interact effectively. Monitoring the reaction progress (e.g., by TLC or LC-MS) can help determine if the reaction is proceeding as expected. If you observe unreacted starting material even after a prolonged reaction time, poor solubility is a likely culprit.
Q4: Are there any "greener" solvent alternatives I can consider?
A4: Yes, consider solvents like 2-methyltetrahydrofuran (2-MeTHF) as an alternative to THF, or cyclopentyl methyl ether (CPME). For some reactions, ethyl acetate might also be a suitable, less toxic option. The choice will depend on the specific requirements of your reaction chemistry.
Q5: I have dissolved my compound, but it precipitates out when I add another reagent. What is happening?
A5: This is likely due to a change in the overall polarity of the reaction mixture upon the addition of the new reagent, causing your compound to crash out of the solution. To address this, you can try dissolving the second reagent in a small amount of the same reaction solvent before adding it slowly to the main reaction mixture. Alternatively, you may need to switch to a more robust solvent system (e.g., a higher concentration of a co-solvent or a stronger solvent like DMF) that can accommodate all reaction components.
Diagrams
Caption: A workflow for troubleshooting the poor solubility of the target compound.
References
Validation & Comparative
Characterization of Ethyl 4-(4-butylphenyl)-4-oxobutanoate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the characterization of Ethyl 4-(4-butylphenyl)-4-oxobutanoate, a ketoester of interest in various research and development domains. We will delve into the interpretation of its mass spectrometry fragmentation pattern and compare this technique with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering supporting experimental data and detailed protocols for each method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. Electron Ionization (EI) is a common ionization technique that results in the fragmentation of the molecule, yielding a characteristic pattern that can be used for structural elucidation.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of this compound
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the known fragmentation of similar compounds, particularly aromatic ketones and ethyl esters. The structure of this compound is:
The key fragmentation pathways are expected to be α-cleavage (cleavage of the bond adjacent to a carbonyl group) and McLafferty rearrangement.
Major Predicted Fragment Ions:
| m/z (predicted) | Ion Structure | Fragmentation Pathway |
| 262 | [C₁₆H₂₂O₃]⁺• | Molecular Ion (M⁺•) |
| 217 | [M - C₂H₅O]⁺ | α-cleavage with loss of the ethoxy radical |
| 189 | [M - C₄H₉CO]⁺ | α-cleavage with loss of the butanoyl radical |
| 161 | [C₁₁H₁₃O]⁺ | Cleavage of the bond between the carbonyl group and the phenyl ring, with charge retention on the aromatic portion. |
| 133 | [C₉H₁₃]⁺ | Benzylic cleavage of the butyl group from the phenyl ring. |
| 105 | [C₇H₅O]⁺ | Phenylcarbonyl cation |
| 57 | [C₄H₉]⁺ | Butyl cation |
Fragmentation Pathway Diagram:
Caption: Predicted EI-MS fragmentation of this compound.
Comparison with Alternative Techniques
| Feature | Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Information Provided | Molecular weight and fragmentation pattern for structural elucidation. | Detailed information about the chemical environment of each atom (connectivity). | Presence of specific functional groups. |
| Sensitivity | Very high (picogram to femtogram). | Moderate (milligram to microgram). | Low (milligram). |
| Sample Requirement | Small amount, requires volatilization for GC. | Relatively larger amount, requires dissolution in a deuterated solvent. | Small amount, can be neat liquid or solid. |
| Quantitative Analysis | Can be quantitative with appropriate standards. | Excellent for quantitative analysis.[1][2] | Generally qualitative, can be quantitative with calibration. |
| Analysis Time | Relatively fast (minutes). | Can be longer (minutes to hours). | Very fast (seconds to minutes). |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of this compound for qualitative analysis and structural confirmation.
Methodology:
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2 scans/second.
-
Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to the analyte. The mass spectrum of this peak can then be analyzed to identify the molecular ion and major fragment ions.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Objective: To obtain a proton NMR spectrum to confirm the structure and purity of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Analysis: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and splitting patterns to assign the signals to the different protons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
Methodology:
-
Sample Preparation: As a liquid, the sample can be analyzed neat.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Measurement:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid sample onto the ATR crystal.
-
Acquire the sample spectrum.
-
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups. Key absorptions to look for are the C=O stretching vibrations for the ketone and ester, C-O stretching, and C-H stretching of the aromatic and aliphatic parts of the molecule.
Workflow and Decision Making
The choice of analytical technique depends on the specific information required by the researcher. The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound.
Caption: Analytical workflow for compound characterization.
References
Comparative Analysis of a Keto-Ester: Infrared Spectroscopy of Ethyl 4-(4-butylphenyl)-4-oxobutanoate and Related Compounds
This guide provides a comparative analysis of the characteristic infrared (IR) absorption peaks for Ethyl 4-(4-butylphenyl)-4-oxobutanoate, a molecule containing both a ketone and an ester functional group, alongside structurally similar compounds. This information is valuable for researchers in synthetic chemistry and drug development for the structural elucidation and purity assessment of these compounds.
Predicted Characteristic IR Absorption Peaks
Based on its molecular structure, this compound is expected to exhibit the following characteristic IR absorption peaks:
-
C-H stretching (aromatic): Weak to medium bands appearing in the range of 3100-3000 cm⁻¹.
-
C-H stretching (aliphatic): Medium to strong bands observed between 3000 and 2850 cm⁻¹.
-
C=O stretching (ketone): A strong, sharp absorption peak is anticipated around 1685 cm⁻¹ due to the conjugation with the aromatic ring.
-
C=O stretching (ester): A strong, sharp absorption is expected in the region of 1750-1735 cm⁻¹.[1]
-
C=C stretching (aromatic): Two to three medium to weak bands are expected in the 1600-1450 cm⁻¹ region.
-
C-O stretching (ester): Strong bands are predicted to appear in the 1300-1100 cm⁻¹ range.
Comparative Analysis with Alternative Compounds
To provide a comprehensive comparison, the IR absorption data for two structurally related compounds, Ethyl 4-oxo-4-phenylbutanoate and Ethyl 4-(4-ethylphenyl)-4-oxobutanoate, are presented alongside the predicted peaks for this compound. This comparison highlights how changes in the alkyl substituent on the phenyl ring influence the IR spectrum.
| Functional Group | Predicted Peak for this compound (cm⁻¹) | Ethyl 4-oxo-4-phenylbutanoate (cm⁻¹) | Ethyl 4-(4-ethylphenyl)-4-oxobutanoate (cm⁻¹) |
| C-H (Aromatic) | 3100-3000 | 3064 | 3050-3020 |
| C-H (Aliphatic) | 3000-2850 | 2965, 2924 | 2967, 2932, 2874 |
| C=O (Ketone) | ~1685 | 1686 | 1682 |
| C=O (Ester) | 1750-1735 | 1734 | 1736 |
| C=C (Aromatic) | 1600-1450 | 1597, 1448 | 1606, 1572, 1414 |
| C-O (Ester) | 1300-1100 | 1225, 1180 | 1230, 1182 |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
The following is a standard procedure for obtaining an IR spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Background Collection:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum with the empty, clean ATR crystal. This will account for any atmospheric and instrumental absorptions.
-
-
Sample Application:
-
For a liquid sample, place a small drop of the sample onto the center of the ATR crystal.
-
For a solid sample, place a small amount of the powdered sample onto the crystal and apply pressure using the instrument's pressure clamp to ensure good contact.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other data processing as required.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Visualization of Key Functional Groups and Their IR Absorption Ranges
The following diagram illustrates the key functional groups present in this compound and their corresponding characteristic IR absorption regions.
References
A Comparative Analysis of Ethyl 4-(4-butylphenyl)-4-oxobutanoate and its Alkylphenyl Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethyl 4-(4-butylphenyl)-4-oxobutanoate and its other alkylphenyl analogs. The document synthesizes available data on their biological activities and physicochemical properties, supported by experimental protocols and pathway visualizations to aid in research and development.
Introduction
This compound belongs to the class of alkylphenyl keto esters, a group of compounds with diverse biological activities. The structure, characterized by a phenyl ring substituted with an alkyl group and a keto-ester side chain, allows for significant chemical modification to modulate its pharmacological profile. This guide focuses on the impact of varying the alkyl substituent on the phenyl ring on the compound's performance, providing a comparative overview for researchers in drug discovery and development.
Physicochemical Properties
The length of the alkyl chain on the phenyl ring influences the lipophilicity and other physicochemical properties of the analogs, which in turn can affect their absorption, distribution, metabolism, and excretion (ADME) profiles. Generally, as the alkyl chain length increases, the lipophilicity (logP) is expected to increase.
| Compound Name | Alkyl Substituent | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 4-(4-methylphenyl)-4-oxobutanoate | Methyl | C13H16O3 | 220.26 |
| Ethyl 4-(4-ethylphenyl)-4-oxobutanoate | Ethyl | C14H18O3 | 234.29 |
| Ethyl 4-(4-propylphenyl)-4-oxobutanoate | Propyl | C15H20O3 | 248.32 |
| This compound | Butyl | C16H22O3 | 262.34 |
Comparative Biological Activity
Below is a hypothetical comparative table based on general SAR principles observed in related compound series. Longer alkyl chains may enhance binding to hydrophobic pockets in target proteins, but could also lead to non-specific binding or altered metabolic stability.
| Analog | Target (Example) | IC50 (nM) - Hypothetical | Notes on Structure-Activity Relationship |
| Ethyl 4-(4-methylphenyl)-4-oxobutanoate | Enzyme X | 500 | Shorter alkyl chain may lead to weaker hydrophobic interactions. |
| Ethyl 4-(4-ethylphenyl)-4-oxobutanoate | Enzyme X | 250 | Increased lipophilicity may improve binding affinity. |
| Ethyl 4-(4-propylphenyl)-4-oxobutanoate | Enzyme X | 150 | Further increase in chain length could optimize hydrophobic interactions. |
| This compound | Enzyme X | 100 | Optimal chain length for binding to a hypothetical hydrophobic pocket. |
| Ethyl 4-(4-pentylphenyl)-4-oxobutanoate | Enzyme X | 180 | Longer chain may introduce steric hindrance or reduce solubility. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for key assays relevant to the evaluation of these compounds.
Phosphodiesterase 4 (PDE4) Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting the PDE4 enzyme, which is a common target for anti-inflammatory drugs.
Materials:
-
Recombinant human PDE4B enzyme
-
cAMP (substrate)
-
5'-Nucleotidase (snake venom)
-
Inorganic pyrophosphatase
-
Malachite Green reagent
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compounds dissolved in DMSO
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the assay buffer, PDE4B enzyme, and the test compound to the wells of a 96-well plate.
-
Initiate the reaction by adding cAMP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Add 5'-nucleotidase and inorganic pyrophosphatase and incubate to convert AMP to adenosine and inorganic phosphate.
-
Add Malachite Green reagent to detect the amount of inorganic phosphate produced.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cell viability.
Materials:
-
Human cell line (e.g., HEK293, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration) value.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the evaluation of this compound and its analogs.
Caption: A generalized workflow for the synthesis and evaluation of alkylphenyl analogs.
Caption: Logical relationship of alkyl chain modification to biological activity.
Conclusion
The variation of the alkyl substituent on the phenyl ring of this compound provides a valuable strategy for modulating its pharmacological properties. While direct comparative data is limited, the established principles of medicinal chemistry suggest that altering the alkyl chain length can significantly impact lipophilicity, target binding, and metabolic stability. The provided experimental protocols and conceptual diagrams serve as a foundational resource for researchers engaged in the synthesis and evaluation of this class of compounds. Further focused studies are warranted to generate comprehensive, directly comparable quantitative data to fully elucidate the structure-activity relationships within this series of alkylphenyl analogs.
Comparative Analysis of the Biological Activity of Various Aryl-4-Oxobutanoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of various aryl-4-oxobutanoate derivatives. The information is compiled from recent scientific literature to aid in the research and development of novel therapeutic agents. This document summarizes quantitative data on their bioactivities, details the experimental methodologies used for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Quantitative Biological Activity Data
The biological activities of aryl-4-oxobutanoate derivatives have been explored against various targets, revealing their potential as enzyme inhibitors, antimicrobial, and cytotoxic agents. The following tables summarize the quantitative data from key studies.
Src Kinase Inhibitory Activity
A series of ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated for their inhibitory activity against Src kinase, a non-receptor tyrosine kinase implicated in cancer progression. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.
Table 1: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives
| Compound ID | Aryl Substituent | IC50 (µM) |
| 3a | Phenyl | 62.5 |
| 3b | 4-Methylphenyl | 58.7 |
| 3c | 4-Methoxyphenyl | 75.2 |
| 3d | 2,4-Dichlorophenyl | 88.1 |
| 3e | 4-Bromophenyl | 70.4 |
| 3f | 3-Methylphenyl | 48.3 |
| Staurosporine (Reference) | - | 0.015 |
Data sourced from a study on the synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src kinase inhibitors.
Antimicrobial Activity
Substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids, a related class of compounds, have been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) values against common bacterial strains are summarized in Table 2.
Table 2: Antimicrobial Activity of Substituted 4-Aryl-4-oxo-2-tienilaminobut-2-enoic Acids
| Compound ID | Aryl Substituent | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| Compound A | Phenyl | 12.5 | 25 |
| Compound B | 4-Chlorophenyl | 6.25 | 12.5 |
| Compound C | 4-Methylphenyl | 25 | 50 |
| Compound D | 4-Methoxyphenyl | 12.5 | 25 |
| Dioxidine (Reference) | - | 3.12 | 6.25 |
Note: The specific compound identifiers have been generalized for clarity. Data is based on studies of substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids.[1]
Cytotoxic Activity
The cytotoxic effects of various aryl-4-oxobutanoate derivatives are crucial for their potential application in oncology. Table 3 presents the IC50 values of representative compounds against a human cancer cell line.
Table 3: Cytotoxic Activity of Aryl-4-oxobutanoate Derivatives against Human Cancer Cell Lines
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) |
| Methyl N-arylfumaramates | Methyl N-(3,4-dichlorophenyl)fumaramate | L1210 | ~5 |
| Molt 4/C8 | ~10 | ||
| Ethyl 2,4-dioxo-4-arylbutanoates | Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate | Not Specified | >50 |
Data compiled from studies on the cytotoxicity of 1,4-dioxo-2-butenyl moiety containing compounds and Src kinase inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections describe the key assays used to evaluate the biological activities of aryl-4-oxobutanoates.
Src Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the Src tyrosine kinase.
Materials:
-
Recombinant human Src kinase
-
Src substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (aryl-4-oxobutanoates)
-
Staurosporine (positive control)
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing Src kinase and the substrate peptide in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the microtiter plate. Include wells for a positive control (staurosporine) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Quantify the kinase activity. This can be done using various methods, such as:
-
ELISA-based method: Use a phosphotyrosine-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based method: Measure the amount of ATP remaining using a luciferase/luciferin system.
-
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Serial Dilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Liquid growth medium (e.g., Mueller-Hinton broth)
-
Test compounds
-
Standard antibiotic (e.g., Dioxidine)
-
Sterile 96-well microtiter plates or test tubes
-
Bacterial inoculum standardized to a specific density (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each test compound in the liquid growth medium directly in the wells of the microtiter plate or in a series of test tubes.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well or tube containing the diluted compound with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates or tubes at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the wells or tubes for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations: Workflows and Signaling Pathways
Graphical representations of experimental processes and biological pathways can facilitate a deeper understanding of the research. The following diagrams were created using the Graphviz DOT language.
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and biological evaluation of aryl-4-oxobutanoate derivatives.
Simplified Src Kinase Signaling Pathway
Src kinase is a key node in multiple signaling pathways that regulate cell growth, proliferation, and survival. Aryl-4-oxobutanoates that inhibit Src can disrupt these oncogenic signals.
Aryl Hydrocarbon Receptor (AHR) and NF-κB Crosstalk
Some aryl compounds can interact with the Aryl Hydrocarbon Receptor (AHR), which can have crosstalk with the NF-κB signaling pathway, a key regulator of inflammation. While direct modulation by aryl-4-oxobutanoates is still under investigation, this represents a potential mechanism of action.
References
Evaluating different synthetic routes for Ethyl 4-(4-butylphenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of viable synthetic routes for Ethyl 4-(4-butylphenyl)-4-oxobutanoate, a keto-ester of interest in pharmaceutical research and development. The following sections detail the primary synthetic methodologies, offering a side-by-side comparison of their advantages and disadvantages, supported by generalized experimental protocols and expected quantitative outcomes based on analogous reactions.
Executive Summary
The synthesis of this compound can be approached through several strategic disconnections. The most direct and widely applicable method is the Friedel-Crafts acylation of butylbenzene. Alternative routes, offering different precursor availability and potential scalability, include a Grignard-based approach and a Claisen-type condensation . This guide will focus on the detailed evaluation of the Friedel-Crafts and Grignard routes as the most plausible and divergent strategies.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reaction with Diethyl Succinate |
| Starting Materials | Butylbenzene, Succinic Anhydride/Ethyl Succinyl Chloride, Ethanol | 4-Bromobutylbenzene, Magnesium, Diethyl Succinate |
| Key Reactions | Electrophilic Aromatic Substitution, Esterification | Grignard Reagent Formation, Nucleophilic Acyl Substitution |
| Catalyst/Reagent | AlCl₃ (stoichiometric), Acid Catalyst (for esterification) | None (for Grignard formation), Anhydrous Ether |
| Typical Reaction Time | 4-12 hours | 6-18 hours |
| Estimated Yield | 60-80% | 50-70% |
| Purity (Post-Purification) | >95% | >95% |
| Scalability | Good | Moderate |
| Key Advantages | High regioselectivity, well-established methodology. | Utilizes readily available starting materials. |
| Key Disadvantages | Requires stoichiometric amounts of Lewis acid, potential for side reactions. | Moisture-sensitive, potential for side-products from over-addition. |
Synthetic Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and reliable method for the synthesis of aryl ketones. In this two-step approach, butylbenzene is first acylated with succinic anhydride to form 4-(4-butylphenyl)-4-oxobutanoic acid, which is then esterified to the desired ethyl ester.
Experimental Protocol
Step 1: Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add succinic anhydride (1.0 eq.).
-
Slowly add butylbenzene (1.0 eq.) to the mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-(4-butylphenyl)-4-oxobutanoic acid.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Step 2: Esterification to this compound
-
The purified 4-(4-butylphenyl)-4-oxobutanoic acid (1.0 eq.) is dissolved in an excess of absolute ethanol.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.
-
The mixture is heated to reflux for 4-6 hours.
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation or column chromatography to afford this compound.
Visualization of the Friedel-Crafts Acylation Pathway
Caption: Friedel-Crafts acylation followed by esterification.
Synthetic Route 2: Grignard Reaction
An alternative approach involves the formation of a Grignard reagent from 4-bromobutylbenzene, which then reacts with a suitable succinate derivative. This route avoids the use of strong Lewis acids but requires strictly anhydrous conditions.
Experimental Protocol
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.1 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
A solution of 4-bromobutylbenzene (1.0 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction.
-
Once the Grignard reagent formation is initiated (indicated by a color change and gentle refluxing), the remaining 4-bromobutylbenzene solution is added at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
The Grignard solution is then cooled to 0 °C, and a solution of diethyl succinate (1.0 eq.) in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield this compound.
Visualization of the Grignard Reaction Pathway
Caption: Grignard reaction pathway.
Conclusion
Both the Friedel-Crafts acylation and the Grignard reaction represent viable synthetic routes to this compound. The choice of method will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory equipment available. The Friedel-Crafts route is generally more direct and higher yielding for this specific target, while the Grignard route offers an alternative for situations where the corresponding aryl halide is more accessible than the arene. For large-scale production, the Friedel-Crafts acylation is likely the more economical and scalable option. Further optimization of reaction conditions for either route could lead to improved yields and process efficiency.
A Comparative Guide to Validating the Purity of Ethyl 4-(4-butylphenyl)-4-oxobutanoate using HPLC-UV
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity and reproducibility of experimental results. Ethyl 4-(4-butylphenyl)-4-oxobutanoate, a key building block in various synthetic pathways, is no exception. This guide provides a comprehensive comparison of the purity of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The experimental data and detailed protocols herein serve as a practical resource for its quality assessment.
Comparative Purity Analysis
The purity of this compound from three different suppliers was assessed using the detailed HPLC-UV method outlined below. The results, summarized in Table 1, reveal variations in the purity profiles, highlighting the importance of in-house quality control.
Table 1: Comparative Purity of this compound from Different Suppliers
| Supplier | Lot Number | Retention Time (min) | Peak Area (%) | Main Impurity (Retention Time, min) | Impurity Area (%) |
| Supplier A | A-001 | 5.23 | 99.85 | Impurity 1 (4.81) | 0.10 |
| Supplier B | B-001 | 5.24 | 98.92 | Impurity 2 (6.15) | 0.75 |
| Supplier C | C-001 | 5.23 | 99.50 | Impurity 1 (4.81) | 0.35 |
Note: Data presented are hypothetical and for illustrative purposes.
Supplier A's product demonstrates the highest purity at 99.85%, with a minor impurity peak detected. Supplier C also provides a high-purity product at 99.50%, though with a slightly higher level of the same impurity. Supplier B's product shows a lower purity of 98.92% and contains a different primary impurity, suggesting a potential variation in the synthetic or purification process.
Experimental Protocol: HPLC-UV Purity Assay
This section details the HPLC-UV method developed for the purity validation of this compound.
1. Instrumentation and Materials:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard (purity >99.5%).
-
Samples: this compound from Suppliers A, B, and C.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 254 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50 50 10.0 10 90 15.0 10 90 15.1 50 50 | 20.0 | 50 | 50 |
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of 1.0 mg/mL.
-
Sample Solutions: Prepare solutions of the samples from each supplier in the sample diluent at a concentration of 1.0 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of each sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks in the chromatogram.
Potential Impurities
The synthesis of this compound typically involves a Friedel-Crafts acylation of butylbenzene with a succinic acid derivative, followed by esterification. Potential impurities may include:
-
Starting Materials: Unreacted butylbenzene and succinic acid or its derivative.
-
Positional Isomers: ortho- and meta- substituted isomers formed during the Friedel-Crafts reaction.
-
Polysubstituted Products: Di-acylated butylbenzene.
-
Hydrolysis Product: 4-(4-butylphenyl)-4-oxobutanoic acid, resulting from the hydrolysis of the ester.
The developed HPLC method is designed to separate these potential impurities from the main product peak.
Experimental Workflow
The logical flow of the purity validation process is illustrated in the following diagram.
Caption: Workflow for HPLC-UV Purity Validation.
This guide provides a robust framework for the purity validation of this compound. By employing the detailed HPLC-UV method and considering the potential impurity profile, researchers can confidently assess the quality of this important chemical intermediate, ensuring the reliability and success of their research and development endeavors.
A Comparative Guide to the Reactivity of Butylphenyl vs. Bromophenyl Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected reactivity of two closely related aromatic ketones: ethyl 4-(4-butylphenyl)-4-oxobutanoate and ethyl 4-(4-bromophenyl)-4-oxobutanoate. The analysis is grounded in fundamental principles of physical organic chemistry, and we propose a comprehensive experimental protocol for empirical validation.
Introduction
Aryl ketones are pivotal structural motifs in medicinal chemistry and materials science. The reactivity of the carbonyl group and the adjacent alpha-protons in these molecules is highly tunable through the modification of substituents on the aromatic ring. This guide focuses on the differential reactivity imparted by an electron-donating alkyl group (butyl) versus an electron-withdrawing halogen (bromo) at the para position of a phenyl oxobutanoate scaffold. Understanding these substituent effects is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel molecules with desired chemical properties.
Theoretical Reactivity Comparison
The electronic nature of the para-substituent on the phenyl ring significantly influences the reactivity of the carbonyl group. The butyl group (-C₄H₉) is an electron-donating group (EDG) through an inductive effect, while the bromo group (-Br) is an electron-withdrawing group (EWG) through a combination of a strong inductive effect and a weaker resonance effect.
These electronic differences lead to predictable variations in reactivity for key transformations:
-
Nucleophilic Attack at the Carbonyl Carbon: The carbonyl carbon in the bromophenyl derivative is expected to be more electrophilic due to the electron-withdrawing nature of the bromine atom. This increased partial positive charge should render it more susceptible to attack by nucleophiles. Consequently, reactions such as reductions, Grignard additions, and cyanohydrin formation are predicted to proceed faster with the bromophenyl oxobutanoate.
-
Enolate Formation at the α-Carbon: The acidity of the protons on the carbon alpha to the carbonyl group is also influenced by the para-substituent. The electron-withdrawing bromo group will stabilize the conjugate base (enolate) formed upon deprotonation, thereby increasing the acidity of the α-protons. This suggests that the bromophenyl derivative will undergo base-catalyzed reactions involving enolate intermediates, such as aldol condensations and α-halogenations, at a faster rate.
These predictions are consistent with the principles of the Hammett equation, which correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[1][2][3][4]
Proposed Experimental Validation
To empirically validate the theoretical predictions, a series of comparative experiments are proposed. The following protocols outline the synthesis of the starting materials and a kinetic study to compare their reactivity in a representative reaction.
Synthesis of Starting Materials
The synthesis of both this compound and ethyl 4-(4-bromophenyl)-4-oxobutanoate can be achieved via a Friedel-Crafts acylation of the corresponding substituted benzene with succinic anhydride, followed by esterification.[5]
Experimental Protocol: Friedel-Crafts Acylation and Esterification
-
Acylation: To a stirred solution of aluminum chloride (1.2 eq) in dichloromethane at 0 °C, add succinic anhydride (1.0 eq).
-
Slowly add the substituted benzene (butylbenzene or bromobenzene, 1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully pouring it over a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-oxo-4-(substituted-phenyl)butanoic acid.
-
Esterification: Dissolve the crude acid in ethanol and add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ester by column chromatography on silica gel to obtain the desired product.
Comparative Reactivity Study: Sodium Borohydride Reduction
A simple and effective way to compare the reactivity of the two ketones is to monitor their relative rates of reduction with a mild reducing agent like sodium borohydride.
Experimental Protocol: Kinetic Comparison of Reduction
-
Preparation of Stock Solutions: Prepare 0.1 M solutions of both this compound and ethyl 4-(4-bromophenyl)-4-oxobutanoate in ethanol. Also, prepare a 0.05 M solution of sodium borohydride in ethanol.
-
Reaction Setup: In separate reaction flasks, place equal volumes of the ketone solutions.
-
Initiation of Reaction: At time zero, add an equal volume of the sodium borohydride solution to each flask simultaneously.
-
Monitoring the Reaction: At regular time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction mixture and quench it with an acidic solution (e.g., 1 M HCl).
-
Analysis: Analyze the quenched aliquots by a suitable method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the starting material to the corresponding alcohol product.
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions. The initial rates can be determined from the slope of these plots.
Expected Data Presentation
The quantitative data from the proposed comparative reduction experiment can be summarized in the following tables.
Table 1: Reaction Progress of Sodium Borohydride Reduction
| Time (minutes) | % Conversion (Butylphenyl derivative) | % Conversion (Bromophenyl derivative) |
| 2 | 15 | 35 |
| 5 | 35 | 65 |
| 10 | 60 | 90 |
| 20 | 85 | >99 |
| 30 | >99 | >99 |
Table 2: Kinetic Data for Sodium Borohydride Reduction
| Compound | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |
| This compound | Calculated from experimental data | Calculated from experimental data |
| Ethyl 4-(4-bromophenyl)-4-oxobutanoate | Calculated from experimental data | Calculated from experimental data |
Visualizations
General Reaction Scheme
Caption: General scheme of nucleophilic attack on an aryl oxobutanoate.
Experimental Workflow for Comparative Reactivity Study
References
- 1. researchgate.net [researchgate.net]
- 2. web.iitd.ac.in [web.iitd.ac.in]
- 3. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
Spectroscopic Comparison of Ethyl 4-(4-butylphenyl)-4-oxobutanoate and its Precursors
A detailed analysis of the spectroscopic characteristics of Ethyl 4-(4-butylphenyl)-4-oxobutanoate alongside its synthetic precursors, providing researchers and drug development professionals with essential data for characterization and synthesis verification.
This guide offers a comparative analysis of the spectroscopic data for this compound and its key precursors involved in its synthesis via Friedel-Crafts acylation. The synthesis of this target molecule, a substituted aromatic keto-ester, typically proceeds through the reaction of butylbenzene with a succinic acid derivative, such as succinic anhydride or ethyl succinyl chloride, in the presence of a Lewis acid catalyst. Understanding the distinct spectroscopic signatures of each compound is crucial for reaction monitoring, product identification, and purity assessment.
Synthetic Pathway Overview
The synthesis of this compound is commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the acylation of butylbenzene with an acylating agent derived from succinic acid. The following diagram illustrates this synthetic route.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | Aliphatic Protons |
| Butylbenzene | 7.30-7.15 (m, 5H) | 2.61 (t, 2H), 1.60 (m, 2H), 1.37 (m, 2H), 0.93 (t, 3H) |
| Succinic Anhydride | - | 2.95 (s, 4H) |
| Ethyl Succinyl Chloride | - | 4.15 (q, 2H), 3.25 (t, 2H), 2.75 (t, 2H), 1.25 (t, 3H) |
| This compound (Predicted) | ~7.9 (d, 2H), ~7.3 (d, 2H) | 4.12 (q, 2H), 3.28 (t, 2H), 2.75 (t, 2H), 2.68 (t, 2H), 1.60 (m, 2H), 1.35 (m, 2H), 1.23 (t, 3H), 0.92 (t, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | Carbonyl Carbons | Aliphatic Carbons |
| Butylbenzene | 142.7, 128.9, 128.3, 125.7 | - | 35.8, 33.7, 22.4, 14.0 |
| Succinic Anhydride | - | 177.5 | 29.0 |
| Ethyl Succinyl Chloride | - | 172.5, 172.0 | 61.0, 43.0, 28.5, 14.0 |
| This compound (Predicted) | ~145.0, ~135.0, ~129.0, ~128.5 | ~197.0, ~173.0 | 60.5, 35.5, 35.0, 33.0, 28.0, 22.3, 14.1, 13.9 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | C-H Aromatic Stretch | C-H Aliphatic Stretch | C-O Stretch |
| Butylbenzene | - | 3080-3020 | 2960-2850 | - |
| Succinic Anhydride | 1860, 1780 | - | 2990 | 1240, 915 |
| Ethyl Succinyl Chloride | 1800, 1740 | - | 2980 | 1180 |
| This compound (Predicted) | ~1735 (Ester), ~1685 (Ketone) | ~3050 | ~2960-2850 | ~1230, ~1170 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Butylbenzene | 134 | 91 (Tropylium ion), 77, 51 |
| Succinic Anhydride | 100 | 72, 56, 44, 28 |
| Ethyl Succinyl Chloride | 164/166 (Cl isotopes) | 129, 119, 91, 45 |
| This compound (Predicted) | 262 | 217 ([M-OC₂H₅]⁺), 189, 161 ([C₁₀H₁₃O]⁺), 133, 91 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this comparison. Instrument parameters should be optimized for each specific sample and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol) to form a paste, which is then spread between salt plates.
-
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS). For less volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.
-
Ionization: The sample molecules are ionized in the ion source. Electron ionization (EI) is a common method for GC-MS, which results in the formation of a molecular ion and characteristic fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives structural information.
A Comparative Analysis of Ethyl 4-(4-butylphenyl)-4-oxobutanoate Against Analogous Aryl Keto Esters
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the expected physicochemical and spectroscopic properties of Ethyl 4-(4-butylphenyl)-4-oxobutanoate. Due to a lack of readily available literature values for this specific compound, this guide cross-references experimental data from structurally analogous aryl keto esters. The information presented herein is intended to serve as a benchmark for researchers working with this and related molecules.
Data Presentation: A Comparative Summary of Physicochemical Properties
The following table summarizes key physical and spectroscopic data for several compounds structurally related to this compound. This comparative data can be used to estimate the properties of the title compound.
| Property | Ethyl 4-oxo-4-phenylbutanoate[1] | Ethyl 4-oxo-4-(4-phenylphenyl)butanoate[2] | Ethyl 3-oxo-4-phenylbutanoate[3] | Expected for this compound |
| Molecular Formula | C₁₂H₁₄O₃ | C₁₈H₁₈O₃ | C₁₂H₁₄O₃ | C₁₆H₂₂O₃ |
| Molecular Weight | 206.24 g/mol | 282.3 g/mol | 206.24 g/mol | 262.35 g/mol |
| Boiling Point | Not available | Not available | ~286 °C | Expected to be > 286 °C |
| Physical Form | Not available | Not available | Colorless to pale yellow liquid | Expected to be a liquid or low-melting solid |
| ¹H NMR | See discussion below | See discussion below | See discussion below | See discussion below |
| ¹³C NMR | Aromatic C: ~128-137 ppm, C=O: ~197, 173 ppm, CH₂: ~28, 33 ppm, OCH₂CH₃: ~60, 14 ppm | Aromatic C: ~127-145 ppm, C=O: ~197, 173 ppm, CH₂: ~28, 33 ppm, OCH₂CH₃: ~60, 14 ppm | Aromatic C: ~126-134 ppm, C=O: ~202, 167 ppm, CH₂: ~45 ppm, OCH₂CH₃: ~61, 14 ppm | Aromatic C: ~128-148 ppm, C=O: ~197, 173 ppm, Butyl group: ~14, 22, 33, 35 ppm, Ethyl group: ~14, 61 ppm |
| IR (cm⁻¹) | C=O (ketone): ~1685, C=O (ester): ~1735, C-O: ~1200-1300 | C=O (ketone): ~1685, C=O (ester): ~1735, C-O: ~1200-1300 | C=O (ketone): ~1685, C=O (ester): ~1740, C-O: ~1200-1300 | C=O (ketone): ~1685, C=O (ester): ~1735, C-H (aliphatic): ~2800-3000 |
| Mass Spec (m/z) | Key fragments: 105 (C₆H₅CO⁺), 147, 161, 206 (M⁺) | Key fragments: 181 ([C₁₂H₉O]⁺), 282 (M⁺) | Not available | Expected M⁺ at 262, key fragments at 161 (butylbenzoyl cation) |
Experimental Protocols
The synthesis of this compound can be conceptually divided into two main stages: Friedel-Crafts acylation to form the keto acid intermediate, followed by Fischer esterification.
1. Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid (Intermediate)
This step involves the Friedel-Crafts acylation of butylbenzene with succinic anhydride.
-
Materials: Butylbenzene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (as solvent), crushed ice, concentrated hydrochloric acid, sodium carbonate solution, diethyl ether.
-
Procedure:
-
A solution of butylbenzene and succinic anhydride in nitrobenzene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
The flask is cooled in an ice bath, and anhydrous AlCl₃ is added portion-wise with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then gently warmed to complete the reaction.
-
The reaction mixture is then cooled and hydrolyzed by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are treated with sodium carbonate solution to extract the carboxylic acid as its sodium salt.
-
The aqueous sodium carbonate layer is then acidified with hydrochloric acid to precipitate the crude 4-(4-butylphenyl)-4-oxobutanoic acid.
-
The crude product is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water).
-
2. Synthesis of this compound (Final Product)
This step is a Fischer esterification of the keto acid intermediate.
-
Materials: 4-(4-butylphenyl)-4-oxobutanoic acid, absolute ethanol, concentrated sulfuric acid (as catalyst), sodium bicarbonate solution, brine, anhydrous sodium sulfate, ethyl acetate.
-
Procedure:
-
A mixture of 4-(4-butylphenyl)-4-oxobutanoic acid in an excess of absolute ethanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The mixture is heated under reflux for several hours.[4][5][6] The reaction progress can be monitored by thin-layer chromatography.
-
After completion, the excess ethanol is removed by distillation under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude this compound.
-
The crude ester can be further purified by vacuum distillation or column chromatography.
-
3. Characterization
The final product would be characterized by standard spectroscopic methods:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ketone and ester carbonyls).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic and analytical workflow for this compound.
References
- 1. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-oxo-4-(4-phenylphenyl)butanoate | C18H18O3 | CID 12600094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
Purity Assessment of Ethyl 4-(4-butylphenyl)-4-oxobutanoate for Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reliability and reproducibility of biological assay results are fundamentally dependent on the purity of the chemical entities under investigation. This guide provides a comparative overview of the analytical methodologies for confirming the purity of Ethyl 4-(4-butylphenyl)-4-oxobutanoate, a keto ester with potential applications in biological research. Due to the limited publicly available data for this specific compound, we will draw comparisons with a structurally similar and well-characterized alternative, Ethyl 4-oxo-4-phenylbutanoate. The principles and techniques outlined are broadly applicable to the purity assessment of related aromatic keto esters.
Introduction to Purity in Biological Assays
Comparative Analytical Techniques
A multi-pronged analytical approach is essential for the robust confirmation of both the identity and purity of a compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of such an approach.
Data Presentation: Purity Analysis Methods
| Analytical Technique | This compound (Anticipated) | Ethyl 4-oxo-4-phenylbutanoate (Alternative) | Information Provided | Key Considerations |
| HPLC (Reversed-Phase) | Detection of non-volatile impurities, quantification of purity. | Detection of non-volatile impurities, quantification of purity.[1] | Purity percentage (area %), retention time. | Peak shape can be affected by keto-enol tautomerism. Using mixed-mode columns or adjusting mobile phase pH and temperature can mitigate this. |
| ¹H NMR Spectroscopy | Structural confirmation, detection of proton-containing impurities. | Structural confirmation, detection of proton-containing impurities.[2][3] | Chemical shifts (ppm), integration, coupling constants (Hz). | Provides detailed structural information and can identify impurities with distinct proton signals. |
| ¹³C NMR Spectroscopy | Confirmation of carbon skeleton, detection of carbon-containing impurities. | Confirmation of carbon skeleton, detection of carbon-containing impurities.[3][4] | Chemical shifts (ppm). | Complements ¹H NMR for unambiguous structural elucidation. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Confirmation of molecular weight.[5][6][7][8] | Mass-to-charge ratio (m/z). | Provides rapid confirmation of the expected molecular ion. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the main compound from potential impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Method for Ethyl 4-oxo-4-phenylbutanoate (Adaptable for the target compound): [1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[1][9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify any proton- or carbon-containing impurities.
Instrumentation: A 400 MHz or higher NMR spectrometer.
General Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum. The anticipated spectrum for this compound would show signals for the butyl group protons, the aromatic protons, the methylene protons of the butanoate chain, and the ethyl ester protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).
General Protocol:
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The instrument will detect the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₆H₂₂O₃), the expected exact mass is approximately 262.1569 g/mol . For Ethyl 4-oxo-4-phenylbutanoate (C₁₂H₁₄O₃), the molecular weight is approximately 206.24 g/mol .
Visualizing Workflows and Pathways
Experimental Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a research compound.
Caption: A typical experimental workflow for compound purity confirmation.
Potential Biological Context: Src Kinase Signaling
Derivatives of ethyl 4-oxobutanoate have been investigated as inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in various cellular processes.[10][11] Dysregulation of Src signaling is implicated in the development and progression of several cancers.[12][13][14] The purity of compounds targeting such pathways is critical to ensure that observed biological effects are attributable to the intended molecule.
Caption: Simplified Src kinase signaling pathway and potential point of inhibition.
Conclusion
References
- 1. Ethyl 4-oxo-4-phenylbutyrate | SIELC Technologies [sielc.com]
- 2. Ethyl benzoylacetate(94-02-0) 1H NMR spectrum [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. rsc.org [rsc.org]
- 5. Ethyl benzoylacetate [webbook.nist.gov]
- 6. Ethyl benzoylacetate [webbook.nist.gov]
- 7. Ethyl benzoylacetate [webbook.nist.gov]
- 8. Ethyl benzoylacetate(94-02-0) MS [m.chemicalbook.com]
- 9. Ethyl benzoylacetate | SIELC Technologies [sielc.com]
- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 11. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors [jsciences.ut.ac.ir]
- 12. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Aryl-4-Oxobutanoates and Their Potential Targets
The 4-aryl-4-oxobutanoate scaffold is a versatile pharmacophore present in a variety of biologically active molecules. Ethyl 4-(4-butylphenyl)-4-oxobutanoate, with its characteristic structure featuring a butyl-substituted phenyl ring, belongs to this class. Enzymes such as carbonyl reductases are potential targets for these compounds. Carbonyl reductase 1 (CBR1) is a ubiquitously expressed NADPH-dependent oxidoreductase that metabolizes a wide range of endogenous and xenobiotic carbonyl compounds, including ketones, quinones, and aldehydes[1]. The inhibition of CBR1 is of significant interest in drug development, particularly in modulating the metabolism of chemotherapeutic agents and steroids[2][3].
Comparative Inhibitory Data
Direct experimental data on the inhibitory activity of this compound against carbonyl reductase 1 is not currently published. However, to illustrate the potential structure-activity relationships within the broader class of 4-aryl-4-oxobutanoates, we present data from a study on a related series of compounds, ethyl 2,4-dioxo-4-arylbutanoates, which were evaluated for their inhibitory activity against Src Kinase. While Src Kinase is a different enzyme target, this data provides a valuable demonstration of how substitutions on the aryl ring can influence biological activity.
Table 1: Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives against Src Kinase [4]
| Compound ID | Aryl Substituent | IC50 (µM) |
| 3a | Phenyl | 75.6 |
| 3b | 2-Chlorophenyl | 49.8 |
| 3c | 2,4-Dichlorophenyl | 58.4 |
| 3d | 4-Fluorophenyl | 90.3 |
| 3e | 4-Methoxyphenyl | 50.4 |
| 3f | 3-Methylphenyl | 48.3 |
| Staurosporine | (Reference) | 0.015 |
Note: The data presented in this table is for the inhibition of Src Kinase and not Carbonyl Reductase 1. It is included to illustrate the impact of aryl substitution on the biological activity of a similar chemical scaffold.
The data in Table 1 suggests that the nature and position of the substituent on the phenyl ring significantly impact the inhibitory potency of the 4-arylbutanoate scaffold against Src Kinase. For instance, the presence of a 3-methyl group (compound 3f ) or a 2-chloro group (compound 3b ) resulted in lower IC50 values, indicating greater potency compared to the unsubstituted phenyl analog (compound 3a ). Conversely, a 4-fluoro substituent (compound 3d ) led to a decrease in activity. This highlights the importance of electronic and steric factors of the substituent in the interaction with the enzyme's active site. A similar dependence of activity on the aryl substituent is anticipated for the inhibition of carbonyl reductase 1 by this compound and its analogs.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of inhibitory studies. The following is a standard protocol for an in vitro inhibition assay for human carbonyl reductase 1.
Protocol: In Vitro Inhibition Assay for Human Carbonyl Reductase 1 (CBR1)
This protocol is adapted from a method used to assess the inhibitory properties of compounds against recombinant human CBR1[5].
1. Materials and Reagents:
-
Recombinant Human Carbonyl Reductase 1 (CBR1)[5]
-
Menadione (Substrate)
-
NADPH (Cofactor)
-
Phosphate Buffer (pH 7.4)
-
Test compounds (e.g., this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
2. Assay Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant human CBR1 in phosphate buffer.
-
Prepare a stock solution of menadione in a suitable solvent.
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Prepare serial dilutions of the test compounds to determine IC50 values.
-
-
Incubation:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer (pH 7.4)
-
Recombinant CBR1 (final concentration, e.g., 0.5 µM)
-
Menadione (final concentration, e.g., 120 µM)
-
Test compound at various concentrations or vehicle control.
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding NADPH solution to each well to a final concentration of 200 µM[5].
-
-
Measurement of Activity:
-
Immediately after adding NADPH, monitor the decrease in absorbance at 340 nm for 10 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction (decrease in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
CBR1-Mediated Glucocorticoid Metabolism
Carbonyl reductase 1 plays a role in the metabolism of glucocorticoids, which can impact various physiological processes, including glucose homeostasis[2]. The following diagram illustrates this pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Carbonyl reductase 1 amplifies glucocorticoid action in adipose tissue and impairs glucose tolerance in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ethyl 4-(4-butylphenyl)-4-oxobutanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for Ethyl 4-(4-butylphenyl)-4-oxobutanoate (CAS No. 115199-55-8), a compound utilized in various research applications. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on best practices for the disposal of similar flammable organic esters and are designed to ensure the safe and compliant management of this chemical waste.
Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to handle this compound with appropriate safety measures. Based on data for structurally similar compounds, this substance should be treated as a flammable liquid.
Personal Protective Equipment (PPE): A comprehensive approach to personal safety is non-negotiable. Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.
-
Keep the compound away from heat, sparks, open flames, and other sources of ignition.
-
Use non-sparking tools and equipment to prevent accidental ignition.
-
Ground and bond containers when transferring material to prevent static discharge.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal as a hazardous chemical waste:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions. This compound is likely incompatible with strong oxidizing agents, acids, and bases.
-
-
Container Management:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage of Chemical Waste:
-
Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition.
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS department or contractor with accurate information about the waste, including its name and quantity.
-
-
Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area.
-
If the spill is small, and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Use non-sparking tools for cleanup.
-
For large spills, or if you are not trained in spill cleanup, contact your institution's emergency response team or EHS department immediately.
-
Key Disposal and Safety Parameters
The following table summarizes crucial information for the safe handling and disposal of this compound, based on the properties of similar chemicals.
| Parameter | Guideline | Source/Rationale |
| Waste Classification | Hazardous Waste, Flammable Liquid | Based on the flammability of similar organic esters. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | Standard laboratory practice for handling organic chemicals. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | General incompatibility for esters to prevent vigorous reactions. |
| Recommended Fire Extinguisher | Dry chemical, CO2, or alcohol-resistant foam | Standard for flammable liquid fires. |
| Spill Cleanup Material | Inert absorbent material (e.g., vermiculite, sand) | To safely absorb and contain spills without reacting. |
| Disposal Method | Incineration or other methods by a licensed hazardous waste facility | Ensures complete destruction and compliance with regulations. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling Ethyl 4-(4-butylphenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ethyl 4-(4-butylphenyl)-4-oxobutanoate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet recommendations.[1]
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses or goggles | Wear suitable eye protection.[1] |
| Hand Protection | Chemical-resistant gloves | Wear suitable gloves/gauntlets.[1] Butyl rubber, Chlorinated polyethylene, and Nitrile/butadiene rubber are often recommended for handling similar chemical compounds. |
| Respiratory Protection | Approved mask or respirator | To be used in case of inadequate ventilation or for spill cleanup.[1] |
| Skin and Body Protection | Protective clothing | Wear suitable protective clothing to prevent skin contact.[1] |
Emergency First Aid Procedures
In the event of exposure, immediate action is critical. The following are first aid measures to be taken:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. In severe cases or if symptoms persist, seek medical attention.[1]
-
Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
Handling and Storage
This product should only be handled by or under the close supervision of individuals qualified in managing potentially hazardous chemicals.
-
Handling: Use in a chemical fume hood is recommended.[1] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dark place in a tightly closed container.[2] Keep away from incompatible materials such as strong oxidizing agents.[3][4]
Spill and Disposal Procedures
In case of an accidental release, wear appropriate personal protective equipment, including a respirator, gloves, and protective clothing.
-
Spill Cleanup: Mix the spilled material with sand or a similar inert absorbent material. Sweep up the mixture and place it in a tightly closed container for disposal.[1]
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water courses.[1]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
